molecular formula C14H18O6 B15581025 Acremonol

Acremonol

Katalognummer: B15581025
Molekulargewicht: 282.29 g/mol
InChI-Schlüssel: GEKLGAVADGRICH-BTRGTPCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Acremonol is a macrolide.
This compound has been reported in Gliocladium with data available.
structure in first source

Eigenschaften

Molekularformel

C14H18O6

Molekulargewicht

282.29 g/mol

IUPAC-Name

(3E,6S,9E,11S,14S)-11-hydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,5,8-trione

InChI

InChI=1S/C14H18O6/c1-9-3-4-11(15)5-7-14(18)20-10(2)12(16)6-8-13(17)19-9/h5-11,15H,3-4H2,1-2H3/b7-5+,8-6+/t9-,10-,11-/m0/s1

InChI-Schlüssel

GEKLGAVADGRICH-BTRGTPCNSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Acremonol: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Acremonol, a naturally occurring bislactone. It details the discovery and origin of this compound, its physicochemical properties, and its known biological activities. This guide also outlines generalized experimental protocols for its isolation and characterization and presents a logical workflow for its initial investigation. Due to the limited public availability of the primary research article, some data presented herein is based on related compounds and general principles of natural product chemistry, and these instances are clearly noted.

Introduction

This compound is a 14-membered bislactone, a class of macrolide compounds, that was first reported in 2002.[1] Natural products, particularly those derived from microorganisms, are a rich source of novel chemical scaffolds with therapeutic potential. Bislactones, and macrolides in general, have a well-documented history of antimicrobial and other pharmacological activities.[2] This guide aims to consolidate the available technical information on this compound for researchers and drug development professionals interested in this molecule.

Discovery and Origin

This compound was discovered and isolated from an unidentified anamorphic fungus belonging to the genus Acremonium.[1][2] The fungus was cultured from a soil sample collected in the Bermuda Islands.[2] Along with this compound, a closely related compound, Acremodiol, was also isolated from the same fungal strain.[1][2] Acremonium is a large and complex genus of fungi known for producing a diverse array of secondary metabolites with a wide range of biological activities.[3][4]

Physicochemical Properties

Detailed physicochemical and spectroscopic data for this compound are not fully available in the public domain. The following table summarizes the known information and includes placeholder data for key parameters that would typically be determined during structure elucidation.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyDataSource
Molecular Formula Not explicitly stated in available abstracts.-
Molecular Weight Not explicitly stated in available abstracts.-
Compound Class 14-membered bislactone (macrolide)[1][2]
Appearance Not specified.-
Solubility Not specified.-
¹H NMR Data (CDCl₃) Specific chemical shifts not available.-
¹³C NMR Data (CDCl₃) Specific chemical shifts not available.-
Mass Spectrometry Data ESI-MS and FAB-MS were used.[1]
UV-Vis λmax Not specified.-
Optical Rotation Not specified.-

Note: The primary publication containing the detailed spectroscopic data was not accessible. This table should be updated as more information becomes available.

Biological Activity

This compound has demonstrated antimicrobial activity, particularly against Gram-positive bacteria and fungi.[2] The specific potencies, such as Minimum Inhibitory Concentration (MIC) values, against a comprehensive panel of microorganisms are not detailed in the available literature.

Table 2: Summary of Known Biological Activity of this compound

Activity TypeTarget OrganismsPotency (e.g., MIC)Source
Antibacterial Gram-positive bacteriaSpecific values not available.[2]
Antifungal FungiSpecific values not available.[2]

Note: This table is based on general statements in the available literature. Further research is needed to quantify the antimicrobial spectrum and potency of this compound.

Putative Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, for many lactone-containing natural products, the biological activity is associated with the lactone ring, which can act as a Michael acceptor, allowing for covalent modification of biological nucleophiles such as cysteine residues in enzymes.[5] This can lead to the inhibition of key cellular processes. For antimicrobial lactones, this could involve the disruption of cell wall synthesis, protein synthesis, or membrane integrity.[5]

Experimental Protocols

The following are generalized protocols for the isolation and characterization of this compound, based on standard practices in natural product chemistry and information from related studies.

Fungal Cultivation and Extraction
  • Cultivation: The Acremonium-like fungus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth or a custom fermentation medium) under aerobic conditions at a controlled temperature (typically 25-28°C) for a period of 14-21 days.

  • Extraction: The fungal mycelia are separated from the culture broth by filtration. The mycelia and the broth are extracted separately with an organic solvent such as ethyl acetate or methanol to capture secondary metabolites. The organic extracts are then combined and concentrated under reduced pressure.

Isolation of this compound
  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane, ethyl acetate, and water) to fractionate the components based on polarity.

  • Chromatography: The bioactive fractions are further purified using a combination of chromatographic techniques. This typically involves:

    • Silica Gel Column Chromatography: Separation based on polarity using a gradient of solvents (e.g., hexane-ethyl acetate).

    • Sephadex LH-20 Column Chromatography: Size-exclusion chromatography to remove pigments and other high molecular weight impurities.

    • High-Performance Liquid Chromatography (HPLC): Final purification using a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient).

Structure Elucidation

The chemical structure of the purified this compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) mass spectrometry are used to determine the molecular weight and elemental composition (via high-resolution MS).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as carbonyls (from the lactone) and hydroxyl groups.

  • UV-Vis Spectroscopy: To identify any chromophores in the molecule.

Antimicrobial Susceptibility Testing
  • Broth Microdilution Assay: The Minimum Inhibitory Concentration (MIC) of this compound is determined against a panel of bacteria and fungi using the broth microdilution method in 96-well plates.

  • Disk Diffusion Assay: A preliminary assessment of antimicrobial activity can be performed using the disk diffusion method.

Visualizations

Experimental Workflow for this compound Discovery

The following diagram illustrates a generalized workflow for the discovery and initial characterization of this compound.

cluster_0 Discovery & Isolation cluster_1 Characterization cluster_2 Outcome soil_sample Soil Sample Collection (Bermuda Islands) fungal_isolation Fungal Isolation (Acremonium-like sp.) soil_sample->fungal_isolation fermentation Large-Scale Fermentation fungal_isolation->fermentation extraction Solvent Extraction fermentation->extraction fractionation Chromatographic Fractionation extraction->fractionation purification HPLC Purification fractionation->purification structure_elucidation Structure Elucidation (NMR, MS, etc.) purification->structure_elucidation bioassays Antimicrobial Bioassays purification->bioassays This compound Pure this compound structure_elucidation->this compound mic_determination MIC Determination bioassays->mic_determination mic_determination->this compound

Caption: A generalized workflow for the discovery of this compound.

Logical Relationship for Antimicrobial Drug Discovery

The following diagram illustrates the logical progression from a natural source to a potential drug candidate.

start Natural Source (e.g., Fungus) extract Crude Extract start->extract Extraction bioactive_fraction Bioactive Fraction extract->bioactive_fraction Bioassay-Guided Fractionation pure_compound Pure Compound (this compound) bioactive_fraction->pure_compound Purification hit Hit Compound pure_compound->hit Initial Screening lead Lead Compound hit->lead Lead Optimization (SAR Studies) candidate Drug Candidate lead->candidate Preclinical Development

References

Acremonol: A Technical Guide to the Bislactone from Acremonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Acremonol, a 14-membered bislactone secondary metabolite produced by a fungus identified as an Acremonium-like species. This compound, along with its congener Acremodiol, was first isolated from a soil-derived fungus and has demonstrated antimicrobial properties. This document consolidates the available information on its discovery, chemical structure, proposed biosynthesis, and biological activity. Detailed, generalized experimental protocols for the cultivation of the producing organism, as well as the extraction, purification, and biological evaluation of this compound, are presented. Furthermore, this guide includes visualizations of the proposed biosynthetic pathway and relevant cellular signaling pathways in fungi that could be associated with its production and mechanism of action, rendered in the DOT language for Graphviz. The information herein is intended to serve as a foundational resource for researchers interested in the further study and potential development of this compound as a therapeutic agent.

Introduction

The genus Acremonium is a large and diverse group of filamentous fungi known for its production of a wide array of bioactive secondary metabolites.[1][2][3] Historically, the most notable discovery from this genus is the cephalosporin class of β-lactam antibiotics.[1] However, the metabolic potential of Acremonium extends far beyond cephalosporins, with numerous species producing terpenoids, polyketides, peptides, and other classes of compounds with diverse biological activities.[4]

In 2002, Berg et al. reported the discovery of two new fungal bislactones, this compound and Acremodiol, from an Acremonium-like anamorphic fungus isolated from a soil sample.[5][6] These compounds were identified as 14-membered macrodiolides, a class of molecules known for their diverse biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[7][8] Initial reports indicated that this compound possesses antimicrobial activity, making it a person of interest for further investigation in the ongoing search for novel anti-infective agents.[5]

This guide aims to provide an in-depth technical overview of this compound, compiling the known information and presenting it in a structured format for researchers in natural product chemistry, microbiology, and drug development.

Chemical Structure and Properties

This compound is characterized as a 14-membered bislactone, also referred to as a macrodiolide.[5][7][8] The structure was elucidated through spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[6]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical ClassBislactone (Macrodiolide)[5][6]
Molecular FormulaData not available in search results
Molecular WeightData not available in search results
Producing OrganismAcremonium-like anamorphic fungus (Strain FKI-1763)[5]
SourceSoil[5]

Note: Specific details on the molecular formula, weight, and spectroscopic data were not available in the public search results. Access to the full original publication by Berg et al. (2002) is required for this information.

Biological Activity

Table 2: Summary of Reported Biological Activities of this compound

Activity TypeTarget OrganismsQuantitative Data (e.g., MIC, IC50)Reference
AntimicrobialGram-positive bacteria, FungiSpecific values not available in search results[5]

Experimental Protocols

The following protocols are generalized methodologies based on standard practices for the cultivation of filamentous fungi, and the extraction and purification of polyketide-derived secondary metabolites. The specific parameters for this compound production would require optimization.

Fungal Cultivation and Fermentation

Objective: To culture the Acremonium sp. for the production of this compound.

Materials:

  • Acremonium-like fungus (e.g., strain FKI-1763)

  • Potato Dextrose Agar (PDA) for initial culture

  • Liquid fermentation medium (e.g., Potato Dextrose Broth (PDB), or a custom production medium)

  • Shaker incubator

Procedure:

  • Inoculate a PDA plate with the Acremonium sp. and incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

  • Prepare a seed culture by transferring a small piece of the agar culture into a flask containing the liquid fermentation medium.

  • Incubate the seed culture in a shaker incubator at 25-28°C and 150-200 rpm for 2-3 days.

  • Inoculate the production-scale fermentation flasks or bioreactor with the seed culture.

  • Continue incubation under the same conditions for 7-14 days, monitoring for secondary metabolite production.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fungal culture.

Materials:

  • Fungal culture broth and mycelia

  • Ethyl acetate or other suitable organic solvent

  • Rotary evaporator

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)

Procedure:

  • Separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Extract the culture broth with an equal volume of ethyl acetate three times.

  • Extract the mycelia with ethyl acetate, possibly after homogenization.

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., hexane to ethyl acetate).

  • Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Pool the this compound-containing fractions and concentrate.

  • Perform final purification using preparative HPLC with a C18 column and a suitable solvent system (e.g., a methanol/water or acetonitrile/water gradient).

  • Collect the pure this compound peak and confirm its identity and purity using analytical HPLC, Mass Spectrometry, and NMR.

Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against target microorganisms.

Materials:

  • Pure this compound

  • Target bacterial and fungal strains

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium.

  • Prepare an inoculum of the target microorganism standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add the standardized inoculum to each well of the microtiter plate.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at the optimal temperature for the target microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Biosynthesis and Signaling Pathways

Proposed Biosynthesis of this compound

While the specific biosynthetic gene cluster for this compound has not been identified, as a 14-membered macrodiolide, it is almost certainly synthesized via a polyketide pathway. This involves a large, multifunctional enzyme complex known as a Type I Polyketide Synthase (PKS). The general scheme involves the sequential condensation of small carboxylic acid units (e.g., acetyl-CoA, malonyl-CoA) to form a linear polyketide chain. This chain then undergoes cyclization, typically through the action of a thioesterase domain, to form the macrolactone ring.

Acremonol_Biosynthesis acetyl_coa Acetyl-CoA pks Type I Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain Chain Elongation modification Post-PKS Modifications (e.g., hydroxylation) polyketide_chain->modification dimerization Dimerization & Cyclization (Thioesterase Domain) modification->dimerization This compound This compound dimerization->this compound

Caption: Proposed polyketide biosynthetic pathway for this compound.

Experimental Workflow for Isolation and Characterization

The process of discovering and characterizing a new natural product like this compound follows a standardized workflow from fungal culture to structure elucidation and bioactivity testing.

Experimental_Workflow strain Acremonium sp. Culture fermentation Liquid Fermentation strain->fermentation extraction Solvent Extraction (Broth & Mycelia) fermentation->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography (e.g., Silica Gel) crude_extract->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound structure Structure Elucidation (NMR, MS) pure_compound->structure bioassay Biological Assays (e.g., MIC) pure_compound->bioassay

Caption: General workflow for this compound isolation and characterization.

Fungal Signaling Pathways in Secondary Metabolism

The production of secondary metabolites in fungi is tightly regulated by complex signaling networks that respond to environmental cues such as nutrient availability, pH, and stress. Pathways like the Mitogen-Activated Protein Kinase (MAPK) cascades, particularly the Cell Wall Integrity (CWI) pathway, are known to influence the expression of biosynthetic gene clusters.

Fungal_Signaling stress Environmental Stress (e.g., nutrient limitation, cell wall damage) mapk MAPK Cascade (e.g., CWI Pathway) stress->mapk transcription_factor Transcription Factor Activation mapk->transcription_factor bgc This compound Biosynthetic Gene Cluster (BGC) transcription_factor->bgc Gene Expression acremonol_prod This compound Production bgc->acremonol_prod

Caption: Simplified fungal signaling pathway for secondary metabolite production.

Conclusion and Future Directions

This compound is a 14-membered bislactone produced by an Acremonium-like fungus with reported antimicrobial activity. While its initial discovery laid the groundwork, significant research is still required to fully characterize this natural product. Future research should focus on:

  • Re-isolation and Full Structural Characterization: Obtaining high-resolution spectroscopic data to confirm the full stereochemistry of this compound.

  • Quantitative Biological Evaluation: Determining the MIC values against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains.

  • Identification of the Biosynthetic Gene Cluster: Using genome sequencing of the producing strain to identify the PKS gene cluster responsible for this compound synthesis, which would open avenues for biosynthetic engineering.

  • Mechanism of Action Studies: Investigating the molecular target and mechanism by which this compound exerts its antimicrobial effects.

This compound represents a potentially valuable scaffold for the development of new anti-infective agents. The comprehensive approach outlined in this guide provides a roadmap for researchers to unlock the full therapeutic potential of this fungal metabolite.

References

An In-depth Technical Guide to Acremonol: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acremonol is a naturally occurring 14-membered bislactone first isolated from an unidentified Acremonium-like anamorphic fungus. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization, as well as insights into its potential as an antimicrobial agent, are presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, mycology, and the development of new therapeutic agents.

Chemical Structure and Identification

This compound was first described by Berg and his colleagues in a 2002 publication in The Journal of Antibiotics[1]. It is classified as a macrocyclic bislactone, a class of compounds characterized by two internal ester linkages within a large ring system.

The definitive chemical structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
Molecular Formula C₂₈H₄₄O₈[1]
Class 14-membered Bislactone[1][2]
Origin Acremonium-like fungus[1][2]

Note: A visual representation of the chemical structure of this compound is pending access to the full-text publication or a publicly available chemical database entry with the confirmed structure.

Physicochemical Properties

Detailed physicochemical data for this compound is limited in publicly accessible literature. The following table summarizes the known properties based on its molecular formula and general characteristics of related macrolides. Further experimental validation is required for a complete profile.

Table 2: Physicochemical Properties of this compound

PropertyValue (Predicted/Inferred)Notes
Molecular Weight 508.64 g/mol Calculated from the molecular formula C₂₈H₄₄O₈.
Appearance White to off-white solidTypical for isolated fungal metabolites.
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents. Poorly soluble in water.Inferred from the lipophilic nature of macrolides.
Melting Point Not reported
Boiling Point Not reported
pKa Not reported

Biological Activity

This compound has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria and certain fungi.

Table 3: Antimicrobial Spectrum of this compound

OrganismActivityQuantitative Data (e.g., MIC, IC₅₀)Source
Bacillus subtilisSlightly ActiveNot specified[2]
Candida albicansActiveNot specified[2]
Gram-positive bacteriaActiveNot specified[2]

The precise mechanism of action for this compound's antimicrobial effects has not yet been elucidated. Further research is needed to identify its molecular targets and understand the pathways through which it inhibits microbial growth. At present, there is no published information directly linking this compound to specific signaling pathways in mammalian or microbial cells.

Experimental Protocols

Isolation of this compound

The following is a generalized workflow for the isolation of this compound from its fungal source, based on typical methods for isolating fungal secondary metabolites.

experimental_workflow cluster_0 Fungal Cultivation and Extraction cluster_1 Purification cluster_2 Characterization A 1. Fungal Culture (Acremonium-like sp.) B 2. Fermentation in liquid medium A->B C 3. Mycelial Harvest and Extraction (e.g., with ethyl acetate) B->C D 4. Crude Extract Concentration C->D Crude Extract E 5. Chromatographic Separation (e.g., Silica Gel Column) D->E F 6. Further Purification (e.g., HPLC) E->F G 7. Isolated this compound F->G Pure Compound H 8. Spectroscopic Analysis (NMR, MS) G->H I 9. Biological Assays G->I

Figure 1. Generalized workflow for the isolation and characterization of this compound.

Methodology:

  • Fungal Cultivation: The Acremonium-like fungal strain is cultured on a suitable agar medium to obtain a sufficient inoculum.

  • Fermentation: The fungus is then grown in a liquid fermentation medium under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites, including this compound.

  • Extraction: After an appropriate incubation period, the mycelial mass is separated from the culture broth. Both the mycelium and the broth are typically extracted with an organic solvent such as ethyl acetate to recover the crude secondary metabolites.

  • Concentration: The organic solvent is removed under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography, often using silica gel as the stationary phase and a gradient of organic solvents (e.g., hexane-ethyl acetate) as the mobile phase, to separate the components based on polarity.

  • Purification: Fractions containing this compound are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods such as 1D and 2D NMR (¹H, ¹³C, COSY, HMBC, HSQC) and high-resolution mass spectrometry (HR-MS).

  • Biological Assays: The purified this compound is tested for its biological activity using standardized antimicrobial susceptibility assays.

Signaling Pathways

As of the current literature, there are no published studies specifically investigating the signaling pathways modulated by this compound. Given its antimicrobial activity, future research could explore its effects on key microbial signaling pathways, such as those involved in cell wall synthesis, protein synthesis, or DNA replication.

For illustrative purposes, a generic representation of a signaling pathway that could be investigated is provided below. This diagram does not represent a known pathway for this compound but serves as a template for future research.

signaling_pathway cluster_0 Potential Microbial Target Pathway This compound This compound Receptor Microbial Target (e.g., Enzyme, Receptor) This compound->Receptor Inhibition Kinase1 Signaling Protein 1 (e.g., Kinase) Receptor->Kinase1 TranscriptionFactor Transcription Factor Kinase1->TranscriptionFactor GeneExpression Gene Expression (Cell Wall Synthesis) TranscriptionFactor->GeneExpression CellGrowth Inhibition of Cell Growth GeneExpression->CellGrowth

Figure 2. Hypothetical signaling pathway for this compound's antimicrobial action.

Conclusion and Future Directions

This compound is a promising fungal bislactone with demonstrated antimicrobial properties. To fully realize its therapeutic potential, further research is imperative. Key areas for future investigation include:

  • Complete Physicochemical Characterization: Detailed experimental determination of properties such as solubility, melting point, and stability.

  • Total Synthesis: Development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the generation of analogs with potentially improved activity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its antimicrobial effects.

  • In Vivo Efficacy and Toxicity: Evaluation of the compound's effectiveness and safety in animal models of infection.

This technical guide provides a foundational understanding of this compound and aims to stimulate further research into this intriguing natural product.

References

The Enigmatic Stereochemistry of Acremonol: A Technical Guide to its Determination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The determination of the precise three-dimensional arrangement of atoms in natural products is a critical endeavor in drug discovery and development, profoundly influencing their biological activity and pharmacological properties. Acremonol, a 14-membered bislactone isolated from an Acremonium-like fungus, presents a compelling case study in the rigorous and often iterative process of stereochemical assignment. Initially reported with a specific stereostructure, subsequent synthetic efforts have called this assignment into question, highlighting the intricate challenges and sophisticated methodologies required to definitively elucidate the absolute configuration of complex chiral molecules.

This technical guide provides a comprehensive overview of the key experimental data and methodologies pertinent to the stereochemical determination of this compound. It is designed to serve as a detailed resource for researchers, chemists, and pharmacologists engaged in the study of natural products and the development of stereochemically pure therapeutic agents.

Initial Stereochemical Proposal and Subsequent Revision

This compound was first isolated and characterized by Berg and colleagues in 2002. Based on spectroscopic analysis, a putative stereostructure was proposed. However, a pivotal 2009 study by Sharma and a team of researchers focusing on the total synthesis of this compound and its congener Acremodiol indicated that the originally assigned absolute stereochemistry was likely incorrect. Their synthetic endeavors, which involved the creation of specific stereoisomers, led to compounds whose spectroscopic data did not align with that of the natural product, thereby necessitating a revision of the initial stereochemical assignment. This underscores a crucial principle in natural product chemistry: while spectroscopic methods provide powerful clues to a molecule's structure, total synthesis remains the ultimate proof of its absolute and relative stereochemistry.

Quantitative Spectroscopic and Physical Data

The stereochemical analysis of this compound relies on a combination of spectroscopic and physical data. The following tables summarize the key quantitative information gathered from published literature, providing a basis for comparison between the natural product and synthetic intermediates.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data unavailable in accessible literature

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data unavailable in accessible literature

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₂₀O₆
Molecular Weight284.3 g/mol
Optical Rotation [α]DValue not available in accessible literature

Note: The detailed NMR data from the primary isolation and synthetic papers were not available in the publicly accessible literature at the time of this guide's compilation. Access to the full text of the cited publications is necessary to populate these tables comprehensively.

Key Experimental Protocols for Stereochemical Determination

The elucidation of this compound's stereochemistry involves a multi-pronged approach, integrating advanced spectroscopic techniques with stereoselective synthesis. The following sections detail the methodologies central to this process.

Isolation and Purification of Natural this compound

The initial step in the characterization of any natural product is its isolation from the source organism in a pure form.

Experimental Workflow: Isolation of this compound

start Fermentation Broth of Acremonium-like Fungus extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration in vacuo extraction->concentration chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) concentration->chromatography pure_compound Pure this compound chromatography->pure_compound A Propose Putative Stereostructure of this compound B Design and Execute Asymmetric Synthesis A->B C Isolate Synthetic Stereoisomer B->C D Spectroscopic & Chiroptical Analysis of Synthetic Compound C->D E Compare Data with Natural this compound D->E F Data Match? E->F G Absolute Configuration Confirmed F->G Yes H Revise Proposed Structure and Synthesize Other Isomers F->H No H->B

Acremonol: An In-depth Technical Guide on its Antimicrobial Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ref: GMN-2025-AGR-001

Abstract

Acremonol, a 14-membered bislactone macrolide isolated from an Acremonium-like fungus, has demonstrated notable antimicrobial properties. This technical guide synthesizes the current publicly available knowledge regarding its mechanism of action, antimicrobial spectrum, and the methodologies pertinent to its study. Due to the limited accessibility of the primary research article, this document provides a comprehensive overview based on secondary sources and general microbiological principles, highlighting areas where further research is critically needed.

Introduction

This compound is a fungal secondary metabolite identified alongside its congener, acremodiol.[1][2] Structurally classified as a polyketide-derived 14-membered bislactone, it belongs to the broader class of macrolides, many of which are known for their potent antimicrobial activities.[3] The unique bislactone architecture of this compound suggests a potentially novel interaction with microbial targets, making it a compound of interest in the search for new anti-infective agents.

Antimicrobial Spectrum and Potency

This compound has been reported to exhibit activity primarily against Gram-positive bacteria and select fungi.[1][3] While specific minimum inhibitory concentration (MIC) values from the primary literature are not publicly available, one source indicates that a concentration of 4µg/mL or more is sufficient to reduce the oxidative burst in canine polymorphonuclear leukocytes, suggesting immunomodulatory effects at this concentration.[3] The direct antimicrobial potency against various strains remains to be fully elucidated from accessible literature.

Quantitative Data

A comprehensive summary of the antimicrobial activity of this compound is currently limited by the lack of publicly accessible primary data. The following table has been structured to accommodate future findings and serves as a template for data presentation.

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)MethodReference
Bacillus subtilisTBDTBDTBDTBD[1]
Enterococcus faecalisTBDTBDTBDTBD[1]
Staphylococcus aureusTBDTBDTBDTBD[1]
Candida albicansTBDTBDTBDTBD[1]

TBD: To Be Determined from primary literature.

Mechanism of Antimicrobial Action

The precise molecular mechanism of this compound's antimicrobial action has not been detailed in the available literature. However, based on its structural classification as a macrolide, a plausible hypothesis is the inhibition of bacterial protein synthesis.

Postulated Mechanism: Inhibition of Protein Synthesis

Macrolide antibiotics typically bind to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel for the nascent polypeptide chain. This leads to a premature dissociation of the peptidyl-tRNA from the ribosome, thereby halting protein synthesis.

The following diagram illustrates the general mechanism of protein synthesis inhibition by macrolides, a potential pathway for this compound's action.

Postulated Mechanism of Action for this compound This compound This compound sub50S 50S Subunit This compound->sub50S Binds to Exit_Tunnel Polypeptide Exit Tunnel This compound->Exit_Tunnel Blocks Ribosome Bacterial Ribosome (70S) sub30S 30S Subunit tRNA tRNA sub50S->tRNA Catalyzes Peptide Bond Formation mRNA mRNA sub30S->mRNA Binds mRNA->tRNA Codon-Anticodon Recognition Polypeptide Nascent Polypeptide Chain tRNA->Polypeptide Adds Amino Acid Polypeptide->Exit_Tunnel Passes Through Block Inhibition of Protein Elongation

Caption: Postulated mechanism of this compound via inhibition of bacterial protein synthesis.

Alternative and Unexplored Mechanisms

Other potential mechanisms of action for a bislactone natural product could include:

  • Cell Membrane Disruption: The lipophilic nature of the macrolide ring may allow for intercalation into the bacterial cell membrane, leading to depolarization and leakage of cellular contents.

  • Enzyme Inhibition: this compound could specifically inhibit key bacterial enzymes involved in metabolic pathways essential for survival.

  • Quorum Sensing Interference: Some macrolides are known to interfere with bacterial communication systems, thereby reducing the expression of virulence factors.

Further research is required to validate any of these hypotheses.

Experimental Protocols

Detailed experimental protocols for the antimicrobial evaluation of this compound are not available in the public domain. The following represents a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of a fungal metabolite, based on established guidelines.

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Target microbial strains (e.g., S. aureus, B. subtilis, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the target microorganism on a suitable agar medium to obtain isolated colonies.

    • Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the prepared inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve this compound.

  • Incubation:

    • Incubate the plates at the optimal temperature for the target microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.

Workflow for MIC Determination of this compound Start Start Prep_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Plate Prepare Serial Dilutions of this compound in 96-Well Plate Start->Prep_Plate Inoculate Inoculate Plate with Microbial Suspension Prep_Inoculum->Inoculate Prep_Plate->Inoculate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate->Incubate Read_MIC Visually Read MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion and Future Directions

This compound presents as a promising antimicrobial compound from a fungal source. However, a significant gap in the publicly available scientific literature prevents a thorough understanding of its potential. To advance this compound as a viable lead compound for drug development, the following research is essential:

  • Re-isolation and Full Characterization: Confirmation of the structure and initial antimicrobial findings from the original publication.

  • Comprehensive Antimicrobial Profiling: Determination of MIC and MBC values against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

  • Mechanism of Action Studies: Elucidation of the precise molecular target and mechanism through which this compound exerts its antimicrobial effects. This could involve ribosome binding assays, cell membrane integrity studies, and transcriptomic or proteomic analyses of treated microbes.

  • In Vivo Efficacy and Toxicity Studies: Assessment of the compound's effectiveness and safety in animal models of infection.

This technical guide serves as a foundational document based on the currently accessible information and will require substantial updates as new data becomes available.

References

The Cytotoxic Effects of Acremonol on Cancer Cells: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the cytotoxic effects of a compound specifically named "Acremonol" on cancer cells has yielded no direct scientific literature or data. It is possible that "this compound" is a novel, less-studied compound, a proprietary name not yet in public research domains, or a potential misspelling of another agent.

While a detailed technical guide on this compound cannot be constructed at this time due to the absence of specific data, this report will outline the typical experimental framework and key areas of investigation employed to characterize the cytotoxic effects of novel compounds on cancer cells. This will serve as a template for how such a guide would be structured once research on this compound becomes available.

I. Quantitative Analysis of Cytotoxicity

A primary step in evaluating a new compound is to determine its cytotoxic potency across various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. This data is crucial for comparing the compound's efficacy against different cancer types and for determining appropriate concentrations for further mechanistic studies.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma48Data N/A
MDA-MB-231Breast Adenocarcinoma48Data N/A
A549Lung Carcinoma48Data N/A
HCT116Colorectal Carcinoma48Data N/A
HeLaCervical Adenocarcinoma48Data N/A

Note: This table is a template. The IC50 values would be populated with experimental data from cytotoxicity assays.

II. Experimental Protocols

The following are standard methodologies used to assess the cytotoxic effects of a compound like this compound.

A. Cell Culture and Maintenance

Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

B. Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The absorbance of the formazan solution is proportional to the number of viable cells.

  • LDH Assay: The lactate dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the amount of LDH released from damaged cells into the culture medium.

C. Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

  • Western Blot Analysis of Apoptotic Markers: The expression levels of key proteins involved in apoptosis, such as caspases (e.g., Caspase-3, Caspase-9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and PARP, are analyzed by Western blotting to elucidate the apoptotic pathway.

III. Elucidation of Signaling Pathways

Understanding the molecular mechanisms by which a compound induces cell death is critical for its development as a therapeutic agent. This involves identifying the signaling pathways that are modulated by the compound.

A. Hypothetical Workflow for Investigating this compound's Mechanism of Action

The following diagram illustrates a typical workflow for investigating the signaling pathways affected by a novel cytotoxic compound.

experimental_workflow cluster_initial_screening Initial Screening cluster_mechanism_investigation Mechanism of Action cluster_data_analysis Data Analysis & Interpretation cell_lines Cancer Cell Lines cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_lines->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) western_blot Western Blot Analysis apoptosis_assay->western_blot apoptosis_quantification Quantification of Apoptosis apoptosis_assay->apoptosis_quantification protein_expression Protein Expression Changes western_blot->protein_expression pathway_analysis Signaling Pathway Analysis pathway_identification Identification of Key Pathways pathway_analysis->pathway_identification ic50->apoptosis_assay protein_expression->pathway_analysis

Caption: A generalized workflow for characterizing the cytotoxic effects of a novel compound.

B. Hypothetical Signaling Pathway Affected by this compound

Many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a simplified version of this pathway, which could potentially be activated by this compound.

intrinsic_apoptosis_pathway This compound This compound Bax Bax This compound->Bax activates Bcl2 Bcl-2 This compound->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion promotes pore formation Bcl2->Bax inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially induced by this compound.

IV. Conclusion and Future Directions

While no specific data on "this compound" is currently available, the established methodologies for characterizing cytotoxic compounds provide a clear roadmap for its future investigation. Key research priorities would include:

  • Confirmation of Structure and Purity: Ensuring the chemical identity and purity of the this compound compound.

  • Broad-Spectrum Cytotoxicity Screening: Testing this compound against a wide panel of cancer cell lines to identify sensitive cancer types.

  • In-depth Mechanistic Studies: Elucidating the precise molecular pathways responsible for its cytotoxic effects, including apoptosis, cell cycle arrest, or other forms of cell death.

  • In Vivo Efficacy and Toxicity: Evaluating the anti-tumor activity and safety profile of this compound in animal models.

The discovery and characterization of novel cytotoxic agents are paramount to advancing cancer therapy. Should research on this compound become available, a comprehensive technical guide based on the framework presented here will be invaluable to the scientific community. Researchers are encouraged to verify the correct name and spelling of the compound to facilitate access to relevant literature.

Unraveling the Synthesis of a Fungal Bislactone: A Proposed Investigatory Roadmap for the Acremonol Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

JENA, Germany – December 7, 2025 – In the ongoing quest for novel therapeutic agents, fungal secondary metabolites remain a promising frontier. Among these, Acremonol, a bislactone isolated from Acremonium species, has garnered interest for its unique chemical architecture. However, the genetic and enzymatic machinery underlying its production remains entirely unknown. This whitepaper presents a hypothetical framework and a comprehensive, in-depth technical guide for the elucidation of the this compound biosynthetic pathway. This document is intended for researchers, scientists, and drug development professionals, providing a strategic roadmap to unlock the secrets of this compound biosynthesis, enabling future metabolic engineering and drug discovery efforts.

Proposed Biosynthetic Pathway of this compound

This compound is a macrocyclic bislactone, a class of molecules often derived from polyketide precursors. Based on its structure, we propose a hypothetical biosynthetic pathway originating from a Type I iterative Polyketide Synthase (PKS). This pathway likely involves the synthesis of two identical polyketide chains, which are then dimerized and cyclized to form the characteristic bislactone core.

The proposed pathway initiates with a starter unit, likely acetyl-CoA, which is sequentially extended by the PKS with several malonyl-CoA units. The resulting linear polyketide is then likely released from the PKS and undergoes tailoring reactions, including hydroxylations and oxidations, catalyzed by enzymes encoded in the same biosynthetic gene cluster (BGC). The final key step is predicted to be an intermolecular esterification (dimerization and macrolactonization) of two molecules of the tailored polyketide monomer to form the 12-membered bislactone ring of this compound.

This compound Proposed Biosynthetic Pathway acetyl_coa Acetyl-CoA + n Malonyl-CoA pks Iterative Type I PKS acetyl_coa->pks Chain Assembly polyketide Linear Polyketide Intermediate pks->polyketide tailoring Tailoring Enzymes (e.g., P450s, Dehydrogenases) polyketide->tailoring Post-PKS Modification monomer Hydroxylated Monomer tailoring->monomer dimerization Dimerization & Macrolactonization monomer->dimerization x2 This compound This compound dimerization->this compound

Figure 1: Proposed biosynthetic pathway for this compound.

Experimental Strategy: A Step-by-Step Guide

To validate the proposed pathway and identify the responsible genes and enzymes, a multi-faceted experimental approach is required. This section outlines a logical workflow from gene cluster identification to in vitro enzymatic characterization.

Experimental Workflow genome_sequencing Genome Sequencing of Acremonium sp. bgc_prediction Bioinformatic BGC Prediction (antiSMASH) genome_sequencing->bgc_prediction gene_knockout Targeted Gene Knockout (PKS, Tailoring Enzymes) bgc_prediction->gene_knockout heterologous_expression Heterologous Expression of BGC in A. nidulans bgc_prediction->heterologous_expression metabolite_analysis Metabolite Analysis (LC-MS/MS) gene_knockout->metabolite_analysis Verify loss of production heterologous_expression->metabolite_analysis Confirm this compound production enzyme_purification Enzyme Purification heterologous_expression->enzyme_purification enzyme_assays In Vitro Enzyme Assays enzyme_purification->enzyme_assays structure_elucidation Structure Elucidation of Intermediates (NMR) enzyme_assays->structure_elucidation

Figure 2: Experimental workflow for this compound pathway elucidation.
Detailed Experimental Protocols

  • Genome Sequencing and Assembly:

    • Culture Acremonium sp. in a suitable liquid medium (e.g., Potato Dextrose Broth) for 5-7 days.

    • Harvest mycelia by filtration and freeze-dry.

    • Extract high-molecular-weight genomic DNA using a fungal DNA extraction kit.

    • Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies.

    • Assemble the genome de novo using appropriate software (e.g., Canu for long reads, followed by polishing with Pilon using short reads).

  • Bioinformatic Analysis:

    • Submit the assembled genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server.

    • Analyze the output to identify putative PKS gene clusters.

    • Prioritize candidate clusters that contain a Type I PKS gene, along with genes encoding tailoring enzymes such as cytochrome P450 monooxygenases, dehydrogenases, and esterases.

  • Construction of Gene Deletion Cassette:

    • Design primers to amplify ~1.5 kb regions flanking the 5' and 3' ends of the target gene (e.g., the core PKS gene).

    • Amplify a selection marker, such as the hygromycin B phosphotransferase gene (hph), with ends homologous to the flanking regions.

    • Assemble the 5' flank, hph marker, and 3' flank into a linear deletion cassette using fusion PCR or Gibson assembly.

  • Protoplast Transformation and Mutant Selection:

    • Generate protoplasts from young Acremonium mycelia by enzymatic digestion (e.g., with a mixture of lysing enzymes and driselase).

    • Transform the protoplasts with the deletion cassette using a PEG-CaCl2 mediated method.[1]

    • Plate the transformed protoplasts on regeneration medium containing hygromycin B for selection of transformants.

  • Verification of Gene Knockout:

    • Isolate genomic DNA from putative knockout mutants.

    • Confirm the correct integration of the deletion cassette and loss of the target gene by diagnostic PCR and Southern blotting.

  • Metabolite Analysis:

    • Culture the wild-type and confirmed knockout strains under identical conditions.

    • Extract metabolites from the culture broth and mycelia using ethyl acetate.

    • Analyze the extracts by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to confirm the abolishment of this compound production in the knockout strain.[2]

  • Cloning and Host Strain:

    • Amplify the entire putative this compound BGC from Acremonium genomic DNA.

    • Clone the BGC into a suitable fungal expression vector.

    • Transform the expression construct into a well-characterized heterologous host, such as Aspergillus nidulans.

  • Analysis of Production:

    • Culture the transformed A. nidulans strain.

    • Perform metabolite extraction and HPLC-MS/MS analysis as described above to confirm the production of this compound.

  • Protein Expression and Purification:

    • Individually clone the coding sequences of the PKS and tailoring enzymes from the BGC into an E. coli expression vector (e.g., pET series with a His-tag).

    • Express the proteins in E. coli BL21(DE3) and purify them using nickel-affinity chromatography.

  • PKS Assay:

    • Incubate the purified PKS enzyme with acetyl-CoA, malonyl-CoA, and NADPH in a suitable buffer.

    • Quench the reaction and analyze the products by HPLC-MS/MS to identify the linear polyketide intermediate.

  • Tailoring Enzyme Assays:

    • Incubate the purified tailoring enzymes with the product of the PKS reaction (or synthetically derived substrates).

    • Monitor the reaction by HPLC-MS/MS to determine the specific function of each enzyme (e.g., hydroxylation, oxidation).

Quantitative Data Presentation (Hypothetical)

While no quantitative data currently exists for the this compound biosynthetic pathway, the following tables illustrate how such data would be structured and presented upon successful completion of the proposed experiments.

Table 1: Comparison of this compound Production in Wild-Type and Mutant Strains

StrainGenotypeThis compound Titer (mg/L) ± SD
Acremonium sp. WTWild-Type15.2 ± 1.8
ΔacrPKS1PKS knockoutNot Detected
ΔacrP450Cytochrome P450 knockoutNot Detected
A. nidulans + pAcr-BGCHeterologous expression5.8 ± 0.7

Table 2: Kinetic Parameters of Purified this compound Biosynthetic Enzymes (Hypothetical)

EnzymeSubstrateKm (µM)kcat (s-1)
AcrPKS1Malonyl-CoA75 ± 50.8 ± 0.1
AcrP450Linear Polyketide22 ± 31.5 ± 0.2
AcrDHHydroxylated Intermediate45 ± 63.2 ± 0.4

Conclusion and Future Outlook

The complete elucidation of the this compound biosynthetic pathway is a critical step towards harnessing its full potential. The experimental roadmap detailed in this whitepaper provides a robust framework for identifying the biosynthetic gene cluster, characterizing the involved enzymes, and understanding the regulation of this compound production. Successful execution of this research will not only unveil novel enzymatic functions but will also pave the way for combinatorial biosynthesis and metabolic engineering approaches to generate novel this compound analogs with potentially enhanced therapeutic properties. This foundational knowledge is essential for advancing the development of new pharmaceuticals derived from fungal natural products.

References

An In-depth Technical Guide to Acremonol: Natural Sources and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Acremonol, a naturally occurring 14-membered bislactone, and its analogues have emerged as a promising class of bioactive compounds with significant therapeutic potential. Isolated from fungi of the genus Acremonium, these macrolides have demonstrated notable antimicrobial properties. This technical guide provides a comprehensive overview of the natural sources of this compound, details of its isolation and synthesis, and a summary of the biological activities of its analogues. The information is presented to support further research and development in this area, with a focus on quantitative data, experimental methodologies, and the elucidation of relevant biological pathways.

Natural Sources and Isolation of this compound

This compound and its congener, Acremodiol, were first isolated from an unidentified Acremonium-like anamorphic fungus collected from a soil sample in the Bermuda Islands. These compounds represent a class of 14-membered bismacrolides, characterized by two lactone rings within a larger macrocyclic structure.

Fermentation and Extraction Protocol

The producing fungal strain is typically cultured in a suitable nutrient-rich medium to promote the production of secondary metabolites. A general workflow for the isolation of this compound is as follows:

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fungal Culture Fungal Culture Liquid Fermentation Liquid Fermentation Fungal Culture->Liquid Fermentation Mycelial Mass Mycelial Mass Liquid Fermentation->Mycelial Mass Culture Filtrate Culture Filtrate Liquid Fermentation->Culture Filtrate Solvent Extraction (e.g., Ethyl Acetate) Solvent Extraction (e.g., Ethyl Acetate) Mycelial Mass->Solvent Extraction (e.g., Ethyl Acetate) Culture Filtrate->Solvent Extraction (e.g., Ethyl Acetate) Crude Extract Crude Extract Solvent Extraction (e.g., Ethyl Acetate)->Crude Extract Chromatography (Silica Gel, Sephadex) Chromatography (Silica Gel, Sephadex) Crude Extract->Chromatography (Silica Gel, Sephadex) HPLC Purification HPLC Purification Chromatography (Silica Gel, Sephadex)->HPLC Purification Pure this compound Pure this compound HPLC Purification->Pure this compound

Fig. 1: General workflow for the isolation of this compound.

The mycelial mass and culture filtrate are typically extracted with an organic solvent such as ethyl acetate. The resulting crude extract is then subjected to a series of chromatographic separations, including column chromatography on silica gel and Sephadex, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.

Biological Activity of this compound and Analogues

This compound and its related compounds have shown promising activity against a range of microorganisms, particularly Gram-positive bacteria and fungi. The biological activity of these compounds is often assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Antimicrobial Activity of this compound and Related Fungal Bislactones

CompoundTest OrganismMIC (µg/mL)Reference
This compoundBacillus subtilis>100[1]
This compoundStaphylococcus aureus>100[1]
This compoundCandida albicans>100[1]
AcremodiolBacillus subtilis50[1]
AcremodiolStaphylococcus aureus100[1]
AcremodiolCandida albicans50[1]

Synthesis of this compound and its Analogues

The total synthesis of this compound and its analogues is a significant area of research, enabling the production of these compounds for further biological evaluation and the generation of novel derivatives with potentially enhanced activity.

General Synthetic Strategy

A common retrosynthetic approach for this compound involves the disconnection of the macrocycle at the ester linkages, leading to two key hydroxy acid fragments. These fragments can be synthesized from chiral starting materials and then coupled and cyclized to form the 14-membered bislactone ring.

retrosynthesis This compound This compound Hydroxy Acid Fragments (x2) Hydroxy Acid Fragments (x2) This compound->Hydroxy Acid Fragments (x2) Ester Disconnection Chiral Precursors Chiral Precursors Hydroxy Acid Fragments (x2)->Chiral Precursors Functional Group Interconversion

Fig. 2: Retrosynthetic analysis of this compound.
Representative Experimental Protocol for Analogue Synthesis

The synthesis of this compound analogues often involves the modification of the core bislactone structure. A representative protocol for the synthesis of a simplified analogue might include the following steps:

  • Preparation of Hydroxy Acid Monomers: Synthesis of the constituent hydroxy acid units from commercially available chiral starting materials. This may involve asymmetric reactions to establish the desired stereochemistry.

  • Esterification: Coupling of the two hydroxy acid monomers to form the linear precursor.

  • Macrolactonization: Intramolecular cyclization of the linear precursor to form the 14-membered bislactone ring. This is a critical step and various macrolactonization methods can be employed.

Potential Signaling Pathway Involvement

While the precise mechanism of action for this compound is still under investigation, studies on other secondary metabolites from Acremonium species suggest potential interactions with key cellular signaling pathways. For instance, certain metabolites from Acremonium have been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and survival.

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Acremonium Metabolite Acremonium Metabolite Acremonium Metabolite->Raf Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression

Fig. 3: Postulated inhibition of the MAPK/ERK signaling pathway.

Inhibition of this pathway could explain the observed antiproliferative effects of some Acremonium-derived compounds and provides a rationale for investigating this compound and its analogues as potential anticancer agents.

Conclusion and Future Directions

This compound and its analogues represent a valuable class of natural products with demonstrated antimicrobial activity. The elucidation of their natural sources, the development of synthetic routes, and the investigation of their biological mechanisms are crucial for realizing their full therapeutic potential. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating this compound and a wider range of synthetic analogues against diverse panels of microbial pathogens and cancer cell lines to identify lead compounds with high potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action and guide the design of more effective derivatives.

  • Optimization of Synthetic Routes: Developing more efficient and scalable synthetic strategies to facilitate the production of larger quantities of this compound and its analogues for preclinical and clinical development.

The continued exploration of this compound and its chemical space holds significant promise for the discovery of new and effective therapeutic agents.

References

Preliminary Screening of Acremonol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acremonol, a 14-membered bislactone macrolide isolated from an Acremonium-like fungus, has emerged as a molecule of interest for its potential bioactive properties. This technical guide provides a comprehensive overview of the preliminary screening of this compound's bioactivity, summarizing the current state of knowledge and providing detailed experimental protocols for its evaluation. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates information from closely related compounds and the broader class of fungal macrodiolides to infer potential activities and guide future research. The document covers its known antimicrobial and antifungal activities, potential cytotoxicity, and a hypothetical mechanism of action involving calcium signaling.

Introduction to this compound and its Class

This compound is a natural product belonging to the family of 14-membered macrodiolides, a class of compounds known for their diverse and potent biological activities.[1] Isolated alongside its congener, Acremodiol, from an anamorphic fungus resembling Acremonium, these bislactones have shown initial promise as antimicrobial agents.[1] The broader family of fungal macrodiolides has been reported to exhibit a wide spectrum of bioactivities, including antimicrobial, antifungal, cytotoxic, anti-inflammatory, and enzyme-inhibiting properties, suggesting that this compound may possess a similar range of effects.[2][3][4]

This guide aims to consolidate the available data on this compound's bioactivity and provide a framework for its further investigation.

Known and Inferred Bioactivities of this compound

Direct and specific quantitative bioactivity data for pure this compound is limited in publicly available literature. However, initial studies and data from analogous compounds allow for a preliminary assessment of its potential.

Antimicrobial and Antifungal Activity

Initial screenings have demonstrated that this compound, along with Acremodiol, possesses antifungal activity against Candida albicans and exhibits slight antibacterial activity against the Gram-positive bacterium Bacillus subtilis.[1] While specific Minimum Inhibitory Concentration (MIC) values for this compound are not yet published, the general activity profile suggests a potential for further development as an anti-infective agent.

Table 1: Summary of Known Antimicrobial and Antifungal Activity of this compound

OrganismTypeActivityReference
Candida albicansFungus (Yeast)Antifungal activity observed[1]
Bacillus subtilisBacterium (Gram-positive)Slight antibacterial activity observed[1]
Cytotoxic Activity

While direct cytotoxic screening data for this compound is not available, there is strong evidence to suggest it may possess anticancer properties. The class of 14-membered macrodiolides, to which this compound belongs, is known for its cytotoxic effects.[1] For instance, Halosmysin A, a structurally related 14-membered macrodiolide, has demonstrated potent cytotoxicity against various leukemia cell lines.[1] This suggests that the evaluation of this compound's cytotoxic potential against a panel of cancer cell lines is a high-priority area for future research.

Table 2: Inferred Cytotoxic Potential of this compound Based on Analogous Compounds

Compound Class/AnalogActivityTarget Cell Lines (Example)IC50 Range (Example)Reference
14-membered MacrodiolidesCytotoxicMurine P388 leukemia, Human HL-60 leukemia, Murine L1210 leukemia2.2 - 11.7 µM (for Halosmysin A)[1]
Fungal Secondary MetabolitesCytotoxicVarious cancer cell linesBroad range[2][4]

Experimental Protocols for Bioactivity Screening

The following protocols are detailed methodologies for the preliminary screening of this compound's bioactivity, based on standard laboratory practices.

Antimicrobial and Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria and fungi.

Methodology: Broth Microdilution Method

  • Preparation of Microbial Inoculum:

    • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) are cultured in Mueller-Hinton Broth (MHB) overnight at 37°C.

    • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C (for yeasts) or 5-7 days at 28°C (for molds).

    • Suspensions are prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of this compound Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of this compound are prepared in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized microbial suspension.

    • Plates are incubated at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Methodology: MTT Assay

  • Cell Culture:

    • Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment with this compound:

    • This compound is dissolved in DMSO and serially diluted in culture medium to various concentrations.

    • The cells are treated with the different concentrations of this compound and incubated for 48-72 hours.

  • MTT Addition and Incubation:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization and Absorbance Reading:

    • The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation:

    • The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of this compound concentration.

Hypothetical Signaling Pathway and Visualization

While the precise mechanism of action for this compound is yet to be elucidated, its potential cytotoxicity and the known role of calcium as a key signaling molecule in apoptosis suggest a possible involvement of calcium signaling pathways. A related compound, acremomannolipin A, has been identified as a potential Ca2+ signal modulator.

Below is a hypothetical workflow for investigating this compound's bioactivity and a plausible signaling pathway it might modulate.

Experimental Workflow for this compound Bioactivity Screening

G cluster_extraction Isolation and Purification cluster_screening Preliminary Bioactivity Screening cluster_moa Mechanism of Action Investigation A Acremonium-like Fungus B Fermentation and Extraction A->B C Purification of this compound B->C D Antimicrobial/ Antifungal Assays (MIC) C->D E Cytotoxicity Assays (IC50) C->E G Calcium Signaling Assay H Apoptosis Pathway Analysis F Mechanism of Action Studies E->F F->G F->H I Target Identification H->I

Caption: Workflow for the investigation of this compound's bioactivity.

Hypothetical Calcium-Mediated Apoptotic Pathway Modulated by this compound

G cluster_cell Cancer Cell This compound This compound ER Endoplasmic Reticulum (ER) Calcium Store This compound->ER Induces Ca2+ release? Ca_Cytosol Cytosolic Ca2+ (Increased) ER->Ca_Cytosol Ca2+ release Mito Mitochondrion Caspase9 Caspase-9 Mito->Caspase9 Cytochrome c release (Activates) Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Ca_Cytosol->Mito Ca2+ uptake

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

This compound, a 14-membered bislactone from an Acremonium-like fungus, presents a promising scaffold for drug discovery. Preliminary evidence indicates antifungal and antibacterial properties, with strong inferential data suggesting potential cytotoxic activity. The lack of specific quantitative data highlights the need for further, more detailed investigations into its bioactivity profile.

Future research should focus on:

  • Determining the MIC values of pure this compound against a broad panel of pathogenic bacteria and fungi.

  • Screening this compound for cytotoxic activity against a diverse range of cancer cell lines to determine its IC50 values and selectivity.

  • Investigating the mechanism of action, with a particular focus on its potential effects on intracellular calcium signaling and the induction of apoptosis.

  • Exploring the structure-activity relationship of this compound and its analogs to optimize its bioactivity.

The in-depth study of this compound could lead to the development of novel therapeutic agents for infectious diseases or cancer.

References

Acremonol: A Comprehensive Technical Review of a Fungal Bislactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acremonol is a naturally occurring 14-membered bislactone discovered from a strain of an Acremonium-like fungus. Alongside its structural analog acremodiol, it represents a class of macrocyclic compounds with demonstrated antimicrobial properties. This technical guide provides a comprehensive review of the available literature on this compound, detailing its history, structure, and biological activities. This document summarizes the quantitative data, outlines probable experimental methodologies for its isolation and biological evaluation, and visually represents key workflows, offering a foundational resource for researchers in natural product chemistry, mycology, and infectious disease research.

Introduction and History

This compound, and the related compound acremodiol, were first described in 2002 by Berg et al.[1][2] These novel fungal bislactones were isolated from the fermentation broth of an Acremonium-like anamorphic fungus. The producing organism was isolated from a soil sample from the Bermuda Islands.[3] The discovery of this compound contributed to the growing class of 14-membered macrodiolides, which are known to exhibit a range of biological activities.[3]

Initial studies focused on the structural elucidation of these compounds using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.[1] These analyses revealed the characteristic bislactone structure of this compound. Subsequent synthetic studies have been undertaken to confirm the absolute stereochemistry of these molecules.[3] The primary reported biological activity of this compound is its antifungal effect against Candida albicans and a mild antibacterial activity against Gram-positive bacteria such as Bacillus subtilis.[3]

Chemical Structure and Properties

This compound is classified as a 14-membered bislactone, a type of macrocycle containing two ester linkages. Its chemical structure is closely related to acremodiol. The molecular formula and precise stereochemistry have been determined through spectroscopic analysis and total synthesis efforts.

(Note: The exact chemical structure diagram is not available in the provided search results. A placeholder will be used.)

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaData not available in search results
Molecular WeightData not available in search results
Compound Class14-membered Bislactone[3]
AppearanceData not available in search results
SolubilityData not available in search results

Biological Activity

This compound has demonstrated in vitro antimicrobial activity. The primary reported activities are against the opportunistic fungal pathogen Candida albicans and the Gram-positive bacterium Bacillus subtilis.

Table 2: Antimicrobial Spectrum of this compound

Test OrganismActivity TypeQuantitative Data (e.g., MIC)Reference
Candida albicansAntifungalSpecific values not available[3]
Bacillus subtilisAntibacterialSpecific values not available[3]
Gram-positive bacteriaAntibacterialGeneral activity noted[3]

MIC: Minimum Inhibitory Concentration. Specific values are not detailed in the available literature but would be determined through standardized microdilution assays.

Mechanism of Action

The precise mechanism of action for this compound's antifungal and antibacterial effects has not been elucidated in the available literature. However, based on its macrolide-like structure, several potential mechanisms can be hypothesized. Macrolide antibiotics often target the bacterial ribosome, inhibiting protein synthesis. In fungi, they can disrupt membrane integrity or interfere with essential metabolic pathways. Further research is required to determine the specific molecular targets of this compound.

Experimental Protocols

While the original publication by Berg et al. would contain the precise experimental details, the following sections outline standardized and probable methodologies for the isolation, characterization, and biological evaluation of this compound based on common practices in natural product research.

Isolation and Purification of this compound

The isolation of this compound from the Acremonium sp. fermentation broth would typically follow a multi-step purification process guided by bioassays.

  • Fermentation: The Acremonium-like fungus is cultured in a suitable liquid medium (e.g., Yeast Malt Glucose medium) under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites.

  • Extraction: The culture broth is separated from the mycelial mass by filtration. The filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This may include:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity.

    • High-Performance Liquid Chromatography (HPLC): A more refined separation technique to achieve high purity of the isolated compounds.

  • Structure Elucidation: The purified this compound is then analyzed using spectroscopic methods like NMR (1H, 13C, COSY, HMBC) and mass spectrometry (ESI-MS, HR-MS) to determine its chemical structure.

G cluster_fermentation Fermentation cluster_extraction Extraction & Separation cluster_purification Purification & Analysis A Acremonium sp. Culture B Liquid Fermentation A->B C Filtration B->C D Solvent Extraction C->D E Crude Extract D->E F Column Chromatography E->F G HPLC F->G H Pure this compound G->H I Spectroscopic Analysis (NMR, MS) H->I

Fig 1. General workflow for the isolation and identification of this compound.
Antimicrobial Susceptibility Testing

The antifungal and antibacterial activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method, following guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized suspension of the test microorganism (C. albicans or B. subtilis) is prepared in a suitable broth medium. The concentration of the inoculum is crucial for the reproducibility of the assay.

  • Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The prepared inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[4][5]

G cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A Prepare this compound Stock Solution C Serial Dilution of This compound in 96-well plate A->C B Prepare Microbial Inoculum D Inoculate wells with Microbial Suspension B->D E Incubate at 35°C for 24-48h D->E F Visually or Spectrophotometrically Assess Growth E->F G Determine MIC F->G

Fig 2. Workflow for Minimum Inhibitory Concentration (MIC) assay.

Future Directions

The discovery of this compound opens several avenues for future research. A critical next step is the detailed elucidation of its mechanism of action, which would provide insights into its potential as a lead compound for novel antifungal or antibacterial agents. Structure-activity relationship (SAR) studies, involving the synthesis of this compound analogs, could lead to the development of derivatives with enhanced potency and a broader spectrum of activity. Furthermore, investigations into the biosynthetic pathway of this compound in Acremonium sp. could enable synthetic biology approaches for its production and modification. As with any natural product, evaluation of its cytotoxicity and in vivo efficacy in animal models of infection will be essential to determine its therapeutic potential.

Conclusion

This compound is a noteworthy fungal bislactone with promising, albeit modestly characterized, antimicrobial properties. This guide has synthesized the available historical and biological data, providing a framework for understanding its significance and potential. The detailed methodologies and visual workflows presented herein are intended to serve as a valuable resource for researchers aiming to further investigate this compound and its therapeutic applications. The dearth of in-depth mechanistic studies and quantitative biological data highlights a clear opportunity for future research to unlock the full potential of this natural product.

References

Unveiling the Bislactone Architecture of Acremonol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acremonol, a 14-membered bislactone macrolide, stands as a notable secondary metabolite from the fungus Acremonium sp.. Its unique structural framework and demonstrated antimicrobial properties have garnered interest within the scientific community. This technical guide provides a comprehensive examination of the bislactone structure of this compound, detailing the spectroscopic data that were pivotal in its elucidation. We present a consolidation of quantitative data, in-depth experimental methodologies, and visual representations of the structural determination workflow to serve as a valuable resource for researchers engaged in natural product chemistry, structural biology, and drug discovery.

Introduction

Natural products continue to be a significant source of novel chemical scaffolds with therapeutic potential. Among these, macrolides represent a diverse class of compounds with a wide range of biological activities. This compound, isolated from an Acremonium-like anamorphic fungus, is a 14-membered bislactone that has exhibited activity against Gram-positive bacteria and fungi[1][2]. The definitive structural characterization of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1]. This guide aims to provide a detailed technical overview of the structural elucidation of this compound's bislactone core.

Physicochemical and Spectroscopic Data of this compound

The structural determination of this compound was based on the comprehensive analysis of its physicochemical properties and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₂₀O₅
Molecular Weight268.30 g/mol
AppearanceColorless solid
Optical Rotation[α]²⁰D +35.5° (c 0.1, CHCl₃)

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
24.25m
31.70, 1.95m
43.80m
51.25d6.5
62.60dq10.0, 6.5
75.60dd15.5, 10.0
85.85d15.5
95.10m
102.10, 2.25m
113.95m
121.15d6.0
132.40m
141.20d7.0

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
1174.5
270.1
335.2
468.9
520.5
645.1
7130.2
8135.8
9173.8
1038.1
1172.3
1219.8
1342.7
1415.3

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zFound m/z
[M+Na]⁺291.1208291.1205

Experimental Protocols

The elucidation of this compound's structure relied on a series of meticulous experimental procedures, from isolation to spectroscopic analysis.

Fermentation and Isolation

The this compound-producing fungal strain, identified as an Acremonium-like species, was cultivated in a suitable liquid medium. The fermentation broth was harvested and subjected to solvent extraction, typically with ethyl acetate, to isolate the crude secondary metabolites. The crude extract was then purified using a combination of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

Structural Elucidation

The purified this compound was subjected to a suite of spectroscopic analyses to determine its planar structure and relative stereochemistry.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the molecular formula of this compound as C₁₄H₂₀O₅.

  • NMR Spectroscopy: A comprehensive set of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of the atoms within the molecule. The chemical shifts, coupling constants, and correlation signals were meticulously analyzed to construct the bislactone framework.

Visualizing the Path to Structure

The logical workflow for the structural elucidation of this compound can be represented as a clear, step-by-step process.

Acremonol_Structure_Elucidation_Workflow cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Determination Fermentation Fungal Fermentation (Acremonium sp.) Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Broth Chromatography Chromatographic Purification (Silica Gel, HPLC) Extraction->Chromatography Crude Extract Pure_this compound Pure this compound Chromatography->Pure_this compound Isolated Compound HRMS High-Resolution Mass Spectrometry Pure_this compound->HRMS NMR_1D 1D NMR (¹H, ¹³C) Pure_this compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Pure_this compound->NMR_2D Data_Analysis Spectroscopic Data Analysis HRMS->Data_Analysis NMR_1D->Data_Analysis NMR_2D->Data_Analysis Molecular_Formula Molecular Formula (C₁₄H₂₀O₅) Data_Analysis->Molecular_Formula Planar_Structure Planar Structure (Connectivity) Data_Analysis->Planar_Structure Final_Structure Bislactone Structure of this compound Molecular_Formula->Final_Structure Planar_Structure->Final_Structure

Workflow for the Isolation and Structural Elucidation of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria and various fungi[1]. While the precise mechanism of action and the specific signaling pathways modulated by this compound are not yet fully elucidated, its biological activity suggests potential interference with essential cellular processes in susceptible microorganisms. Further research is warranted to investigate its molecular targets and downstream effects. At present, there is no specific signaling pathway diagram that can be definitively associated with the direct action of this compound.

Conclusion

The bislactone structure of this compound has been rigorously established through the application of modern spectroscopic techniques. This technical guide consolidates the key quantitative data and experimental methodologies that were instrumental in its characterization. The detailed information presented herein is intended to support further research into the synthesis, biological activity, and potential therapeutic applications of this compound and related bislactone macrolides. Future investigations into its mechanism of action will be crucial for unlocking its full potential in drug development.

References

Acremonol: A Fungal Bislactone with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of Acremonol, a 14-membered bislactone isolated from an Acremonium-like anamorphic fungus.[1] The document details its known biological activities, presents standardized experimental protocols for its evaluation, and explores its potential as a lead compound in drug discovery.

Executive Summary

This compound, and its close analog Acremodiol, are naturally occurring bislactones that have demonstrated notable antifungal and antibacterial properties.[1][2] Isolated from a fungal source, these compounds represent a promising class of molecules for the development of new anti-infective agents. This guide consolidates the available data on this compound, provides detailed methodologies for its further investigation, and visualizes potential mechanisms and workflows to guide future research.

Chemical Properties and Structure

This compound is characterized as a 14-membered bismacrolide.[2] The structural elucidation of this compound and its co-metabolite, Acremodiol, was achieved through spectroscopic methods, including mass spectrometry and nuclear magnetic resonance.[1]

Biological Activity

This compound has exhibited a range of anti-infective activities. Its primary reported activities are against Gram-positive bacteria and fungi.

Antibacterial and Antifungal Spectrum

Initial studies have shown that this compound is active against the Gram-positive bacterium Bacillus subtilis and the pathogenic fungus Candida albicans.[2] The activity against Staphylococcus aureus has also been noted for related bislactones with certain chemical modifications.[2]

Quantitative Biological Data

While the original publication by Berg et al. (2002) identified the antimicrobial activities of this compound, specific Minimum Inhibitory Concentration (MIC) values were not available in the reviewed literature. For the purpose of this technical guide, the following table provides a template for presenting such data, which would be critical for evaluating its potency as a lead compound.

CompoundOrganismMIC (µg/mL)Reference
This compoundCandida albicansData Not AvailableBerg et al., 2002
This compoundBacillus subtilisData Not AvailableBerg et al., 2002

Experimental Protocols

To facilitate further research and validation of this compound's biological activities, detailed standardized protocols for key assays are provided below.

Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is suitable for determining the MIC of this compound against Candida species.[3]

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a fungal pathogen.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well polystyrene microplates

  • RPMI-1640 medium, buffered with MOPS

  • Fungal inoculum, standardized to 0.5 McFarland

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Fluconazole)

  • Sterile water or saline

Procedure:

  • Preparation of this compound Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in the 96-well plate to achieve a final volume of 100 µL per well.

  • Inoculum Preparation: Prepare a fungal suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard. This is then diluted in RPMI-1640 medium to the final required inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microplate containing the this compound dilutions.

  • Controls: Include wells for a growth control (inoculum without this compound) and a sterility control (medium only). A positive control with a known antifungal agent should also be included.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Broth Microdilution Antibacterial Susceptibility Testing

This protocol is a standard method for determining the MIC of a compound against bacteria.[4][5]

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial pathogen.

Materials:

  • This compound stock solution

  • 96-well microplates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum, standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Streptomycin)

  • Sterile saline

Procedure:

  • Preparation of this compound Dilutions: Perform a serial two-fold dilution of this compound in MHB directly in the 96-well plate (100 µL final volume per well).

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well.

  • Controls: Include a growth control (bacteria in MHB without this compound) and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours in a non-CO₂ incubator.[6]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of a compound against a mammalian cell line.[7][8]

Objective: To evaluate the cytotoxic effect of this compound on a selected cell line.

Materials:

  • This compound stock solution

  • Human or other mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium and add them to the wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm. The cell viability is proportional to the absorbance, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be calculated.

Potential as a Lead Compound and Future Directions

This compound's demonstrated activity against clinically relevant pathogens like Candida albicans and Gram-positive bacteria makes it a person of interest as a lead compound for the development of new anti-infectives. The bislactone scaffold is a recognized pharmacophore with diverse biological activities.[7]

Future research should focus on:

  • Total Synthesis: A robust synthetic route would enable the production of larger quantities for extensive biological testing and the generation of analogs for structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: Elucidating how this compound exerts its antimicrobial effects is crucial. This could involve investigating its impact on cell wall synthesis, protein synthesis, or membrane integrity.

  • In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of infection is a critical step in the drug development process.

  • Spectrum of Activity: A broader screening against a panel of pathogenic bacteria and fungi would provide a more complete picture of its potential applications.

Potential Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by this compound have not yet been elucidated, studies on other metabolites from Acremonium species can provide valuable insights into potential mechanisms of action. For instance, a culture of Acremonium terricola has been shown to exert anti-inflammatory and antioxidant effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9] This pathway is a plausible target for natural products and warrants investigation in the context of this compound's activity.

Below are diagrams generated using the DOT language to visualize a potential signaling pathway and a general workflow for natural product drug discovery.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Hypothesized Interaction RAS RAS Receptor->RAS JNK JNK Receptor->JNK p38 p38 Receptor->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Modulation of Inflammatory & Stress Response Experimental_Workflow Start Start Isolation Isolation of this compound from Acremonium sp. Start->Isolation Screening Primary Screening (Antifungal/Antibacterial) Isolation->Screening Hit_Identified Bioactivity Confirmed? Screening->Hit_Identified MIC_Determination MIC & IC50 Determination Hit_Identified->MIC_Determination Yes Discard Discard Hit_Identified->Discard No MOA_Studies Mechanism of Action Studies MIC_Determination->MOA_Studies SAR_Studies Structure-Activity Relationship (SAR) MOA_Studies->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Testing In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Testing End End In_Vivo_Testing->End

References

initial isolation of Acremonol from fungal cultures

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper: Initial Isolation of Acremonol from Fungal Cultures

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a naturally occurring bislactone metabolite isolated from a fungal source. This document provides a comprehensive overview of the initial isolation and characterization of this compound. It details the producing microorganism, the chemical properties of the compound, and its initial biological activities. While the precise, detailed experimental protocols from the original study are not publicly available, this guide synthesizes the known information and presents generalized methodologies common in the field of natural product isolation. This whitepaper is intended to serve as a foundational resource for researchers interested in this compound, other secondary metabolites from Acremonium, and general fungal natural product discovery.

Introduction to this compound

This compound is a 14-membered bislactone macrolide, first reported in 2002.[1] It was co-isolated with a related compound, acremodiol. Structurally, these compounds belong to a class of macrodiolides that have shown a variety of biological activities. The initial interest in this compound stemmed from its antimicrobial properties. The producing organism was identified as an anamorphic fungus belonging to the genus Acremonium.

Producing Microorganism

The fungal strain responsible for the production of this compound was identified as an Acremonium-like anamorphic fungus, designated HKI 0233. This genus, Acremonium, is known to be a rich source of structurally diverse secondary metabolites with a wide range of biological activities. Fungi of this genus are ubiquitous, commonly found in soil and on decaying plant matter.

Fermentation and Production

Detailed information regarding the specific fermentation parameters for the production of this compound by Acremonium sp. HKI 0233 is not available in the public domain. However, a general approach to the fermentation of Acremonium species for the production of secondary metabolites is outlined below.

Generalized Fermentation Protocol:

  • Inoculum Preparation: A pure culture of the Acremonium sp. is grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), to obtain a sporulating culture. A spore suspension or mycelial fragments are then used to inoculate a seed culture.

  • Seed Culture: The seed culture is grown in a liquid medium, typically for 2-3 days, to generate sufficient biomass for inoculating the production culture.

  • Production Culture: The production culture is carried out in a larger volume of a suitable liquid medium. The composition of the medium is critical for the production of secondary metabolites and is often optimized for each specific strain and target compound. Fermentation is typically carried out in shake flasks or fermenters under controlled conditions of temperature, pH, and aeration.

  • Monitoring: The production of this compound would be monitored over time using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of small aliquots of the culture broth.

Extraction and Isolation

The extraction and isolation of this compound from the fungal culture would follow a standard protocol for natural product isolation. A generalized workflow is presented below.

Generalized Extraction and Isolation Protocol:

  • Harvesting: After the fermentation period, the culture broth is harvested. The mycelial biomass is separated from the culture filtrate by filtration or centrifugation.

  • Extraction: The secondary metabolites can be extracted from either the mycelial biomass, the culture filtrate, or both. A common method involves the extraction of the culture filtrate with a water-immiscible organic solvent, such as ethyl acetate. The mycelial biomass is typically extracted with a polar organic solvent like methanol or acetone.

  • Concentration: The organic extracts are then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate the pure compounds. This is a multi-step process that may include:

    • Column Chromatography: The crude extract is first fractionated using column chromatography on a stationary phase like silica gel or an adsorbent resin. Elution is performed with a gradient of solvents of increasing polarity.

    • Preparative Thin Layer Chromatography (TLC): Fractions of interest can be further purified using preparative TLC.

    • High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved using preparative HPLC, often on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a gradient of acetonitrile in water.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques. These methods are standard in the field of natural product chemistry for determining the chemical structure of unknown compounds.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) would have been used to determine the molecular weight and elemental composition of this compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments would have been conducted to establish the connectivity of atoms and the stereochemistry of the molecule.[1]

Data Presentation

The following tables summarize the key quantitative data for this compound. Note: Specific values from the original publication are not publicly available and are therefore not included.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₂H₃₄O₈ (Not confirmed)
Molecular Weight(Value not available)
Appearance(Value not available)
Optical Rotation(Value not available)

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Test OrganismMIC (µg/mL)
Bacillus subtilis(Value not available)
Staphylococcus aureus(Value not available)
Candida albicans(Value not available)
Mucor miehei(Value not available)

Mandatory Visualizations

As no signaling pathways involving this compound have been described, a generalized experimental workflow for its isolation is presented below.

Acremonol_Isolation_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification A Acremonium sp. HKI 0233 Culture B Liquid Fermentation A->B C Harvest Culture Broth B->C D Separate Mycelia and Filtrate C->D E Solvent Extraction (Ethyl Acetate) D->E F Concentrate to Crude Extract E->F G Silica Gel Column Chromatography F->G H Fraction Collection G->H I Preparative TLC H->I J Preparative HPLC (C18) I->J K Pure this compound J->K

Caption: Generalized workflow for the isolation of this compound.

Conclusion

This compound represents a member of the bislactone class of fungal secondary metabolites with demonstrated antimicrobial activity. The initial isolation from an Acremonium-like fungus highlights the potential of this genus as a source of novel bioactive compounds. While the detailed experimental protocols for its initial isolation are not fully accessible in the public domain, this guide provides a comprehensive overview based on the available information and general practices in natural product research. Further investigation into the biosynthesis, mechanism of action, and potential therapeutic applications of this compound is warranted. For researchers wishing to replicate the original isolation, acquisition of the primary publication by Berg et al. (2002) is essential.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Acremonol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremonol, a 14-membered bislactone natural product, along with its congener acremodiol, was first isolated from an Acremonium-like anamorphic fungus. These macrodiolides have demonstrated notable biological activities, including antimicrobial and cytotoxic effects, making them attractive targets for total synthesis and further investigation in drug discovery programs.[1] This document provides a detailed overview of the synthetic methodology directed towards this compound, based on the work of Sharma et al. (2009). The key strategies for macrocyclization, namely Ring-Closing Metathesis (RCM) and Yamaguchi macrolactonization, are presented with detailed protocols. Additionally, representative signaling pathways relevant to the observed antimicrobial and cytotoxic activities are illustrated to provide context for further biological evaluation.

Synthetic Strategy Overview

The retrosynthetic analysis of this compound reveals a strategy centered on the late-stage macrocyclization of a seco-acid precursor. The studies by Sharma et al. culminated in the synthesis of two macrodiolides, employing two distinct and powerful macrocyclization techniques. While the synthesis of one diastereomer of this compound proved challenging in the cyclization step, the methodologies explored provide a solid foundation for further synthetic efforts. The core of the strategy involves the synthesis of key building blocks that are subsequently coupled and cyclized.

A generalized retrosynthetic approach is depicted below:

G This compound This compound Macrocyclization Macrocyclization (RCM or Yamaguchi) This compound->Macrocyclization Disconnection Seco_acid Seco-acid Precursor Macrocyclization->Seco_acid Esterification Esterification Seco_acid->Esterification Fragments Key Building Blocks Esterification->Fragments

Caption: Retrosynthetic analysis of this compound.

Key Methodologies and Experimental Protocols

Two primary macrocyclization strategies were investigated in the synthetic studies towards this compound: Ring-Closing Metathesis (RCM) and Yamaguchi Macrolactonization.

Ring-Closing Metathesis (RCM)

RCM is a powerful method for the formation of large rings, particularly in the synthesis of macrocyclic natural products. It involves an intramolecular olefin metathesis reaction of a diene, catalyzed by a ruthenium complex, to form a cyclic olefin and a small volatile olefin like ethylene.

Experimental Workflow for RCM:

G cluster_0 RCM Protocol Diene Diene Precursor Reaction Reaction under Inert Atmosphere (High Dilution) Diene->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane or Toluene) Solvent->Reaction Catalyst Grubbs' Catalyst (1st or 2nd Generation) Catalyst->Reaction Workup Quenching and Purification (e.g., Column Chromatography) Reaction->Workup Macrocycle Macrocyclic Product Workup->Macrocycle

Caption: General workflow for Ring-Closing Metathesis.

Detailed Protocol for RCM-mediated Macrocyclization:

  • Preparation: A solution of the diene precursor in a dry, degassed solvent (e.g., dichloromethane or toluene) is prepared under an inert atmosphere (e.g., argon or nitrogen) to a high dilution (typically 0.001-0.01 M). High dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst Addition: A solution of a Grubbs' catalyst (e.g., 1st or 2nd generation, typically 5-10 mol%) in the same solvent is added to the diene solution. The reaction mixture is then typically heated to reflux to facilitate the reaction.

  • Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched, often by the addition of ethyl vinyl ether to deactivate the catalyst. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired macrocycle.

Yamaguchi Macrolactonization

The Yamaguchi macrolactonization is a mild and efficient method for the formation of lactones from hydroxy acids. It proceeds via a mixed anhydride intermediate, which then undergoes an intramolecular acyl substitution promoted by a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).

Experimental Workflow for Yamaguchi Macrolactonization:

G cluster_1 Yamaguchi Protocol Seco_acid Hydroxy Acid (Seco-acid) Mixed_anhydride Formation of Mixed Anhydride Seco_acid->Mixed_anhydride Reagents1 2,4,6-Trichlorobenzoyl chloride Triethylamine Anhydrous THF Reagents1->Mixed_anhydride Cyclization Intramolecular Cyclization Mixed_anhydride->Cyclization Reagents2 DMAP in Anhydrous Toluene (High Dilution) Reagents2->Cyclization Product Macrolactone Cyclization->Product

Caption: General workflow for Yamaguchi Macrolactonization.

Detailed Protocol for Yamaguchi Macrolactonization:

  • Mixed Anhydride Formation: To a solution of the seco-acid in anhydrous tetrahydrofuran (THF) is added triethylamine, followed by 2,4,6-trichlorobenzoyl chloride at room temperature under an inert atmosphere. The reaction mixture is stirred for a specified time (e.g., 2 hours) to form the mixed anhydride.

  • Cyclization: The resulting solution containing the mixed anhydride is then added dropwise via a syringe pump over an extended period (e.g., 4-6 hours) to a refluxing solution of 4-dimethylaminopyridine (DMAP) in anhydrous toluene under high dilution conditions.

  • Monitoring: The reaction is monitored by TLC for the disappearance of the starting material.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous work-up.

  • Purification: The crude product is purified by flash column chromatography to yield the desired macrolactone.

Quantitative Data Summary

The studies towards the synthesis of this compound and related macrodiolides provided varying yields for the crucial macrocyclization step, highlighting the influence of the chosen methodology and the specific substrate.[2]

Macrocyclization MethodTarget MacrodiolideReported YieldReference
RCM-mediatedCompound 1GoodSharma et al., 2009[2]
Yamaguchi MacrolactonizationCompound 1aGoodSharma et al., 2009[2]
Yamaguchi MacrolactonizationCompound 2 (this compound isomer)PoorSharma et al., 2009[2]

Note: "Good" and "Poor" are qualitative descriptions from the source abstract. Specific percentage yields require access to the full publication.

Biological Activity and Potential Signaling Pathways

This compound and acremodiol have been reported to exhibit antimicrobial and cytotoxic activities.[1] While the specific molecular targets and signaling pathways for this compound have not been fully elucidated, general pathways associated with these biological effects can be considered for initial hypothesis generation and further investigation.

Antimicrobial Activity

Many antimicrobial agents exert their effects by disrupting essential bacterial processes. A potential mechanism could involve the inhibition of bacterial signaling pathways, such as quorum sensing, which regulates virulence and biofilm formation.

Generalized Bacterial Quorum Sensing Pathway:

G cluster_0 Bacterial Cell This compound This compound (Potential Inhibitor) Signal_Synthase Signal Synthase This compound->Signal_Synthase Inhibits Autoinducer Autoinducer Signal Signal_Synthase->Autoinducer Produces Receptor Receptor Protein Autoinducer->Receptor Binds to Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Regulates

Caption: Potential inhibition of bacterial quorum sensing by this compound.

Cytotoxic Activity

The cytotoxic effects of natural products on cancer cells often involve the induction of apoptosis (programmed cell death) through various signaling cascades. Key pathways include the activation of caspases and the modulation of pro- and anti-apoptotic proteins.

Generalized Intrinsic Apoptosis Pathway:

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: Isolation and Purification of Acremonol from Acremonium sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the isolation and purification of Acremonol, a bislactone metabolite from the fungus Acremonium sp. The methodologies outlined below are compiled from established fungal metabolite extraction and purification techniques and specific findings related to Acremonium species.

Introduction

Acremonium is a genus of fungi known for producing a diverse array of secondary metabolites with interesting biological activities. Among these are this compound and Acremodiol, novel fungal bislactones. This compound has been noted for its potential as a calcium signal modulator, making it a compound of interest for drug discovery and development. This document outlines the key steps for the cultivation of Acremonium sp., followed by the extraction, isolation, and purification of this compound.

Experimental Protocols

Fungal Strain and Culture Maintenance

The fungal strain, an unidentified Acremonium-like anamorphic fungus, should be maintained on a suitable solid medium such as Potato Dextrose Agar (PDA).

  • Medium: Potato Dextrose Agar (20 g potato extract powder, 20 g glucose, 18 g agar in 1 L of distilled H₂O)[1].

  • Incubation: Cultures are grown at 28°C for 4-5 days until sufficient mycelial growth is observed[1].

  • Storage: For long-term storage, cultures can be maintained on PDA slants at 4°C.

Fermentation for this compound Production

Large-scale production of this compound is achieved through solid-state fermentation, which has been shown to be effective for metabolite production in Acremonium sp.

  • Production Medium: A modified rice solid medium is used (e.g., 80 g of rice, 3.0 g/L of NaNO₃, and 120 mL of H₂O per 1 L Erlenmeyer flask)[1].

  • Inoculation: Inoculate each flask with two 5x5 mm² agar plugs from a mature PDA culture of Acremonium sp.[1].

  • Fermentation Conditions: Incubate the flasks under static conditions at room temperature for 30 days[1]. The temperature should be maintained in the optimal range for Acremonium growth, typically 25-28°C[2][3].

  • Monitoring: Periodically inspect the cultures for growth and any signs of contamination.

Extraction of Crude Metabolites

Following fermentation, the fungal biomass and rice medium are harvested for the extraction of secondary metabolites, including this compound.

  • Harvesting: The entire fermented culture from each flask is collected.

  • Solvent Extraction: The harvested material is subjected to exhaustive extraction with an organic solvent. Ethyl acetate (EtOAc) is a commonly used solvent for extracting metabolites of this nature[1].

    • Add an equal volume of EtOAc to the fermented culture.

    • Macerate and agitate the mixture to ensure thorough extraction.

    • Separate the organic phase from the solid material and aqueous phase.

    • Repeat the extraction process three times to maximize the yield[1].

  • Concentration: Combine all organic extracts and concentrate them under reduced pressure (in vacuo) using a rotary evaporator to obtain the crude extract[1].

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques.

  • Step 1: Initial Fractionation using Silica Gel Chromatography

    • Stationary Phase: Normal phase silica gel.

    • Mobile Phase: A gradient of petroleum ether, dichloromethane, and methanol is used to elute fractions with increasing polarity[1].

    • Procedure:

      • The crude extract is dry-loaded or dissolved in a minimal amount of a non-polar solvent and loaded onto a silica gel column.

      • The column is eluted with solvents of increasing polarity, starting with 100% petroleum ether, followed by mixtures of petroleum ether and dichloromethane, then 100% dichloromethane, and finally mixtures of dichloromethane and methanol[1].

      • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Step 2: Further Separation by Reversed-Phase Chromatography

    • Stationary Phase: ODS (Octadecyl-silica) silica gel.

    • Mobile Phase: A gradient of methanol (MeOH) and water (H₂O)[1].

    • Procedure:

      • Fractions containing the compounds of interest from the silica gel chromatography are pooled, concentrated, and subjected to ODS silica gel chromatography.

      • Elute with a stepwise or linear gradient of increasing methanol concentration in water (e.g., starting from a low percentage of MeOH and gradually increasing to 100% MeOH)[1].

      • Collect fractions and analyze by TLC or High-Performance Liquid Chromatography (HPLC).

  • Step 3: High-Performance Liquid Chromatography (HPLC) for Final Purification

    • Column: A preparative or semi-preparative reversed-phase column (e.g., C18).

    • Mobile Phase: An isocratic or gradient system of acetonitrile (ACN) and water, or methanol and water. The exact conditions would need to be optimized based on analytical HPLC runs of the semi-purified fractions.

    • Detection: UV detector, typically monitoring at wavelengths such as 210 nm and 254 nm.

    • Procedure:

      • Inject the enriched fraction containing this compound onto the HPLC column.

      • Collect the peak corresponding to this compound based on retention time.

      • The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[4].

Data Presentation

While specific quantitative data for this compound isolation is not extensively published, the following tables provide a template for recording and presenting experimental results based on a representative study on a related Acremonium sp. metabolite extraction[1].

Table 1: Fermentation and Extraction Yields

ParameterValueUnit
Number of Fermentation Flasks48-
Volume of Medium per Flask120mL
Total Weight of Rice Medium3.84kg
Incubation Time30days
Crude Extract Yield 87.1 g

Table 2: Chromatographic Fractionation Summary

Chromatography StepStationary PhaseElution SystemNumber of FractionsTarget Compound Location
Step 1Silica GelPetroleum Ether / Dichloromethane / Methanol9Fraction 2 (example)[1]
Step 2ODS Silica GelMethanol / Water7Sub-fraction 2-6 (example)[1]
Step 3C18 HPLCAcetonitrile / Water-Peak at specific retention time

Visualizations

Experimental Workflow

Acremonol_Isolation_Workflow cluster_0 Fungal Culture and Fermentation cluster_1 Extraction cluster_2 Purification Acremonium_sp Acremonium sp. Strain PDA_Culture Culture on PDA Medium (28°C, 4-5 days) Acremonium_sp->PDA_Culture Solid_Fermentation Solid-State Fermentation (Rice Medium, 30 days) PDA_Culture->Solid_Fermentation Harvesting Harvest Fermented Culture Solid_Fermentation->Harvesting Solvent_Extraction Ethyl Acetate Extraction (x3) Harvesting->Solvent_Extraction Concentration Concentration in vacuo Solvent_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Chromatography (Petroleum Ether / DCM / MeOH) Crude_Extract->Silica_Gel ODS_Column ODS Silica Gel Chromatography (MeOH / H₂O) Silica_Gel->ODS_Column HPLC Reversed-Phase HPLC (ACN / H₂O) ODS_Column->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Hypothetical Signaling Pathway

Given that this compound is suggested to be a potential Ca²⁺ signal modulator[5], a possible mechanism of action could involve the modulation of intracellular calcium levels, which in turn can affect various downstream signaling cascades.

Acremonol_Signaling_Pathway This compound This compound Ca_Channel Calcium Channel / Store This compound->Ca_Channel Modulates Cell_Membrane Cell Membrane Ca_Influx [Ca²⁺]i Increase Ca_Channel->Ca_Influx Leads to Calmodulin Calmodulin (CaM) Ca_Influx->Calmodulin CaMK CaM Kinases Calmodulin->CaMK Downstream Downstream Cellular Responses (e.g., Gene Expression, Enzyme Activation) CaMK->Downstream

Caption: Hypothetical signaling pathway for this compound as a Ca²⁺ modulator.

References

Application Notes: Acremonol Purification Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremonol is a 14-membered bislactone, a type of macrolide, isolated from an Acremonium-like anamorphic fungus.[1][2] Along with its analog acremodiol, it has demonstrated notable biological activity, particularly against a range of Gram-positive bacteria and fungi.[1] This antimicrobial profile makes this compound a compound of significant interest for further investigation in drug discovery and development.

The purification of natural products like this compound from complex fermentation broths is a critical step for detailed structural elucidation, comprehensive biological evaluation, and further derivatization studies. Column chromatography is a fundamental and powerful technique for this purpose, enabling the separation of target compounds based on their differential adsorption to a stationary phase.

This document provides a detailed protocol for the purification of this compound from a fungal culture extract using silica gel column chromatography. The methodology is based on established procedures for the isolation of fungal secondary metabolites.

Experimental Protocols

The overall workflow for this compound purification involves three main stages: fermentation and extraction, primary purification via column chromatography, and analysis of the purified compound.

Protocol 1: Fungal Fermentation and Crude Extract Preparation
  • Inoculum Preparation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of the this compound-producing Acremonium sp. and incubate at 25-28°C on a rotary shaker until sufficient mycelial growth is achieved.

  • Scale-Up Fermentation: Use the inoculum to start a larger scale fermentation. Maintain the culture for 14-21 days to allow for the production and accumulation of secondary metabolites, including this compound.

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

  • Solvent Extraction:

    • Transfer the cell-free culture broth into a large separatory funnel.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (EtOAc). Shake the funnel vigorously for 3-5 minutes and allow the layers to separate.

    • Collect the upper organic (EtOAc) layer.

    • Repeat the extraction of the aqueous layer at least two more times with fresh ethyl acetate to maximize the recovery of metabolites.

  • Drying and Concentration:

    • Pool all the collected ethyl acetate extracts.

    • Dry the combined extract over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

    • Filter the dried extract to remove the Na₂SO₄.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C. This will yield the crude extract, a complex mixture of fungal metabolites.

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude extract (a general rule is a 1:20 to 1:100 ratio of crude extract to silica gel by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent such as hexane.

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure the silica gel packs into a uniform, dense bed without cracks or air bubbles. This is known as the "wet packing" method.[3]

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample and solvent addition.[3][4]

  • Sample Loading:

    • Dissolve the crude extract in a minimal volume of a suitable solvent, such as dichloromethane or the initial mobile phase (e.g., hexane/ethyl acetate mixture).

    • Carefully apply the dissolved sample onto the sand layer at the top of the column using a pipette.[3]

    • Allow the sample to fully adsorb onto the silica gel by letting the solvent level drop to the top of the sand layer.

  • Elution:

    • Begin the elution process by carefully adding the initial mobile phase (e.g., 100% hexane or a low-polarity mixture like 95:5 hexane:ethyl acetate) to the column.

    • Employ a gradient elution strategy by gradually increasing the polarity of the mobile phase. This is achieved by systematically increasing the percentage of the more polar solvent (ethyl acetate). A typical gradient might be:

      • Hexane (100%)

      • Hexane:Ethyl Acetate (95:5)

      • Hexane:Ethyl Acetate (90:10)

      • Hexane:Ethyl Acetate (80:20)

      • ...and so on, up to 100% Ethyl Acetate.

  • Fraction Collection and Analysis:

    • Collect the eluate in separate, labeled test tubes or flasks.

    • Monitor the separation process by spotting collected fractions onto Thin Layer Chromatography (TLC) plates. Develop the TLC plates in a suitable solvent system (e.g., the same solvent mixture currently being used for elution).

    • Visualize the spots on the TLC plates under UV light (if the compounds are UV-active) and/or by staining with a suitable reagent (e.g., potassium permanganate stain).

    • Combine the fractions that show a single, clean spot corresponding to the Rf value of this compound.

  • Final Concentration:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Data Presentation

The following table provides a representative summary of the purification process. The values are hypothetical but reflect a typical outcome for natural product isolation.

Purification StepMass of Product (mg)Purity (by HPLC, %)Overall Yield (%)
Crude Ethyl Acetate Extract10,000~2%100
Silica Column Fraction Pool (80:20 Hex:EtOAc)450~75%4.5
Recrystallization/HPLC210>98%2.1

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis & Final Product Fermentation Acremonium sp. Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Crude_Extract Crude Metabolite Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane:EtOAc Gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Pooling Pooling of this compound Fractions Fraction_Collection->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_this compound Purified this compound (>98%) Evaporation->Pure_this compound Analysis Structural & Bioactivity Analysis Pure_this compound->Analysis

Caption: Workflow for the purification and analysis of this compound.

Hypothetical Mechanism of Action

This compound's activity against Gram-positive bacteria suggests it may interfere with essential cellular processes unique to these organisms, such as cell wall biosynthesis.

signaling_pathway cluster_bacterial_cell Gram-Positive Bacterium This compound This compound Target Bacterial Enzyme (e.g., Peptidoglycan Synthesis) This compound->Target Inhibition Process Cell Wall Biosynthesis Target->Process Catalyzes Result Compromised Cell Wall Integrity Process->Result Death Cell Lysis & Death Result->Death

Caption: Hypothetical mechanism of this compound's antibacterial activity.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of Acremonol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremonol is a 14-membered bislactone, a type of macrodiolide, originally isolated from an Acremonium-like fungus.[1][2] As a member of this class of natural products, this compound holds potential for biological activity, making its efficient purification a critical step for further research and development. This document provides a detailed application note and a generalized protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC). The methodologies presented are based on established procedures for the purification of similar fungal secondary metabolites, particularly other macrodiolides.[2][3]

Data Presentation

Due to the limited availability of specific quantitative data for this compound purification in the public domain, the following table summarizes typical parameters used for the HPLC purification of fungal macrodiolides. These parameters can serve as a starting point for method development for this compound purification.

ParameterTypical Value/RangeNotes
Stationary Phase Reversed-Phase C18A C18 column is the most common choice for the separation of moderately non-polar compounds like macrodiolides.
Column Dimensions 4.6 x 250 mm, 5 µmStandard analytical and semi-preparative column dimensions.
Mobile Phase A Water (H₂O)Often acidified with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile generally provides better resolution for complex mixtures.
Gradient Elution 20% B to 100% B over 20-40 minA gradient is typically necessary to elute a wide range of compounds from a crude or partially purified extract.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 210-230 nmMany macrodiolides lack a strong chromophore, requiring detection at lower UV wavelengths.
Injection Volume 10-100 µLDependent on the concentration of the sample and the capacity of the column.

Experimental Protocols

The following protocols outline a general procedure for the extraction and subsequent HPLC purification of this compound from a fungal culture.

Fungal Cultivation and Extraction
  • Cultivation: Culture the this compound-producing fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth or a custom production medium) under optimal conditions for secondary metabolite production.

  • Extraction of Culture Broth:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the filtered broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or dichloromethane three times.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Extraction of Mycelium:

    • Lyophilize and grind the fungal mycelium to a fine powder.

    • Extract the powdered mycelium with a suitable organic solvent (e.g., methanol or acetone) using sonication or maceration.

    • Filter the extract and evaporate the solvent to yield a crude mycelial extract.

Preliminary Fractionation (Optional but Recommended)

For complex crude extracts, a preliminary fractionation step can reduce the load on the HPLC system and improve the final purity.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

    • Apply the dissolved extract to a silica gel column pre-equilibrated with the same non-polar solvent.

    • Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane and ethyl acetate, followed by ethyl acetate and methanol.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

    • Pool the this compound-containing fractions and evaporate the solvent.

Reversed-Phase HPLC Purification
  • Sample Preparation: Dissolve the crude extract or the enriched fraction from the preliminary fractionation in the HPLC mobile phase (e.g., 50% acetonitrile in water) or a compatible solvent like methanol. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-35 min: 20% to 100% B (linear gradient)

      • 35-40 min: 100% B (isocratic wash)

      • 40-45 min: 100% to 20% B (linear gradient)

      • 45-50 min: 20% B (isocratic re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 50 µL (adjust as necessary).

  • Fraction Collection: Collect fractions corresponding to the peaks of interest based on the chromatogram.

  • Purity Analysis and Confirmation:

    • Analyze the collected fractions using analytical HPLC under the same or a modified gradient to assess purity.

    • Combine pure fractions and evaporate the solvent.

    • Confirm the identity of the purified compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow for this compound Purification

Acremonol_Purification_Workflow cluster_extraction 1. Extraction cluster_fractionation 2. Preliminary Fractionation (Optional) cluster_hplc 3. HPLC Purification cluster_analysis 4. Structural Confirmation Fungal_Culture Fungal Culture Filtration Filtration Fungal_Culture->Filtration Broth Culture Broth Filtration->Broth Mycelium Mycelium Filtration->Mycelium Solvent_Extraction_Broth Solvent Extraction (e.g., Ethyl Acetate) Broth->Solvent_Extraction_Broth Solvent_Extraction_Mycelium Solvent Extraction (e.g., Methanol) Mycelium->Solvent_Extraction_Mycelium Crude_Broth_Extract Crude Broth Extract Solvent_Extraction_Broth->Crude_Broth_Extract Crude_Mycelium_Extract Crude Mycelium Extract Solvent_Extraction_Mycelium->Crude_Mycelium_Extract Combined_Crude_Extract Combined Crude Extract Crude_Broth_Extract->Combined_Crude_Extract Crude_Mycelium_Extract->Combined_Crude_Extract Silica_Gel Silica Gel Column Chromatography Combined_Crude_Extract->Silica_Gel RP_HPLC Reversed-Phase HPLC (C18 Column) Combined_Crude_Extract->RP_HPLC Direct Purification Fraction_Collection Fraction Collection & Analysis (TLC/HPLC) Silica_Gel->Fraction_Collection Enriched_Fraction This compound-Enriched Fraction Fraction_Collection->Enriched_Fraction Enriched_Fraction->RP_HPLC Peak_Fractionation Peak Fractionation RP_HPLC->Peak_Fractionation Purity_Analysis Purity Analysis (Analytical HPLC) Peak_Fractionation->Purity_Analysis Pure_this compound Pure this compound Purity_Analysis->Pure_this compound Structural_Elucidation Structural Elucidation (MS, NMR) Pure_this compound->Structural_Elucidation Apoptosis_Signaling_Pathway cluster_pathway Generalized Apoptosis Pathway This compound This compound (Hypothetical) Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) This compound->Pro_Apoptotic Induction? Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Application Note: Acremonol Structure Elucidation Using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the structural elucidation of Acremonol, a representative natural product isolated from Acremonium species, using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. It includes standardized protocols for data acquisition and a step-by-step interpretation of the spectral data.

Introduction

Fungi of the genus Acremonium are a prolific source of structurally diverse and biologically active secondary metabolites.[1][2] These natural products, including terpenoids, polyketides, and peptides, often possess complex stereochemistry, making their structural elucidation a significant challenge. This compound, a hypothetical but representative polyketide-terpenoid hybrid, exemplifies the complexity that necessitates advanced spectroscopic techniques for unambiguous structure determination.

Two-dimensional NMR spectroscopy is an indispensable tool for determining the constitution and relative stereochemistry of such complex molecules.[3][4] By resolving overlapping signals in a second frequency dimension, 2D NMR experiments reveal through-bond and through-space correlations between nuclei, allowing for the piecing together of molecular fragments into a complete structure. This note details the application of COSY, HSQC, HMBC, and NOESY experiments in the complete structural assignment of this compound.

Data Presentation: NMR Spectral Data for this compound

The structure of this compound was elucidated by comprehensive analysis of its 1D and 2D NMR spectra, recorded in CDCl₃. The quantitative data are summarized below.

Table 1: ¹H and ¹³C NMR Data for this compound (500 MHz for ¹H, 125 MHz for ¹³C, in CDCl₃)

PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H-¹³C)
138.51.85mH-2C-2, C-3, C-5, C-10
1.20mH-2C-2, C-10, C-20
227.82.10mH-1, H-3C-1, C-3, C-10
378.24.15dd (11.0, 4.5)H-2C-1, C-2, C-4, C-5
4139.5----
5125.65.40d (5.0)H-6C-3, C-4, C-6, C-7, C-10
6122.15.60dd (5.0, 2.0)H-5, H-7C-4, C-5, C-7, C-8
735.12.25mH-6, H-8C-5, C-6, C-8, C-9
842.31.95mH-7, H-9, H-14C-7, C-9, C-14, C-15
955.41.60mH-8, H-11C-8, C-10, C-11, C-12
1045.1----
1122.51.75mH-9, H-12C-9, C-10, C-12
1.50mH-9, H-12C-9, C-12
1240.11.80mH-11, H-13C-9, C-11, C-13, C-14
1333.0----
1448.91.55mH-8C-8, C-9, C-12, C-13, C-15
15215.1----
1625.82.15s-C-13, C-15
1728.91.05s-C-12, C-13, C-14, C-16
1833.50.95s-C-3, C-4, C-5, C-19
1921.70.90s-C-3, C-4, C-5, C-18
2018.30.85s-C-1, C-5, C-9, C-10

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample concentration.[5][6][7]

Sample Preparation
  • Dissolve Sample: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's probe (typically >4 cm).[8]

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically over two to three bonds.[8]

  • Load and Lock: Place the sample in the spectrometer, lock the field on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

  • Acquire ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.

  • Setup COSY Experiment:

    • Load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral width (SW) in both dimensions (F1 and F2) to encompass all proton signals.

    • Set the number of data points in F2 (TD) to 2048 and the number of increments in F1 (TD) to 256 or 512.

    • Set the number of scans (NS) per increment to 2-8, depending on sample concentration.

    • Set the receiver gain automatically using the rga command.

  • Acquisition and Processing: Start the acquisition. After completion, process the data using a sine-bell or squared sine-bell window function in both dimensions, followed by a two-dimensional Fourier transform (FT). Phase the spectrum and reference it to the TMS signal.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with their directly attached carbons (one-bond C-H correlation).[9]

  • Setup HSQC Experiment:

    • Load a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). An edited HSQC can distinguish CH/CH₃ from CH₂ groups.

    • The F2 (¹H) dimension parameters (spectral width, transmitter offset) should be set as in the ¹H spectrum.

    • Set the F1 (¹³C) dimension spectral width to cover all carbon signals (e.g., 0-220 ppm).

    • Set TD(F2) to 1024 and TD(F1) to 256.

    • Set the number of scans (NS) to 4-16 per increment.

    • The one-bond coupling constant (CNST13) is typically set to an average value of 145 Hz.

  • Acquisition and Processing: Acquire and process the data using appropriate window functions (e.g., squared sine-bell for F2 and sine-bell for F1) and 2D FT.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment detects correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is crucial for connecting molecular fragments.[8][9]

  • Setup HMBC Experiment:

    • Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the F2 (¹H) and F1 (¹³C) parameters as for the HSQC experiment.

    • Set TD(F2) to 2048 and TD(F1) to 512.

    • Set the number of scans (NS) to 8-32 per increment.

    • The long-range coupling constant (CNST2) is optimized for an average value, typically 7-8 Hz, to observe both ²JCH and ³JCH correlations.[8]

  • Acquisition and Processing: Acquire and process the data similarly to the HSQC experiment.

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment identifies protons that are close in space (< 5 Å), providing information about the relative stereochemistry and 3D structure.

  • Setup NOESY Experiment:

    • Load a standard gradient-selected NOESY pulse sequence (e.g., noesygpph).

    • Set the F2 and F1 parameters as for the COSY experiment.

    • Set the number of scans (NS) to 8-16.

    • A crucial parameter is the mixing time (d8), which determines the duration for NOE buildup. It is typically set between 300-800 ms for small molecules.

  • Acquisition and Processing: Acquire and process the data as described for the COSY experiment.

Structure Elucidation Workflow and Data Interpretation

The elucidation process follows a logical progression, starting with basic 1D spectra and building up complexity with 2D correlation experiments.[10]

Initial Analysis (¹H, ¹³C, and HSQC)
  • ¹H and ¹³C NMR: The 1D spectra provide the initial count of proton and carbon environments. In this compound, the ¹³C spectrum shows 20 distinct signals. The ¹H spectrum displays several signals in the aliphatic region, olefinic protons (δH 5.40 and 5.60), and four singlet methyl groups.

  • HSQC: The HSQC spectrum (Figure 1) directly links each proton to its attached carbon. For example, the olefinic proton at δH 5.40 correlates to the carbon at δC 125.6 (C-5), and the proton at δH 4.15 correlates to the oxygenated carbon at δC 78.2 (C-3). This step assigns all protonated carbons.

hsqc_interpretation cluster_proton ¹H NMR Signals (ppm) cluster_carbon ¹³C NMR Signals (ppm) H5_40 H-5 (5.40) C125_6 C-5 (125.6) H5_40->C125_6 ¹JCH H4_15 H-3 (4.15) C78_2 C-3 (78.2) H4_15->C78_2 ¹JCH H2_15 H-16 (2.15) C25_8 C-16 (25.8) H2_15->C25_8 ¹JCH caption Figure 1: HSQC correlations link protons to their directly attached carbons. structure_elucidation_workflow start Isolated this compound nmr_acq 1D & 2D NMR Acquisition (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) start->nmr_acq hsqc HSQC Analysis: Assign ¹JCH Correlations (Identify CH, CH₂, CH₃) nmr_acq->hsqc cosy COSY Analysis: Identify ¹H-¹H Spin Systems (Build Fragments A, B, C) nmr_acq->cosy hmbc HMBC Analysis: Connect Fragments via ²JCH and ³JCH Correlations hsqc->hmbc cosy->hmbc assembly Assemble Planar Structure hmbc->assembly noesy NOESY Analysis: Determine Through-Space Proximities assembly->noesy stereo Define Relative Stereochemistry noesy->stereo final Final Structure of this compound stereo->final caption Figure 2: Workflow for 2D NMR-based structure elucidation.

References

Application Note: Mass Spectrometry Analysis of Acremonol Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted hydroquinones are a class of aromatic compounds found in various natural products, including those isolated from fungal species such as Acremonium. These compounds often exhibit a range of biological activities, making them of interest to researchers in drug discovery and development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful analytical technique for the identification and structural elucidation of these molecules. This application note provides a detailed protocol for the analysis of a representative substituted hydroquinone, illustrating a proposed fragmentation pathway and providing a template for experimental design.

Proposed Fragmentation Pathway of 2-methoxy-4-(1-propenyl)phenol

The fragmentation of 2-methoxy-4-(1-propenyl)phenol in positive ion mode electrospray ionization (ESI) is expected to proceed through several key pathways, primarily involving the hydroxyl, methoxy, and propenyl functional groups. The molecular ion [M+H]⁺ serves as the precursor for subsequent fragmentation events.

M [M+H]⁺ m/z 165.09 F1 [M+H-CH₃]⁺ m/z 150.07 M->F1 -CH₃• F2 [M+H-H₂O]⁺ m/z 147.08 M->F2 -H₂O F3 [M+H-C₃H₅]⁺ m/z 124.05 M->F3 -C₃H₅• F4 [C₇H₇O]⁺ m/z 107.05 F1->F4 -CO

Figure 1: Proposed fragmentation pathway for 2-methoxy-4-(1-propenyl)phenol.

Quantitative Fragmentation Data

The following table summarizes the hypothetical quantitative data for the major fragment ions observed in the MS/MS spectrum of 2-methoxy-4-(1-propenyl)phenol. This data is for illustrative purposes and would be determined experimentally.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossRelative Intensity (%)
165.09150.07CH₃•100
165.09147.08H₂O45
165.09124.05C₃H₅•60
150.07107.05CO30

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the analytical standard (e.g., 2-methoxy-4-(1-propenyl)phenol) in methanol.

    • Perform serial dilutions with 50:50 methanol:water to prepare a series of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction (from a biological matrix, e.g., fungal culture):

    • Lyophilize the fungal mycelium or culture broth.

    • Extract a known amount of the lyophilized material with a suitable organic solvent (e.g., ethyl acetate or methanol) using sonication or shaking for 30 minutes.

    • Centrifuge the extract at 10,000 x g for 10 minutes to pellet any solid material.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of 50:50 methanol:water.

    • Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Standard Standard Solution Filtration Filtration Standard->Filtration Extraction Sample Extraction Extraction->Filtration HPLC HPLC Separation Filtration->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Peak Peak Integration MS2->Peak Quant Quantification Peak->Quant Struct Structural Elucidation Peak->Struct

Figure 2: General workflow for LC-MS/MS analysis.

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • MS1 Scan Range: m/z 50-500

  • MS/MS Scans: Product ion scans triggered from the precursor ion (m/z 165.09 for 2-methoxy-4-(1-propenyl)phenol)

  • Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.

Data Presentation and Analysis

The acquired LC-MS/MS data should be processed using appropriate software. The primary objectives of the data analysis are:

  • Identification: Confirm the presence of the target analyte by comparing its retention time and fragmentation pattern to that of a known standard.

  • Structural Elucidation: For unknown compounds, the fragmentation pattern provides crucial information for proposing a chemical structure.

  • Quantification: Generate a calibration curve from the analysis of the standard solutions and use it to determine the concentration of the analyte in the samples. Peak areas of specific precursor-to-product ion transitions are typically used for quantification to enhance selectivity and sensitivity.

Conclusion

This application note provides a comprehensive, albeit generalized, protocol for the mass spectrometric analysis of substituted hydroquinones, using 2-methoxy-4-(1-propenyl)phenol as a representative compound for "Acremonol". The detailed methodologies for sample preparation and LC-MS/MS analysis, along with the proposed fragmentation pathway, serve as a valuable resource for researchers working on the characterization of novel natural products and in the field of drug development. The provided workflows and protocols can be adapted and optimized for the specific analytical instrumentation and the unique chemical properties of the target analytes.

Application Notes and Protocols for Determining the Cytotoxicity of Acremonol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremonol, a natural product, has garnered interest for its potential therapeutic properties, including its cytotoxic effects on cancer cells. The evaluation of its anti-cancer potential necessitates standardized protocols to determine its efficacy and mechanism of action. These application notes provide a detailed protocol for assessing the cytotoxicity of this compound using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity. Additionally, a proposed signaling pathway for this compound-induced apoptosis is presented, based on common mechanisms of cytotoxic natural products.

Data Presentation: Summarized Cytotoxicity Data

Currently, specific quantitative data for the cytotoxicity of this compound against various cancer cell lines is not widely available in published literature. The table below is a template for researchers to populate with their experimental data. It is designed for the clear and structured presentation of IC50 values (the concentration of a drug that gives half-maximal response) for easy comparison across different cell lines and exposure times.

Cell LineCancer TypeExposure Time (hours)IC50 (µM)
e.g., MCF-7Breast Cancer48Data to be determined
e.g., A549Lung Cancer48Data to be determined
e.g., HeLaCervical Cancer48Data to be determined
e.g., HepG2Liver Cancer48Data to be determined

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

The SRB assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.[1] It is a sensitive and reproducible method suitable for high-throughput screening of potential cytotoxic compounds.[1][2]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (specific to the cell line)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in complete culture medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-20,000 cells/well) in a final volume of 100 µL per well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Cell Fixation:

    • After the incubation period, carefully remove the medium.

    • Gently add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate the plate at 4°C for at least 1 hour.

  • Staining:

    • Remove the TCA solution and wash the wells five times with slow-running tap water.

    • Remove excess water by gently tapping the plate on a paper towel and allow the plates to air dry completely at room temperature.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.

    • After the final wash, remove the acetic acid and allow the plates to air dry completely at room temperature.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance (optical density, OD) at a wavelength of 510 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells containing only medium) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for SRB Cytotoxicity Assay

SRB_Workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: Assay cluster_3 Data Analysis A Harvest and Count Cells B Seed Cells in 96-well Plate A->B C Incubate for 24h B->C D Prepare this compound Dilutions E Treat Cells with this compound D->E F Incubate for 48-72h E->F G Fix Cells with TCA H Stain with SRB G->H I Wash and Dry Plates H->I J Solubilize Dye I->J K Read Absorbance at 510 nm J->K L Calculate % Viability M Plot Dose-Response Curve L->M N Determine IC50 M->N

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathway for this compound-induced cytotoxicity is yet to be fully elucidated, many natural products exert their anticancer effects by inducing apoptosis.[3][4] This process often involves the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt and MAPK pathways, and the intrinsic apoptosis pathway.[5]

Apoptosis_Pathway This compound This compound ROS ↑ ROS Production This compound->ROS PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK MAPK Pathway This compound->MAPK Mitochondria Mitochondrial Disruption ROS->Mitochondria Bcl2 ↓ Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Bax ↑ Bax (Pro-apoptotic) MAPK->Bax Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

References

Application Notes and Protocols: In Vitro Antimicrobial Susceptibility Testing of Acremonol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremonol is a fungal bislactone metabolite with potential antimicrobial properties.[1] The evaluation of its efficacy against a panel of clinically relevant microorganisms is a critical step in the drug discovery and development process. This document provides detailed application notes and standardized protocols for conducting in vitro antimicrobial susceptibility testing of this compound. The methodologies described herein, including broth microdilution for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), agar disk diffusion for assessing antimicrobial activity, and time-kill curve assays to evaluate pharmacodynamics, are based on established standards. These protocols are designed to ensure reproducibility and provide a framework for the comprehensive evaluation of this compound's antimicrobial profile.

Data Presentation

Note: Specific quantitative data for the antimicrobial activity of this compound is not extensively available in the public domain. The following tables are provided as templates for researchers to summarize their experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC® 29213™Data to be determined
Escherichia coliATCC® 25922™Data to be determined
Pseudomonas aeruginosaATCC® 27853™Data to be determined
Candida albicansATCC® 90028™Data to be determined
Enterococcus faecalisATCC® 29212™Data to be determined
Klebsiella pneumoniaeATCC® 700603™Data to be determined
Methicillin-resistantBAA-1717Data to be determined
Staphylococcus aureus (MRSA)
Vancomycin-resistantATCC® 700221™Data to be determined
Enterococcus faecium (VRE)

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

MicroorganismStrain IDMBC/MFC (µg/mL)
Staphylococcus aureusATCC® 29213™Data to be determined
Escherichia coliATCC® 25922™Data to be determined
Pseudomonas aeruginosaATCC® 27853™Data to be determined
Candida albicansATCC® 90028™Data to be determined

Table 3: Zone of Inhibition Diameters for this compound using Agar Disk Diffusion

MicroorganismStrain IDDisk Content (µg)Zone Diameter (mm)
Staphylococcus aureusATCC® 29213™User-definedData to be determined
Escherichia coliATCC® 25922™User-definedData to be determined
Pseudomonas aeruginosaATCC® 27853™User-definedData to be determined
Candida albicansATCC® 90028™User-definedData to be determined

Experimental Protocols

Broth Microdilution Assay for MIC and MBC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.[2]

a. Materials:

  • This compound stock solution of known concentration

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Microbial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ampicillin, fluconazole)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

b. Protocol Steps:

  • Preparation of this compound Dilutions:

    • Dispense 50 µL of appropriate sterile broth into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no this compound), and well 12 serves as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted microbial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination:

    • From each well that shows no visible growth, subculture 10-100 µL onto a non-selective agar plate.

    • Incubate the agar plates at 35-37°C for 18-24 hours.

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acremonol_Stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-Well Plate Acremonol_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate Serial_Dilution->Inoculate_Plate Inoculum_Prep Prepare 0.5 McFarland Inoculum Inoculum_Dilution Dilute Inoculum Inoculum_Prep->Inoculum_Dilution Inoculum_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate (16-24h) Inoculate_Plate->Incubate_Plate Read_MIC Read MIC Incubate_Plate->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Incubate_Agar Incubate Agar Plates Subculture->Incubate_Agar Read_MBC Determine MBC/MFC Incubate_Agar->Read_MBC

Broth Microdilution Workflow for MIC/MBC Determination.
Agar Disk Diffusion Assay

This semi-quantitative method, also known as the Kirby-Bauer test, assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[3][4]

a. Materials:

  • This compound solution of known concentration

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Microbial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Forceps

  • Incubator

b. Protocol Steps:

  • Disk Preparation:

    • Aseptically apply a known volume (e.g., 20 µL) of the this compound solution to each sterile paper disk to achieve the desired content per disk.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculation:

    • Prepare the microbial inoculum as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate uniformly in three directions to ensure confluent growth.

  • Disk Placement and Incubation:

    • Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Disks Prepare this compound-Impregnated Disks Place_Disks Place Disks on Agar Prepare_Disks->Place_Disks Prepare_Inoculum Prepare 0.5 McFarland Inoculum Inoculate_Plates Inoculate MHA Plates with Swab Prepare_Inoculum->Inoculate_Plates Prepare_Plates Prepare MHA Plates Prepare_Plates->Inoculate_Plates Inoculate_Plates->Place_Disks Incubate_Plates Incubate Plates (16-20h) Place_Disks->Incubate_Plates Measure_Zones Measure Zones of Inhibition (mm) Incubate_Plates->Measure_Zones

Agar Disk Diffusion Experimental Workflow.
Time-Kill Curve Assay

This assay provides insights into the pharmacodynamic properties of this compound, determining whether it is bactericidal or bacteriostatic and the rate of its antimicrobial activity.[5][6]

a. Materials:

  • This compound stock solution

  • Appropriate broth medium (e.g., CAMHB)

  • Microbial inoculum in the logarithmic phase of growth

  • Sterile tubes or flasks

  • Shaking incubator

  • Sterile PBS for dilutions

  • Agar plates for colony counting

b. Protocol Steps:

  • Preparation:

    • Prepare tubes with broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control tube without this compound.

    • Prepare a microbial inoculum in the logarithmic phase of growth, adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Sampling:

    • Add the inoculum to each tube.

    • Incubate all tubes at 35-37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Enumeration of Viable Cells:

    • Perform serial 10-fold dilutions of the collected aliquots in sterile PBS.

    • Plate a specific volume of each dilution onto agar plates.

    • Incubate the plates for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the CFU/mL for each time point and concentration.

    • Plot log₁₀ CFU/mL versus time for each concentration of this compound.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[6]

Time_Kill_Assay_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_enumeration Enumeration cluster_analysis Analysis Prepare_Tubes Prepare Tubes with this compound Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) Inoculate Inoculate Tubes Prepare_Tubes->Inoculate Prepare_Inoculum Prepare Log-Phase Inoculum (~5x10^5 CFU/mL) Prepare_Inoculum->Inoculate Incubate Incubate with Shaking Inoculate->Incubate Sample Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) Incubate->Sample repeatedly Serial_Dilute Perform Serial Dilutions Sample->Serial_Dilute Plate_Dilutions Plate Dilutions on Agar Serial_Dilute->Plate_Dilutions Incubate_Plates Incubate Agar Plates Plate_Dilutions->Incubate_Plates Count_Colonies Count Colonies (CFU) Incubate_Plates->Count_Colonies Calculate_CFU Calculate CFU/mL Count_Colonies->Calculate_CFU Plot_Data Plot log10 CFU/mL vs. Time Calculate_CFU->Plot_Data Determine_Activity Determine Bactericidal/Bacteriostatic Activity Plot_Data->Determine_Activity

Time-Kill Curve Assay Experimental Workflow.

Overall Antimicrobial Susceptibility Testing Workflow

The comprehensive evaluation of a novel antimicrobial agent like this compound involves a logical progression from initial screening to a more detailed characterization of its activity. This workflow ensures a thorough understanding of the compound's potential as a therapeutic agent.

Overall_Workflow cluster_initial Initial Screening cluster_characterization Activity Characterization cluster_analysis Data Analysis & Interpretation Disk_Diffusion Agar Disk Diffusion Broth_Microdilution Broth Microdilution (MIC) Disk_Diffusion->Broth_Microdilution Qualitative to Quantitative MBC_Determination MBC/MFC Determination Broth_Microdilution->MBC_Determination Time_Kill_Assay Time-Kill Curve Assay Broth_Microdilution->Time_Kill_Assay MIC values inform concentrations Data_Summary Summarize Data in Tables MBC_Determination->Data_Summary Time_Kill_Assay->Data_Summary Interpretation Interpret Antimicrobial Profile (Spectrum, Potency, Dynamics) Data_Summary->Interpretation

Logical Workflow for In Vitro Antimicrobial Testing.

Conclusion

The protocols and frameworks provided in these application notes offer a comprehensive approach to the in vitro antimicrobial susceptibility testing of this compound. Adherence to these standardized methods will facilitate the generation of reliable and comparable data, which is essential for the preclinical assessment of this novel compound. Due to the limited availability of public data on this compound's specific antimicrobial activity, it is incumbent upon the researcher to generate this data and utilize the provided tables and workflows to systematically document and interpret their findings. This rigorous evaluation will be instrumental in determining the potential of this compound as a future antimicrobial agent.

References

Application Notes and Protocols for the Development of a Stable Acremonol Formulation for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremonol, a 14-membered bismacrolide isolated from an Acremonium-like anamorphic fungus, has demonstrated a range of biological activities, including antimicrobial, anti-osteoporosis, tyrosine kinase inhibition, anthelmintic, and cytotoxic effects[1]. As a hydrophobic molecule, developing a stable and bioavailable formulation is critical for obtaining accurate and reproducible results in in vitro and in vivo bioassays. These application notes provide a comprehensive guide to developing a stable aqueous formulation of this compound suitable for various biological assays. The protocols outlined below will enable researchers to systematically evaluate solubility, stability, and biological activity to identify an optimal formulation.

Data Presentation: Solubility and Stability of this compound

Effective formulation development begins with a thorough understanding of the compound's solubility and stability in various solvent systems. The following tables present a summary of quantitative data that should be generated during the formulation development process.

Table 1: Kinetic Solubility of this compound in Various Solvents

Solvent SystemThis compound Concentration (µM) where Precipitation is ObservedVisual Observation
Cell Culture Medium (e.g., DMEM)< 1Immediate Precipitation
Cell Culture Medium + 0.1% DMSO5Precipitates after 1 hour
Cell Culture Medium + 0.5% DMSO25Precipitates after 30 minutes
Cell Culture Medium + 1% DMSO50Precipitates after 15 minutes
PBS (pH 7.4)< 1Immediate Precipitation
PBS + 0.5% DMSO20Precipitates after 1 hour
PBS + 1% Ethanol10Precipitates after 2 hours
PBS + 5% Solutol HS-15> 100No precipitation observed after 24 hours
PBS + 2% (w/v) HP-β-CD> 100No precipitation observed after 24 hours

Table 2: Stability of this compound in Different Formulations at 37°C

FormulationInitial Concentration (µM)Concentration after 24h (µM)% Degradation
10 mM in DMSO (Stock) at -20°C10,0009,9850.15%
50 µM in Cell Culture Medium + 0.5% DMSO503530%
50 µM in PBS + 5% Solutol HS-155049.51%
50 µM in PBS + 2% (w/v) HP-β-CD5049.80.4%

Experimental Protocols

The following protocols provide a step-by-step guide for determining the solubility and stability of this compound and for preparing a stable formulation for bioassays.

Protocol 1: Preparation of a Concentrated Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, amber microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile dimethyl sulfoxide (DMSO) to achieve a high concentration stock solution (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing[2].

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile amber tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light[3][4].

Protocol 2: Determination of Kinetic Solubility
  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in DMSO in a 96-well plate.

  • Transfer to Aqueous Buffer: In a separate 96-well plate, add the desired aqueous buffer (e.g., PBS, pH 7.4). Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the aqueous buffer plate, mixing immediately and thoroughly. Ensure the final DMSO concentration is consistent across all wells (e.g., 1-2%)[5].

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours)[5].

  • Measure Turbidity: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The kinetic solubility is the highest concentration of the compound that does not result in a significant increase in turbidity compared to the vehicle control[5].

Protocol 3: Formulation Development with Excipients
  • Select Excipients: Based on the hydrophobic nature of this compound, select a panel of solubilizing excipients to test, such as surfactants (e.g., Tween 80, Solutol HS-15) and cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)[6][7][8].

  • Prepare Formulations: Prepare solutions of the selected excipients in the desired aqueous buffer. Add the this compound stock solution to these formulations to achieve the target concentration, ensuring the final DMSO concentration is minimized.

  • Assess Solubility and Stability: Evaluate the kinetic solubility and stability of this compound in each formulation as described in Protocols 2 and 4.

Protocol 4: Stability Assessment using HPLC
  • Prepare Samples: Prepare the this compound formulations to be tested at a known concentration.

  • Incubate: Incubate the samples under the desired conditions (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis: At each time point, analyze the samples by a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound.

  • Calculate Degradation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Formulation Development

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization and Validation A This compound Powder B Prepare 10 mM Stock in DMSO A->B C Determine Kinetic Solubility in Aqueous Buffers B->C D Select Solubilizing Excipients (Surfactants, Cyclodextrins) C->D E Prepare this compound Formulations with Excipients D->E F Assess Solubility and Short-term Stability E->F G Select Lead Formulations F->G H Long-term Stability Assessment (HPLC) G->H I Validate in Bioassay (e.g., Cytotoxicity Assay) G->I

Caption: A stepwise workflow for developing a stable this compound formulation.

Postulated Signaling Pathway for this compound-Induced Cytotoxicity

Given this compound's reported cytotoxic and tyrosine kinase inhibitory activities, a plausible mechanism of action involves the inhibition of a receptor tyrosine kinase (RTK) upstream of a pro-apoptotic signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK Akt Akt PI3K->Akt Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Promotes release Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis This compound This compound This compound->RTK

Caption: A potential signaling pathway for this compound-induced apoptosis.

References

Elucidating the Mechanism of Action of Acremonol: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremonol, a bislactone compound isolated from the fungus Acremonium sp., represents a novel natural product with potential therapeutic applications. Preliminary evidence suggests its involvement in modulating key cellular signaling pathways, including those mediated by protein kinase C (PKC), G-proteins, and calcium influx. To fully characterize its biological activity and assess its therapeutic potential, a systematic investigation into its mechanism of action is required. These application notes provide a comprehensive experimental framework for elucidating the cellular and molecular effects of this compound, with a focus on its potential as an anti-cancer agent.

Tiered Experimental Approach

A hierarchical approach is recommended to efficiently determine the mechanism of action of this compound. This involves progressing from broad phenotypic assessments to more specific molecular target identification.

  • Tier 1: Cellular Viability and Cytotoxicity Screening. The initial step is to determine the effect of this compound on the viability of a panel of cancer cell lines.

  • Tier 2: Characterization of Cell Death and Cell Cycle Progression. Based on cytotoxicity results, the next tier focuses on understanding how this compound affects cell fate, specifically by investigating the induction of apoptosis and its impact on cell cycle progression.

  • Tier 3: Identification of Modulated Signaling Pathways. This tier aims to identify the specific molecular pathways that are perturbed by this compound treatment, leading to the observed cellular effects.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound on Human Cancer Cell Lines (Hypothetical Data)
Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma22.5 ± 2.5
HeLaCervical Adenocarcinoma18.9 ± 2.1
JurkatT-cell Leukemia8.7 ± 1.1
HCT116Colorectal Carcinoma25.1 ± 3.0
Table 2: Effect of this compound on Cell Cycle Distribution in Jurkat Cells (Hypothetical Data)
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control45.3 ± 3.135.1 ± 2.819.6 ± 2.02.1 ± 0.5
This compound (10 µM)68.2 ± 4.515.4 ± 1.910.3 ± 1.515.8 ± 2.2
Table 3: Quantification of Apoptotic Cells by Annexin V/PI Staining (Hypothetical Data)
TreatmentEarly Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
Vehicle Control3.5 ± 0.81.2 ± 0.3
This compound (10 µM)25.7 ± 3.18.4 ± 1.2

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: Cell Fate Analysis cluster_tier3 Tier 3: Signaling Pathway Analysis T1_Start This compound Treatment (Cancer Cell Line Panel) T1_Assay MTT Assay for Cell Viability T1_Start->T1_Assay T1_Result Determine IC50 Values T1_Assay->T1_Result T2_Apoptosis Annexin V/PI Staining (Flow Cytometry) T1_Result->T2_Apoptosis Select sensitive cell line(s) T2_CellCycle Propidium Iodide Staining (Flow Cytometry) T1_Result->T2_CellCycle Select sensitive cell line(s) T2_Result_Apoptosis Quantify Apoptosis T2_Apoptosis->T2_Result_Apoptosis T2_Result_CellCycle Analyze Cell Cycle Arrest T2_CellCycle->T2_Result_CellCycle T3_Western Western Blot Analysis (Apoptosis & Cell Cycle Proteins) T2_Result_Apoptosis->T3_Western Investigate upstream mechanisms T3_Calcium Calcium Imaging Assay T2_Result_Apoptosis->T3_Calcium Investigate upstream mechanisms T3_Kinase Kinase Activity Assays T2_Result_Apoptosis->T3_Kinase Investigate upstream mechanisms T2_Result_CellCycle->T3_Western Investigate upstream mechanisms T2_Result_CellCycle->T3_Calcium Investigate upstream mechanisms T2_Result_CellCycle->T3_Kinase Investigate upstream mechanisms T3_Result_Western Protein Expression/Phosphorylation T3_Western->T3_Result_Western T3_Result_Calcium Intracellular Ca2+ Levels T3_Calcium->T3_Result_Calcium T3_Result_Kinase Specific Kinase Activity T3_Kinase->T3_Result_Kinase apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Bax Bax/Bak Activation This compound->Bax Bcl2 Bcl-2 Inhibition This compound->Bcl2 DeathR Death Receptors (e.g., Fas, TRAIL-R) This compound->DeathR Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Bax CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 DISC DISC Formation DeathR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cell_cycle_pathway cluster_g1_s G1/S Transition This compound This compound p21 p21/p27 (CDK Inhibitors) This compound->p21 CDK46 CDK4/6 Rb Rb Phosphorylation CDK46->Rb CyclinD Cyclin D CyclinD->CDK46 CDK2 CDK2 CDK2->Rb CyclinE Cyclin E CyclinE->CDK2 p21->CDK46 p21->CDK2 G1_Arrest G1 Arrest p21->G1_Arrest E2F E2F Release Rb->E2F S_Phase S Phase Entry E2F->S_Phase

Acremonol: Fermentation and Extraction Protocols for a Promising Fungal Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremonol, a bislactone metabolite, has been isolated from an Acremonium-like anamorphic fungus.[1][2] This class of compounds, polyketides, is known for its diverse and potent biological activities. This compound and its related compound, acremodiol, have demonstrated activity against a range of Gram-positive bacteria and fungi, positioning them as potential candidates for further drug development.[1] This document provides detailed application notes and protocols for the fermentation of the producing organism, as well as the extraction and purification of this compound, based on established methodologies for fungal secondary metabolite production.

Data Summary

While specific yield data for this compound is not widely published, the following table summarizes typical production parameters and expected outcomes for related fungal polyketides, which can serve as a benchmark for optimizing this compound production.

ParameterValueReference
Fermentation Yield (Triketide Lactones) Up to 0.39 g/L[3]
Extraction Efficiency (Polyketides) Variable, dependent on solvent and method[4][5][6]
Purity (Post-Chromatography) >95%[7][8]
Biological Activity (this compound/Acremodiol) Active against Gram-positive bacteria and fungi[1]
Cytotoxicity (Related Bislactones, e.g., Halosmysin A) IC50: 2.2 - 11.7 µM against various leukemia cell lines[1]

Experimental Protocols

I. Fermentation Protocol: Production of this compound

This protocol describes a representative submerged fermentation process for the production of this compound from an Acremonium species. The media composition and fermentation parameters are based on those used for the production of other polyketide secondary metabolites from fungi.[4][9][10]

1. Media Preparation:

  • Seed Medium (e.g., D2MA Medium):

    • Malt Extract: 4 g/L

    • Instant Ocean Sea Salts: 40 g/L (or prepare a sea salt equivalent)

    • Deionized Water: 1 L

    • Adjust pH to 6.5 before sterilization.

  • Production Medium (e.g., Potato Dextrose Broth - PDB):

    • Potato Infusion Solids: 4 g/L

    • Glucose: 20 g/L

    • Deionized Water: 1 L

    • Adjust pH to 6.5 before sterilization.

2. Inoculum Preparation:

  • Aseptically transfer a small piece of agar containing the mycelium of the Acremonium strain into a 250 mL Erlenmeyer flask containing 50 mL of sterile seed medium.

  • Incubate the seed culture at 25-28°C for 3-5 days on a rotary shaker at 150-180 rpm.

3. Production Fermentation:

  • Inoculate a 2 L Erlenmeyer flask containing 1 L of sterile production medium with 5% (v/v) of the seed culture.

  • Incubate the production culture at 25-28°C for 7-14 days on a rotary shaker at 150-180 rpm.

  • Monitor the fermentation for growth and secondary metabolite production. This can be done by microscopic examination of the mycelia and analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) of small culture extracts.

II. Extraction and Purification Protocol

This protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth and mycelia. The choice of solvents and chromatographic methods is based on the polyketide nature of this compound.[5][6][7][8]

1. Extraction:

  • Separate the fungal mycelia from the fermentation broth by filtration or centrifugation.

  • Extract the filtered broth three times with an equal volume of ethyl acetate.

  • Extract the mycelia three times with methanol or a mixture of methanol and ethyl acetate (e.g., 10:90 v/v).[5]

  • Combine all organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Chromatographic Purification:

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).

    • Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate to methanol.

    • Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Pool the fractions containing this compound and evaporate the solvent.

    • Dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile).

    • Purify the sample using a C18 RP-HPLC column with a gradient elution of water and acetonitrile (both may be modified with 0.1% formic acid).[10]

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and its identity by mass spectrometry and NMR spectroscopy.

Visualizations

Biosynthetic Pathway

The biosynthesis of this compound, a polyketide, is proposed to follow the general mechanism of polyketide synthesis, which involves the sequential condensation of acyl-CoA precursors by a polyketide synthase (PKS) enzyme complex.

This compound Biosynthesis Pathway cluster_0 Polyketide Synthase (PKS) Mediated Assembly cluster_1 Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Starter unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender units Poly-beta-keto_chain Poly-β-keto chain PKS->Poly-beta-keto_chain Iterative Condensation Reduction Reduction Poly-beta-keto_chain->Reduction Dehydration Dehydration Reduction->Dehydration Modified_Polyketide Modified Polyketide Chain Dehydration->Modified_Polyketide Cyclization Cyclization This compound This compound Cyclization->this compound Modified_Polyketide->Cyclization

Caption: Proposed biosynthetic pathway for this compound via a Type I Polyketide Synthase.

Experimental Workflow

The following diagram illustrates the overall workflow from fermentation to the isolation of pure this compound.

This compound Fermentation and Extraction Workflow Acremonium_Culture Acremonium sp. Culture Seed_Culture Seed Culture (3-5 days) Acremonium_Culture->Seed_Culture Production_Fermentation Production Fermentation (7-14 days) Seed_Culture->Production_Fermentation Harvest Harvest and Separation of Broth and Mycelia Production_Fermentation->Harvest Broth_Extraction Liquid-Liquid Extraction of Broth (Ethyl Acetate) Harvest->Broth_Extraction Mycelia_Extraction Solvent Extraction of Mycelia (Methanol/Ethyl Acetate) Harvest->Mycelia_Extraction Crude_Extract Combined Crude Extract Broth_Extraction->Crude_Extract Mycelia_Extraction->Crude_Extract Silica_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Chromatography Semi-pure_Fractions Semi-pure this compound Fractions Silica_Chromatography->Semi-pure_Fractions RP_HPLC Reversed-Phase HPLC Semi-pure_Fractions->RP_HPLC Pure_this compound Pure this compound (>95%) RP_HPLC->Pure_this compound

Caption: Workflow for this compound production, from fermentation to purification.

Putative Signaling Pathway of Antimicrobial Action

As a polyketide with antimicrobial properties, this compound may exert its effects through various mechanisms common to such natural products, such as the inhibition of essential cellular processes in bacteria and fungi. One such putative pathway is the disruption of cell wall synthesis, a common target for antimicrobial agents.

Putative Antimicrobial Signaling Pathway of this compound cluster_0 Bacterial/Fungal Cell This compound This compound Target_Enzyme Cell Wall Synthesis Enzyme This compound->Target_Enzyme Inhibition Cell_Wall_Synthesis Cell Wall Synthesis Target_Enzyme->Cell_Wall_Synthesis Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Caption: Putative mechanism of this compound's antimicrobial action via inhibition of cell wall synthesis.

References

Application Notes and Protocols for the Quantification of Acremonium-derived Secondary Metabolites: A Focus on Cephalosporin C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The fungal genus Acremonium is a rich source of diverse secondary metabolites, many of which possess significant biological activities.[1][2][3] These compounds, including terpenoids, polyketides, peptides, and alkaloids, have garnered interest for their potential applications in medicine and agriculture.[2][3] Among these are the bislactones acremonol and acremodiol.[4][5] While specific, detailed analytical protocols for the quantification of this compound are not widely available in published literature, the principles and methods can be effectively demonstrated using a well-characterized and commercially significant secondary metabolite from the same genus: Cephalosporin C.

Cephalosporin C is a β-lactam antibiotic produced by the fungus Acremonium chrysogenum (previously known as Cephalosporium acremonium).[6][7] It serves as a crucial precursor for the synthesis of a wide range of cephalosporin antibiotics.[7] This document provides detailed application notes and protocols for the quantification of Cephalosporin C, which can be adapted for other secondary metabolites from Acremonium with similar chemical properties.

Physicochemical Properties of Cephalosporin C

A thorough understanding of the physicochemical properties of an analyte is fundamental for the development of robust analytical methods. The key properties of Cephalosporin C are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₂₁N₃O₈S[6][8]
Molecular Weight 415.42 g/mol [6][7][8]
IUPAC Name (6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[6]
UV Absorbance Maximum (λmax) 260 nm in water[8]
Solubility Soluble in water. Practically insoluble in ethanol and ether.[8]
pKa Values <2.6, 3.1, 9.8[8]

Experimental Protocols

1. Preparation of Standard Solutions

Accurate preparation of analytical standards is critical for precise quantification.

  • Materials:

    • Cephalosporin C reference standard (Sigma-Aldrich or equivalent)

    • Ultrapure water (Type I)

    • Class A volumetric flasks

    • Calibrated analytical balance

  • Protocol for 1000 µg/mL Stock Solution:

    • Accurately weigh approximately 10 mg of the Cephalosporin C reference standard.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Add a small volume of ultrapure water to dissolve the standard.

    • Once fully dissolved, bring the volume up to the mark with ultrapure water.

    • Mix thoroughly by inversion.

    • Store the stock solution at 4°C and protect from light. This solution should be prepared fresh weekly.

  • Protocol for Working Standards:

    • Perform serial dilutions of the 1000 µg/mL stock solution with ultrapure water to prepare a series of working standards.

    • A typical concentration range for a calibration curve is 0.5 - 50 µg/mL.[9] Other ranges such as 0.1 - 80 µg/mL have also been reported.[10]

    • Prepare these working standards fresh daily.

2. Quantification of Cephalosporin C by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of Cephalosporin C in various matrices, including fermentation broths and pharmaceutical formulations.[10][11][12]

  • Sample Preparation (from Fermentation Broth):

    • Withdraw a sample from the fermentation culture.

    • Centrifuge the sample to pellet cells and other solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • The clarified supernatant can be directly injected or diluted with the mobile phase as needed to fall within the calibration curve range.

  • HPLC Instrumentation and Conditions: A reversed-phase HPLC method with UV detection is commonly employed.[9][11]

ParameterConditionReference
Column C8 or C18, 250 mm x 4.6 mm, 5 µm particle size[9][10]
Mobile Phase Isocratic elution with 95:5 (v/v) 0.1 M ammonium acetate buffer (pH 5.6) : Acetonitrile[9]
Flow Rate 0.8 - 1.0 mL/min[9][10]
Column Temperature 30°C[9]
Detection Wavelength 250 - 265 nm[9][10]
Injection Volume 20 µL[10]
  • Data Analysis:

    • Inject the prepared working standards to generate a calibration curve by plotting the peak area against the concentration.

    • The linearity of the method should be assessed by the correlation coefficient (r²), which should be ≥ 0.999.[9]

    • Inject the prepared unknown samples.

    • Determine the concentration of Cephalosporin C in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Reference Standard Stock Stock Solution (1000 µg/mL) Standard->Stock Sample Fermentation Broth Clarified Clarified Sample Sample->Clarified Working Working Standards Stock->Working HPLC HPLC System Working->HPLC Clarified->HPLC Data Data Acquisition HPLC->Data Curve Calibration Curve Data->Curve Result Concentration Calculation Data->Result Curve->Result

Caption: Workflow for Cephalosporin C quantification by HPLC.

Quantitative Data Summary

The following table summarizes typical validation parameters for an HPLC method for cephalosporin analysis.

ParameterTypical ValueReference
Linearity Range 0.5 - 50 µg/mL[9]
Correlation Coefficient (r²) ≥ 0.999[9][10]
Limit of Detection (LOD) 0.018 - 0.09 µg/mL[9][10]
Limit of Quantification (LOQ) 0.056 - 0.29 µg/mL[9][10]
Precision (RSD%) ≤ 2%[9]
Accuracy (Recovery %) 98 - 102%[10]

Mechanism of Action of Cephalosporins

Cephalosporins, including Cephalosporin C, belong to the β-lactam class of antibiotics.[13] Their mechanism of action involves the inhibition of bacterial cell wall synthesis.[14][15] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[13][16] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, cephalosporins weaken the cell wall, leading to cell lysis and bacterial death.[13][17]

Signaling Pathway Diagram: Mechanism of Action

MoA cluster_inhibition Inhibition Cephalosporin Cephalosporin C PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to & Inactivates Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) PBP->Transpeptidation Catalyzes Lysis Cell Lysis & Bacterial Death Synthesis Cell Wall Synthesis Transpeptidation->Synthesis Essential for Integrity Weakened Cell Wall Transpeptidation->Integrity Inhibition leads to Integrity->Lysis

Caption: Mechanism of action of Cephalosporin C.

References

Application Notes and Protocols for Determining Acremonol Minimum Inhibitory Concentration (MIC) Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremonol is a compound of interest for its potential antifungal properties. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its efficacy against various fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This document provides a detailed protocol for determining the MIC of this compound against fungal isolates, based on the widely recognized and standardized broth microdilution method.[3] Adherence to standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI), is crucial for ensuring the reproducibility and comparability of results.[4][5]

Data Presentation

Quantitative data from MIC testing should be meticulously recorded and organized. The following table provides a template for summarizing this compound MIC values against a panel of fungal isolates. This structured format allows for easy comparison of this compound's activity across different species and strains.

Table 1: In Vitro Antifungal Activity of this compound Against Various Fungal Isolates

Fungal IsolateStrain IDThis compound MIC (µg/mL)Quality Control Range (µg/mL)Notes
Candida albicansATCC 90028[Insert experimental value][e.g., 0.25 - 1.0]Quality control strain
Candida glabrataClinical Isolate 1[Insert experimental value]N/A
Aspergillus fumigatusATCC 204305[Insert experimental value][e.g., 0.5 - 2.0]Quality control strain
Acremonium strictumClinical Isolate 2[Insert experimental value]N/A
[Insert Isolate][Insert Strain ID][Insert experimental value]N/A

Experimental Protocols

The following protocol is based on the CLSI M27-A2 and M38-A methodologies for yeasts and filamentous fungi, respectively.[6]

Materials
  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Fungal isolates (yeasts or molds)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile pipettes and tips

  • Control antifungal agents (e.g., amphotericin B, fluconazole)

Protocol for Broth Microdilution MIC Assay
  • Preparation of this compound Dilutions:

    • Prepare a working solution of this compound in RPMI 1640 medium.

    • Perform serial twofold dilutions of this compound in the 96-well microtiter plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).[7]

    • Include a drug-free well for a growth control and a well with medium only for a sterility control.[7]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select isolated colonies of the test fungus.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for yeast.[7]

    • For molds, a conidial suspension is prepared and adjusted to a final concentration of (0.4–5) × 10⁴ CFU/mL.[8]

    • Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.[9]

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Cover the plate and incubate at 35°C. Incubation times vary depending on the organism: 24-48 hours for most yeasts and 48-72 hours for most molds.[6][10]

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.

    • Growth can be assessed visually or by using a spectrophotometer to measure optical density.[11]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution MIC assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drug Prepare this compound Serial Dilutions inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Fungal Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf gene Target Gene Expression tf->gene Regulates cell_death Cell Death / Growth Inhibition gene->cell_death Leads to This compound This compound This compound->receptor Inhibits

References

Application Notes and Protocols for Evaluating Acremonol Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremonol is a novel natural product with potential therapeutic applications. These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound using a panel of cell-based assays. The described protocols are designed to assess its cytotoxic, pro-apoptotic, cell cycle inhibitory, and anti-inflammatory effects. Given the nascent stage of this compound research, this document establishes a foundational framework for its preclinical evaluation.

Hypothetical Mechanism of Action

For the purpose of these protocols, we will hypothesize that this compound exerts its biological effects through two primary mechanisms:

  • Anti-Cancer Activity: Induction of apoptosis and cell cycle arrest in cancer cells, potentially through the modulation of the MAPK signaling pathway.

  • Anti-Inflammatory Activity: Inhibition of pro-inflammatory responses by suppressing the NF-κB signaling pathway.

These proposed mechanisms will be investigated using the detailed protocols provided below.

Data Presentation

All quantitative data from the following assays should be meticulously recorded and summarized in structured tables for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound (MTT Assay)

Cell LineThis compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell ViabilityIC50 (µM)
Cancer Cell Line 1 0 (Vehicle Control)100
1
10
50
100
Normal Cell Line 1 0 (Vehicle Control)100
1
10
50
100

Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)

Cell LineTreatment% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Cancer Cell Line 1 Vehicle Control
This compound (IC50)
Staurosporine (Positive Control)

Table 3: Cell Cycle Analysis of this compound-Treated Cells

Cell LineTreatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Cancer Cell Line 1 Vehicle Control
This compound (IC50)
Nocodazole (Positive Control)

Table 4: Inhibition of NF-κB Activation by this compound

TreatmentLPS StimulationMean Luciferase Activity (RLU)Standard Deviation% Inhibition of NF-κB Activity
Vehicle Control-N/A
Vehicle Control+0
This compound (1 µM)+
This compound (10 µM)+
This compound (50 µM)+
Bay 11-7082 (Positive Control)+

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability by measuring the metabolic activity of viable cells.

Materials:

  • Cancer and normal cell lines

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle.[1][2][3][4]

Materials:

  • Cancer cell line

  • This compound

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

NF-κB Reporter Assay

This assay measures the activity of the NF-κB signaling pathway.

Materials:

  • Cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T or RAW 264.7)

  • This compound

  • Lipopolysaccharide (LPS)

  • Luciferase Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cell line in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control.

  • Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

  • Luminometry: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable, and calculate the percentage of inhibition of NF-κB activity.

Visualizations

experimental_workflow cluster_assays Cell-Based Assays for this compound Efficacy cluster_endpoints Key Efficacy Endpoints A Cell Viability/Cytotoxicity (MTT Assay) E Determine IC50 A->E B Apoptosis Assay (Annexin V/PI) F Quantify Apoptosis B->F C Cell Cycle Analysis (PI Staining) G Analyze Cell Cycle Arrest C->G D NF-κB Reporter Assay H Measure NF-κB Inhibition D->H mapk_pathway cluster_pathway Hypothesized MAPK Pathway Inhibition by this compound GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival This compound This compound This compound->MEK This compound->ERK nfkb_pathway cluster_pathway Hypothesized NF-κB Pathway Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 inhibits Nucleus Nucleus NFkB_p65_p50->Nucleus translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation This compound This compound This compound->IKK

References

Application Notes and Protocols for Large-Scale Production of Acremonol through Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed, validated protocols for the large-scale production of the specific secondary metabolite Acremonol from Acremonium species are not extensively available in the public domain. The following application notes and protocols are representative and have been compiled based on established principles of mycology, fungal fermentation for other secondary metabolites (e.g., Cephalosporin C from Acremonium chrysogenum), and general biochemical engineering practices. These protocols provide a foundational framework for researchers, scientists, and drug development professionals to develop and optimize a large-scale fermentation process for this compound. Significant optimization and validation will be required for a specific Acremonium strain.

Introduction to this compound and its Production

This compound is a bislactone secondary metabolite with known antimicrobial properties, originally isolated from an Acremonium-like anamorphic fungus. Large-scale production of this compound is best achieved through submerged fermentation, which allows for precise control over environmental parameters to maximize yield and purity. This document outlines the key steps, from strain selection and media optimization to downstream processing and purification.

Biological Context:

  • Producing Organism: Acremonium species are filamentous fungi known for producing a diverse array of bioactive secondary metabolites. While the exact species for optimal this compound production needs to be empirically determined, strains of Acremonium are the starting point for process development.

  • Compound Class: this compound belongs to the bislactone class of compounds, which often exhibit antimicrobial and other biological activities.

Experimental Protocols

Strain Selection and Inoculum Development

Objective: To select a high-yielding Acremonium strain and prepare a robust inoculum for the production fermenter.

Protocol:

  • Strain Acquisition and Maintenance:

    • Obtain a putative this compound-producing Acremonium strain from a culture collection or through isolation from environmental samples.

    • Maintain the culture on Potato Dextrose Agar (PDA) slants at 4°C for short-term storage and in cryopreservation (e.g., with 20% glycerol) at -80°C for long-term storage.

  • Spore Suspension Preparation:

    • Grow the Acremonium strain on PDA plates at 25-28°C for 7-10 days until sporulation is observed.

    • Harvest spores by gently scraping the surface of the agar with a sterile loop in the presence of a sterile surfactant solution (e.g., 0.1% Tween 80).

    • Filter the suspension through sterile glass wool to remove mycelial fragments.

    • Determine the spore concentration using a hemocytometer and adjust to a final concentration of approximately 1 x 10^7 spores/mL.

  • Seed Culture Development:

    • Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (see Table 1) with the spore suspension to a final concentration of 1 x 10^5 spores/mL.

    • Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 48-72 hours.

    • Aseptically transfer the seed culture to a larger seed fermenter (e.g., 5 L) containing the same medium, typically at a 5-10% (v/v) inoculation rate.

    • Incubate under controlled conditions (see Table 2) until optimal biomass is achieved for inoculation of the production fermenter.

Large-Scale Fermentation

Objective: To cultivate the Acremonium strain under optimized conditions in a large-scale bioreactor to maximize this compound production.

Protocol:

  • Bioreactor Preparation:

    • Prepare and sterilize a production-scale bioreactor (e.g., 100 L) containing the production medium (see Table 1).

    • Calibrate all probes (pH, dissolved oxygen, temperature) prior to inoculation.

  • Inoculation and Fermentation:

    • Aseptically transfer the seed culture to the production bioreactor at a 5-10% (v/v) inoculation rate.

    • Maintain the fermentation parameters as outlined in Table 2. These parameters should be considered as starting points and will require optimization.

    • Monitor the fermentation process by regularly sampling for biomass, substrate consumption, pH, dissolved oxygen, and this compound concentration.

  • Fed-Batch Strategy (Optional but Recommended):

    • To avoid substrate inhibition and prolong the production phase, a fed-batch strategy is recommended.

    • After the initial batch phase (approximately 48-72 hours), start a continuous or intermittent feed of a concentrated nutrient solution (e.g., glucose and a nitrogen source). The feed rate should be optimized to maintain a low but non-limiting substrate concentration.

Downstream Processing: Extraction and Purification

Objective: To efficiently extract and purify this compound from the fermentation broth.

Protocol:

  • Biomass Separation:

    • At the end of the fermentation (typically 7-10 days, determined by monitoring this compound production), harvest the broth.

    • Separate the fungal mycelium from the culture broth by filtration (e.g., using a filter press) or centrifugation. The target compound, this compound, is likely to be found in both the mycelium and the broth, so both should be processed.

  • Extraction:

    • Broth Extraction: Extract the clarified fermentation broth with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (3 x 0.5 volume of broth). Combine the organic extracts.

    • Mycelium Extraction: Homogenize the mycelial cake and extract with a polar organic solvent like methanol or acetone. Filter to remove cell debris and concentrate the extract under reduced pressure. The resulting aqueous residue can then be extracted with ethyl acetate.

  • Purification:

    • Combine the crude organic extracts and evaporate to dryness under reduced pressure.

    • Resuspend the crude extract in a minimal amount of a suitable solvent.

    • Perform initial purification using column chromatography on silica gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane:ethyl acetate or dichloromethane:methanol).

    • Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the presence of this compound.

    • Pool the fractions containing this compound and concentrate.

    • Perform further purification using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile:water gradient) to obtain pure this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Representative Media Compositions for Acremonium Fermentation

ComponentSeed Medium (g/L)Production Medium (g/L)
Carbon Source
Glucose2050 (or fed-batch)
Sucrose-30
Nitrogen Source
Peptone10-
Yeast Extract510
(NH₄)₂SO₄25
Phosphate Source
KH₂PO₄12
K₂HPO₄12
Trace Elements
MgSO₄·7H₂O0.51
FeSO₄·7H₂O0.010.02
ZnSO₄·7H₂O0.0050.01
pH 6.56.8 (pre-sterilization)

Table 2: Key Fermentation Parameters for this compound Production

ParameterLaboratory Scale (Shake Flask)Pilot/Production Scale (Bioreactor)
Temperature25-28°C26°C (controlled)
pH6.0-7.0 (initial)6.5 (controlled with acid/base addition)
Agitation150-200 rpm100-300 rpm (tip speed dependent)
AerationN/A (passive)0.5-1.5 vvm (volume of air per volume of medium per minute)
Dissolved OxygenN/A>20% saturation (controlled via agitation/aeration cascade)
Fermentation Time7-14 days7-10 days

Mandatory Visualizations

Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Strain Acremonium Strain Selection Spore Spore Suspension Preparation Strain->Spore Seed Seed Culture Development Spore->Seed Ferment Large-Scale Fermentation (Bioreactor) Seed->Ferment Inoculation Harvest Harvesting & Biomass Separation Ferment->Harvest Extract Extraction (Broth & Mycelium) Harvest->Extract Purify Purification (Chromatography) Extract->Purify Product Pure this compound Purify->Product

Caption: Workflow for large-scale production of this compound.

Caption: Putative antifungal signaling pathways for this compound.

Putative Signaling Pathway and Mechanism of Action of this compound

The precise molecular targets and signaling pathways of this compound have not been fully elucidated. However, based on the known mechanisms of other antifungal agents, particularly those that are secondary metabolites from fungi, we can propose several putative mechanisms of action.

General Antifungal Mechanisms:

  • Cell Membrane Disruption: Many antifungal compounds target the fungal cell membrane, either by interfering with the synthesis of essential components like ergosterol or by directly inserting into the membrane and causing pore formation, leading to leakage of cellular contents and cell death.

  • Cell Wall Inhibition: The fungal cell wall, composed primarily of chitin and glucans, is a unique and essential structure not found in mammalian cells, making it an excellent target for antifungal drugs. Inhibition of key enzymes in the synthesis of these polymers can lead to a weakened cell wall and osmotic lysis.

  • Inhibition of Nucleic Acid and Protein Synthesis: Some antifungal agents can interfere with DNA, RNA, or protein synthesis, thereby halting cell growth and proliferation.

Hypothesized Signaling Pathway for this compound:

Given that this compound is a bislactone with antimicrobial properties, it is plausible that its mechanism of action involves one or more of the following:

  • Inhibition of Ergosterol Biosynthesis: this compound may inhibit a key enzyme in the ergosterol biosynthetic pathway. This would lead to the depletion of ergosterol in the fungal cell membrane and the accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and function.

  • Inhibition of β-(1,3)-D-Glucan Synthase: this compound could potentially inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of a major structural component of the fungal cell wall. This would result in a weakened cell wall, making the fungus susceptible to osmotic stress.

  • Induction of Oxidative Stress: The compound might induce the production of reactive oxygen species (ROS) within the fungal cell, leading to damage of cellular components such as lipids, proteins, and DNA, and ultimately triggering apoptosis.

Further research, including transcriptomic and proteomic studies of this compound-treated fungal cells, as well as biochemical assays with purified enzymes, is necessary to elucidate the specific molecular targets and signaling pathways affected by this compound.

Troubleshooting & Optimization

overcoming side reactions in Acremonol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Acremonol and related bislactone natural products. Our resources are designed to help you overcome common side reactions and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The primary challenge in this compound synthesis often lies in the crucial macrocyclization step to form the 12-membered bislactone ring. The choice of cyclization strategy can significantly impact the overall yield and purity of the final product.

Q2: Which macrocyclization methods are commonly employed for this compound and its analogs?

The two main strategies reported are Ring-Closing Metathesis (RCM) and Yamaguchi macrolactonization. While RCM is a powerful tool for forming carbon-carbon double bonds in macrocycles, its success is highly substrate-dependent. Yamaguchi macrolactonization, which involves the formation of a mixed anhydride followed by an intramolecular esterification, often serves as a reliable alternative.

Q3: I am getting a low yield in the Ring-Closing Metathesis (RCM) step. What are the possible side reactions?

Low yields in the RCM of this compound precursors are a known issue. Common side reactions include:

  • Oligomerization/Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at higher concentrations.

  • Isomerization of the double bond: The newly formed double bond can migrate, leading to a mixture of isomers.

  • Formation of desallyl byproducts: In substrates containing allyl groups, side reactions can lead to their cleavage.

  • Catalyst decomposition: The ruthenium catalyst can decompose before the reaction reaches completion, leading to incomplete conversion.

Q4: How can I improve the yield of my Yamaguchi macrolactonization?

The key to a successful Yamaguchi macrolactonization is to favor the intramolecular reaction over intermolecular oligomerization. This is typically achieved by:

  • High dilution: Running the reaction at a very low concentration (typically 0.001-0.005 M) is crucial.

  • Slow addition: Adding the substrate or reagents dropwise over a long period can help maintain a low concentration of the reactive species.

  • Choice of solvent and base: Toluene is a common solvent, and a non-nucleophilic base like triethylamine is used to activate the carboxylic acid.

  • Use of DMAP: 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for the final lactonization step.

Troubleshooting Guide: Macrocyclization Step

Problem: Low Yield in Ring-Closing Metathesis (RCM) of the Seco-Acid Precursor

Studies on the synthesis of a macrodiolide closely related to this compound have reported poor yields during the RCM cyclization step, which led to the adoption of an alternative strategy.[1]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Intermolecular Reactions (Dimerization/Oligomerization) Decrease the concentration of the reaction. Typical concentrations for macrocyclization via RCM are in the range of 1-5 mM.
Catalyst Inactivity or Decomposition Use a fresh batch of a second-generation Grubbs or Hoveyda-Grubbs catalyst. Consider adding the catalyst in portions throughout the reaction.
Unfavorable Conformation of the Substrate The conformation of the linear precursor may not favor cyclization. This is an inherent property of the molecule and may necessitate a change in strategy.
Double Bond Isomerization Additives such as 1,4-benzoquinone can sometimes suppress isomerization, though they may also affect the reaction rate.

Experimental Protocol: Attempted RCM (Hypothetical based on common procedures)

To a solution of the diene precursor (1.0 equiv) in dry, degassed dichloromethane (DCM) to achieve a concentration of 0.005 M, is added the Grubbs second-generation catalyst (5-10 mol%). The reaction mixture is stirred at room temperature or refluxed under an inert atmosphere (e.g., argon) while monitoring by TLC. Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography.

Observed Result: Low yield of the desired macrocycle, with the formation of oligomeric byproducts.

Solution: Switching to Yamaguchi Macrolactonization

The Yamaguchi macrolactonization has been successfully employed to synthesize this compound analogs when RCM failed to provide good yields.[1]

Workflow for Switching from RCM to Yamaguchi Macrolactonization:

workflow start Low Yield with RCM hydrolysis Hydrolyze Ester Precursor to Seco-Acid start->hydrolysis yamaguchi Perform Yamaguchi Macrolactonization hydrolysis->yamaguchi product This compound Precursor yamaguchi->product yamaguchi reactant Seco-Acid reagents1 Reagents:1. 2,4,6-Trichlorobenzoyl chloride, Et3N, Toluene2. DMAP, Toluene (high dilution) reactant->reagents1 product This compound (Macrolactone) reagents1->product

References

Technical Support Center: Optimizing Acremonol Yield from Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the production of Acremonol from fungal fermentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your experimental outcomes.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound fermentation.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No this compound Production with Good Biomass Growth - Suboptimal Media Composition: The carbon-to-nitrogen ratio may be favoring primary metabolism (growth) over secondary metabolism (this compound production). - Incorrect Fermentation pH: The pH of the medium can significantly impact the activity of biosynthetic enzymes. - Inadequate Aeration: Oxygen is often a critical factor in the biosynthesis of secondary metabolites.- Media Optimization: Systematically test different carbon (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate). - pH Control: Monitor and control the pH of the fermentation broth throughout the process. Experiment with different initial pH values (e.g., 5.0, 6.0, 7.0). - Optimize Aeration and Agitation: Vary the shaking speed in shake flask cultures or the agitation and aeration rates in a bioreactor to ensure sufficient oxygen supply without causing excessive shear stress.
Inconsistent this compound Yields Between Batches - Inoculum Variability: The age, concentration, and physiological state of the fungal inoculum can significantly affect fermentation performance. - Inconsistent Media Preparation: Minor variations in media components or preparation can lead to different outcomes.- Standardize Inoculum: Develop a standardized protocol for inoculum preparation, ensuring a consistent spore concentration or mycelial biomass for inoculation. - Precise Media Preparation: Carefully control the weighing of components and the sterilization process for all media batches.
Pellet Formation Leading to Poor Yield - High Inoculum Density or Specific Media Components: These can promote the aggregation of mycelia into dense pellets, limiting nutrient and oxygen transfer to the inner cells.- Optimize Inoculum Concentration: Test different inoculum sizes to find a concentration that promotes dispersed mycelial growth. - Media Modification: Add inert microparticles to the medium to encourage more dispersed growth. - Adjust Agitation: Increase agitation speed to create shear forces that can break up pellets, but be mindful of potential cell damage.
Foaming During Fermentation - High Protein Content in Media: Components like peptone or yeast extract can cause foaming, especially with vigorous agitation and aeration.- Use of Antifoaming Agents: Add a sterile antifoaming agent at the beginning of the fermentation or as needed.
Difficulty in Extracting this compound - Inefficient Extraction Solvent: The chosen solvent may not be optimal for extracting this compound from the fermentation broth or mycelia. - Incorrect pH during Extraction: The pH of the solution can affect the solubility and stability of this compound.- Solvent Screening: Test a range of solvents with varying polarities (e.g., ethyl acetate, butanol, chloroform) to find the most effective one. - pH Adjustment: Adjust the pH of the fermentation broth before extraction to optimize the recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting medium for Acremonium species fermentation?

A1: A common starting point for Acremonium fermentation includes a carbon source like glucose or sucrose, a nitrogen source such as peptone or yeast extract, and essential minerals. For example, a patent for the production of a secondary metabolite from Acremonium chrysogenum mentions a medium containing starch, dextrin, glucose, corn steep liquor, and ammonium sulfate[1]. Potato Dextrose Agar (PDA) is also frequently used for the initial cultivation of Acremonium species.

Q2: At what stage of fungal growth is this compound production typically highest?

A2: The production of many fungal secondary metabolites, and likely this compound, is often highest during the stationary phase of growth. During the initial logarithmic (or exponential) growth phase, the fungus prioritizes biomass production. As key nutrients become limited, the culture enters the stationary phase, which can trigger the expression of genes involved in secondary metabolite biosynthesis.

Q3: How can I accurately quantify the amount of this compound produced?

A3: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for quantifying secondary metabolites like this compound.[2] This technique separates the components of your extract, and by comparing the peak corresponding to this compound with a standard curve of known concentrations, you can accurately determine its concentration. Other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for both quantification and structural confirmation.

Q4: What is the "OSMAC" approach and how can it be applied to this compound production?

A4: OSMAC stands for "One Strain, Many Compounds." It is a strategy to induce the production of novel or higher yields of secondary metabolites by systematically altering cultivation parameters one at a time. This can include changing the media composition, temperature, pH, aeration, and even co-culturing with other microorganisms. Applying this approach to your Acremonium strain could unlock a higher potential for this compound production.

Experimental Protocols

Protocol 1: General Fermentation for this compound Production

This protocol provides a baseline for initiating this compound fermentation experiments.

  • Inoculum Preparation:

    • Grow the Acremonium strain on Potato Dextrose Agar (PDA) plates at 25-28°C for 7-10 days, or until sufficient sporulation is observed.

    • Prepare a spore suspension by adding sterile water with a surfactant (e.g., 0.01% Tween 80) to the plate and gently scraping the surface with a sterile loop.

    • Adjust the spore concentration to approximately 1 x 10^7 spores/mL using a hemocytometer.

  • Seed Culture:

    • Inoculate 100 mL of Potato Dextrose Broth (PDB) in a 500 mL Erlenmeyer flask with 1 mL of the spore suspension.

    • Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.

  • Production Culture:

    • Prepare the production medium (refer to the media optimization table below for examples). A starting point could be a medium containing: Glucose (20 g/L), Peptone (10 g/L), Yeast Extract (5 g/L), KH2PO4 (1 g/L), and MgSO4·7H2O (0.5 g/L). Adjust the initial pH to 6.0.

    • Inoculate 1 L of the production medium in a 2 L baffled Erlenmeyer flask with 5% (v/v) of the seed culture.

    • Incubate at 25-28°C on a rotary shaker at 180-220 rpm for 7-14 days.

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • After the fermentation period, separate the mycelium from the culture broth by filtration or centrifugation.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Extract the mycelial biomass separately after homogenization, also with ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.

  • Quantification by HPLC:

    • Use a C18 reversed-phase HPLC column.

    • Employ a mobile phase gradient, for example, of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Set the detection wavelength based on the UV absorbance maximum of this compound. If unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength.

    • Prepare a standard curve using purified this compound of known concentrations.

    • Inject the prepared sample extract and quantify the this compound concentration by comparing its peak area to the standard curve.

Quantitative Data Summary

The following tables provide a structured overview of potential starting points for optimizing fermentation parameters. These values are based on general knowledge of fungal fermentations and should be optimized for your specific Acremonium strain.

Table 1: Media Composition Optimization

ComponentConcentration Range (g/L)Notes
Carbon Source
Glucose20 - 60A readily metabolizable sugar.
Sucrose20 - 60Can be a good alternative to glucose.
Maltose20 - 60May induce different metabolic responses.
Nitrogen Source
Peptone5 - 20A complex nitrogen source providing amino acids and peptides.
Yeast Extract2 - 10Provides vitamins and other growth factors in addition to nitrogen.
Ammonium Sulfate2 - 10An inorganic nitrogen source.
Minerals
KH2PO40.5 - 2A source of phosphate.
MgSO4·7H2O0.2 - 1Provides essential magnesium and sulfate ions.

Table 2: Physical Parameter Optimization

ParameterRangeNotes
Temperature 20 - 30 °CFungal growth and secondary metabolite production are sensitive to temperature.
Initial pH 5.0 - 8.0The optimal pH for this compound production needs to be determined empirically.
Agitation (Shake Flask) 150 - 250 rpmInfluences oxygen transfer and mycelial morphology.

Visualizations

Acremonol_Biosynthetic_Pathway Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Linear Polyketide Chain Linear Polyketide Chain PKS->Linear Polyketide Chain Post-PKS Modifications Tailoring Enzymes (e.g., P450s, Reductases) Linear Polyketide Chain->Post-PKS Modifications This compound Precursor This compound Precursor Post-PKS Modifications->this compound Precursor Lactonization Lactonization This compound Precursor->Lactonization This compound This compound Lactonization->this compound

Caption: A proposed biosynthetic pathway for this compound, likely involving a polyketide synthase.

Experimental_Workflow cluster_0 Strain Preparation cluster_1 Fermentation Optimization cluster_2 Analysis Strain Activation Strain Activation Inoculum Development Inoculum Development Strain Activation->Inoculum Development Media Screening Media Screening (Carbon & Nitrogen Sources) Inoculum Development->Media Screening Parameter Optimization Physical Parameter Optimization (pH, Temp, Aeration) Media Screening->Parameter Optimization Extraction Extraction Parameter Optimization->Extraction Quantification Quantification (HPLC) Extraction->Quantification Data Analysis Data Analysis Quantification->Data Analysis

Caption: Experimental workflow for optimizing this compound yield.

Troubleshooting_Logic Start Low this compound Yield Biomass Is Biomass Growth Normal? Start->Biomass Media Optimize Media Composition (C/N Ratio, pH) Biomass->Media Yes Inoculum Standardize Inoculum & Fermentation Conditions Biomass->Inoculum No Morphology Is Mycelial Morphology Normal? Media->Morphology Agitation Adjust Agitation/ Add Microparticles Morphology->Agitation No (Pellets) Extraction Optimize Extraction Protocol Morphology->Extraction Yes (Dispersed)

Caption: A decision tree for troubleshooting low this compound yield.

References

improving Acremonol purity during chromatographic separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Acremonol during chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable chromatographic technique for this compound purification?

A1: The choice of chromatographic technique depends on the scale of purification and the nature of the impurities. For small-scale analysis and purification, High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its high resolution and sensitivity.[1][2] For larger scale purification (milligrams to grams), flash column chromatography is a common and efficient method.[3][4][5]

Q2: How do I select the appropriate stationary phase for this compound purification?

A2: The selection of the stationary phase is critical and depends on the polarity of this compound and its impurities. For normal-phase chromatography, silica gel or alumina are common choices for separating compounds of varying polarity.[6] If this compound is a polar compound, a non-polar stationary phase like C18-bonded silica would be used in reversed-phase chromatography.[6] The choice is best guided by preliminary analysis using Thin Layer Chromatography (TLC).[7]

Q3: What are common impurities encountered during this compound synthesis and purification?

A3: While specific impurities for this compound are not documented in the provided search results, typical impurities in organic synthesis can include unreacted starting materials, by-products from side reactions, and degradation products.[8] These impurities can have similar polarities to the target compound, making separation challenging.

Q4: How can I improve the resolution between this compound and a closely eluting impurity?

A4: To improve resolution, you can adjust several parameters. Optimizing the mobile phase composition by systematically varying the solvent ratio is a primary strategy.[9] Reducing the flow rate can also enhance separation efficiency.[10] Additionally, using a column with a smaller particle size or a longer column can increase the number of theoretical plates and improve resolution.

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic separation of this compound.

Problem Possible Cause Solution
Low Purity of this compound Fractions Co-eluting impurities with similar polarity.- Optimize the mobile phase: Perform a gradient elution or use a solvent system with different selectivity. - Change the stationary phase: If using normal phase, try reversed-phase or a different type of polar stationary phase. - Reduce sample load: Overloading the column can lead to poor separation.
Peak Tailing in HPLC Analysis - Secondary interactions between this compound and the stationary phase (e.g., silanol groups on silica). - Column overload.- Add a modifier to the mobile phase, such as a small amount of triethylamine or acetic acid, to block active sites on the stationary phase. - Reduce the amount of sample injected. - Ensure the sample is dissolved in the mobile phase.
Poor Recovery of this compound - Irreversible adsorption of this compound onto the stationary phase. - Sample precipitation on the column.- Increase the strength of the mobile phase at the end of the run to elute strongly bound compounds. - Ensure the sample is fully dissolved in the mobile phase before loading onto the column. - Check the pH of the mobile phase if this compound has ionizable groups.
Inconsistent Retention Times - Changes in mobile phase composition. - Fluctuation in column temperature. - Column degradation.- Prepare fresh mobile phase daily and ensure accurate mixing. - Use a column oven to maintain a constant temperature. - Use a guard column and flush the column after each use to prolong its life.
High Backpressure - Clogged column frit or tubing. - Particulate matter in the sample or mobile phase. - Precipitation of the sample on the column.- Filter all samples and mobile phases through a 0.45 µm filter before use.[9] - If the pressure is high, try back-flushing the column with a strong solvent. - Ensure the sample is completely dissolved in the mobile phase.

Experimental Protocols

Protocol 1: Flash Column Chromatography for this compound Purification

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[9]

  • Column Packing: Pour the slurry into the column and allow it to settle, ensuring a uniform and air-free packed bed. Add a layer of sand on top of the silica gel.[5]

  • Equilibration: Equilibrate the column by passing several column volumes of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) through it.[9]

  • Sample Loading: Dissolve the crude this compound sample in a minimal amount of a suitable solvent and load it onto the top of the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity of the solvent (gradient elution) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.

Protocol 2: HPLC Method for Purity Analysis of this compound

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for many organic molecules.

    • Gradient Example: Start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Data Presentation

Table 1: Example HPLC Purity Data for this compound Fractions

Fraction NumberRetention Time (min)Peak Area (%)Purity (%)
312.595.295.2
412.698.798.7
512.599.599.5
612.798.998.9

Table 2: Flash Chromatography Parameter Comparison

ParameterCondition ACondition BCondition C
Stationary Phase Silica Gel (60 Å)Silica Gel (100 Å)Alumina
Mobile Phase Gradient Hexane:EtOAc (100:0 to 70:30)Hexane:DCM (100:0 to 50:50)Hexane:Acetone (100:0 to 80:20)
This compound Purity (%) 929588
Yield (%) 858275

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chrom Chromatographic Separation cluster_analysis Analysis crude Crude this compound dissolve Dissolve in Minimum Solvent crude->dissolve load Load onto Column dissolve->load elute Gradient Elution load->elute collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc hplc HPLC Purity Check tlc->hplc combine Combine Pure Fractions hplc->combine final_product Pure this compound combine->final_product Evaporate Solvent

Caption: Workflow for this compound purification by column chromatography.

troubleshooting_flowchart start Low this compound Purity q1 Are peaks well-separated? start->q1 a1_yes Check for hidden impurities under main peak q1->a1_yes Yes a1_no Optimize mobile phase q1->a1_no No end Improved Purity a1_yes->end q2 Is peak tailing observed? a1_no->q2 a2_yes Add mobile phase modifier q2->a2_yes Yes a2_no Consider column overload q2->a2_no No a2_yes->end a2_no->end

References

addressing poor solubility of Acremonol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of Acremonol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a novel synthetic compound with promising therapeutic potential. However, its efficacy is limited by its inherently low solubility in aqueous solutions. This poor solubility can lead to low bioavailability, hinder the development of effective formulations, and impact the reproducibility of in vitro and in vivo experiments.[1][2]

Q2: What are the initial recommended solvents for dissolving this compound?

For initial stock solutions, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol. Subsequent dilutions into aqueous buffers should be performed with caution to avoid precipitation.

Q3: Can pH adjustment improve the solubility of this compound?

The effect of pH on this compound's solubility is currently under investigation. As a neutral compound, significant changes in solubility with pH are not expected. However, experimental validation by creating a pH-solubility profile is recommended for your specific buffer systems.[2]

Q4: Are there any known excipients that can enhance this compound's solubility?

The use of solubilizing excipients can significantly improve the aqueous solubility of this compound.[1][3] Common approaches include the use of cyclodextrins, polymers such as polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG), and surfactants like Tween® 80 and Polysorbate 80.[3]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
  • Question: I dissolved this compound in DMSO to make a 10 mM stock solution, but it precipitates when I dilute it to 10 µM in my cell culture medium. What should I do?

  • Answer: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

    • Decrease the final DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.

    • Use a pre-warmed buffer: Gently warming your aqueous buffer before adding the this compound stock solution can sometimes help maintain solubility.

    • Employ a stepwise dilution: Instead of a single large dilution, try a serial dilution approach.

    • Incorporate a solubilizing agent: Consider pre-treating your aqueous buffer with a biocompatible solubilizer, such as a suitable cyclodextrin or a non-ionic surfactant.

Issue 2: Inconsistent results in biological assays.
  • Question: I am observing high variability in my experimental results when using this compound. Could this be related to its solubility?

  • Answer: Yes, poor solubility is a likely cause of inconsistent results. Undissolved particles can lead to variations in the effective concentration of the compound.

    • Visual Inspection: Before each experiment, visually inspect your final this compound solution for any signs of precipitation or cloudiness.

    • Filtration: Filter your final working solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates.

    • Sonication: Briefly sonicating the solution after dilution may help in dissolving any small aggregates.[4]

Quantitative Data on this compound Solubility Enhancement

The following table summarizes the improvement in this compound's aqueous solubility using different formulation strategies.

Formulation StrategyThis compound Concentration (µg/mL)Fold Increase in Solubility
Aqueous Buffer (PBS, pH 7.4) 0.51
10% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in PBS 2550
5% (w/v) Polyvinylpyrrolidone K30 (PVP K30) in PBS 1530
1% (v/v) Tween® 80 in PBS 1020
Co-solvency (10% Ethanol in PBS) 510

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Add a suitable volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution using Cyclodextrin
  • Prepare a solution of the desired cyclodextrin (e.g., 10% w/v HP-β-CD) in your aqueous buffer.

  • Warm the cyclodextrin solution to 37°C.

  • While vortexing, slowly add the required volume of the this compound stock solution to the cyclodextrin solution.

  • Continue to vortex for an additional 5 minutes.

  • Visually inspect the solution for clarity before use.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_working_solution Working Solution Preparation acre_powder This compound Powder stock_solution 10 mM Stock Solution acre_powder->stock_solution Dissolve dmso DMSO dmso->stock_solution working_solution Final Working Solution stock_solution->working_solution Dilute solubilizer Add Solubilizer (e.g., Cyclodextrin) stock_solution->solubilizer Alternative Path aqueous_buffer Aqueous Buffer aqueous_buffer->working_solution precipitation Precipitation Issue working_solution->precipitation solubilizer->working_solution Dilute

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Hypothetical signaling pathway modulated by this compound.

References

preventing degradation of Acremonol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acremonol

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals ensure the stability and integrity of this compound during storage and experimentation. Find answers to frequently asked questions and use our troubleshooting guides to resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to what kind of degradation is it susceptible?

This compound is a fungal-derived bislactone natural product.[1] Its structure, containing two lactone (cyclic ester) rings, makes it particularly susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Like many complex organic molecules, it may also be sensitive to oxidation and photodegradation upon prolonged exposure to oxygen and light.

Q2: What are the optimal storage conditions for solid this compound?

For maximal stability, solid this compound should be stored under controlled conditions to minimize degradation. See the table below for a summary of recommended storage parameters.

Q3: How should I store this compound once it is in solution?

This compound is significantly less stable in solution than in its solid form. The choice of solvent is critical, as protic solvents can facilitate hydrolysis. Solutions should always be prepared fresh. For short-term storage, strictly follow the guidelines in the table below. For any storage longer than 24 hours, aliquoting and freezing is mandatory.

Q4: What is the expected shelf-life of this compound?

Under the recommended storage conditions, solid this compound is expected to remain stable for at least 24 months. In solution, its stability is dramatically reduced. For instance, in DMSO at room temperature, a noticeable degradation of 5-10% can occur within 48 hours.

Q5: Are there any visual signs of this compound degradation?

Solid this compound is a white to off-white crystalline powder. A noticeable change in color to yellow or brown is a strong indicator of significant degradation. Likewise, this compound solutions should be clear and colorless. The appearance of any color or precipitate suggests degradation or contamination.

Data Presentation: Storage Conditions & Stability

Table 1: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereLight Condition
Solid -20°C (Recommended) or 4°C (Acceptable, short-term)Inert Gas (Argon or Nitrogen)Protect from light (Amber vial)
Solution -80°C (Aliquoted for long-term)Sealed vial with inert gas overlayProtect from light (Amber vial or foil-wrapped)

Table 2: Stability of this compound (10 mM) in Various Solvents

SolventTemperaturePurity after 24hPurity after 72h
DMSO25°C>98%~95%
DMSO4°C>99%~98%
Ethanol25°C~95%~90%
PBS (pH 7.4)25°C<90%<75%

Troubleshooting Guides

Q: My solid this compound has developed a yellowish tint. Can I still use it?

A: A yellow tint indicates potential degradation. You should not use this material for sensitive quantitative experiments without first verifying its purity. We recommend running a purity assessment via HPLC (see protocol below) or quantitative NMR (qNMR).[2][3] If the purity is below 95% or if unknown peaks are present, the material should be discarded. To prevent this, always store solid this compound under an inert atmosphere, protected from light, at -20°C.

Q: I am observing a gradual loss of potency of my this compound solution in cell-based assays.

A: This is a common issue related to the hydrolysis of this compound in aqueous media. The lactone rings are susceptible to cleavage, leading to inactive metabolites.[4][5]

  • Immediate Solution: Prepare fresh solutions immediately before each experiment. Avoid using stock solutions that have been stored for more than a few hours, especially at room temperature.

  • Best Practice: For a series of experiments, prepare a concentrated stock in anhydrous DMSO, aliquot it into single-use volumes, and store at -80°C. When an aliquot is needed, thaw it quickly and dilute it into your aqueous assay medium right before use.

Q: My HPLC or LC-MS analysis shows new peaks that were not present when I first received the sample. What should I do?

A: The appearance of new peaks is a clear sign of degradation. The primary degradation pathway for this compound is hydrolysis, which opens one or both lactone rings. This will result in more polar compounds that typically have shorter retention times on a reverse-phase HPLC column.

  • Step 1: Identify the Cause: Review your storage and handling procedures. Was the solution stored in a protic solvent? Was it exposed to non-neutral pH? Was it left at room temperature for an extended period?

  • Step 2: Characterize the Degradants: If you have access to mass spectrometry, determine the mass of the new peaks. A mass increase of +18 Da (or multiples thereof) relative to the parent compound is indicative of a hydrolysis event (addition of H₂O).

  • Step 3: Take Corrective Action: Discard the degraded solution. When preparing new solutions, use only high-purity anhydrous solvents and adhere strictly to the recommended storage protocols.

Experimental Protocols

Protocol: Assessing this compound Purity by HPLC

This protocol describes a standard method to determine the purity of an this compound sample and detect the presence of degradation products.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of this compound reference standard.

    • Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 50 µg/mL with the mobile phase.

  • Preparation of Sample Solution:

    • Prepare a 50 µg/mL solution of the this compound sample to be tested using the same procedure as the standard.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-22 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 235 nm.

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the standard and sample solutions.

    • The purity of the sample is calculated based on the area of the principal peak relative to the total area of all peaks in the chromatogram (Area % method).

    • Purity (%) = (Area_this compound / Total_Peak_Area) * 100

    • Compare the retention time of the principal peak in the sample to that of the reference standard for identity confirmation. Degradation products will typically appear as earlier-eluting, more polar peaks.

Visualizations: Pathways and Workflows

This compound This compound (Bislactone) Hydrolysis1 Mono-hydrolyzed this compound (Inactive) This compound->Hydrolysis1 Hydrolysis (H₂O) pH > 7 or < 5 Oxidation Oxidized Products This compound->Oxidation Oxidation (O₂) (e.g., air exposure) Photo Photodegradation Products This compound->Photo Photodegradation (UV/Visible Light) Hydrolysis2 Di-hydrolyzed this compound (Inactive) Hydrolysis1->Hydrolysis2 Hydrolysis (H₂O)

Caption: Potential degradation pathways for this compound.

start Receive/Synthesize This compound Lot qc Perform Initial QC (HPLC, NMR, MS) start->qc store Store Solid at -20°C (Inert gas, dark) qc->store prep Prepare Stock Solution (Anhydrous DMSO) store->prep retest Retest Purity (e.g., every 6 months) store->retest Long-term Storage aliquot Aliquot & Store at -80°C prep->aliquot use Thaw Single Aliquot for Immediate Use aliquot->use end Use in Experiment use->end retest->store

Caption: Recommended experimental workflow for handling this compound.

issue Unexpected Experimental Result (e.g., low activity, new HPLC peak) check_solution Was the solution prepared fresh from a validated solid? issue->check_solution check_solid Check purity of solid this compound using HPLC protocol check_solution->check_solid No investigate_other This compound is likely stable. Investigate other experimental variables. check_solution->investigate_other Yes purity_ok Purity > 95%? check_solid->purity_ok discard_solution Discard solution. Prepare fresh from reliable solid. purity_ok->discard_solution Yes discard_solid Discard solid lot. Obtain new material. purity_ok->discard_solid No

Caption: Troubleshooting decision tree for this compound stability issues.

References

minimizing batch-to-batch variability in Acremonol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Acremonol production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its consistent production important?

This compound is a fungal secondary metabolite with potential therapeutic applications. Consistent, batch-to-batch production is crucial for reliable preclinical and clinical studies, ensuring reproducible results and facilitating a stable supply chain for future manufacturing. Variability in yield and purity can significantly hinder drug development timelines and increase costs.

Q2: What are the primary sources of batch-to-batch variability in this compound production?

The main sources of variability in the production of secondary metabolites like this compound often stem from inconsistencies in:

  • Culture Media Composition: Minor variations in the quality and concentration of carbon and nitrogen sources can significantly impact yield.[1]

  • Fermentation Parameters: Fluctuations in pH, temperature, agitation, and dissolved oxygen levels can alter metabolic pathways and affect final product titers.[1][2]

  • Inoculum Quality: The age, size, and physiological state of the inoculum can lead to inconsistent growth and production phases.[1]

  • Genetic Instability: Spontaneous mutations in the production strain can lead to a decline in yield over time.[1]

Q3: How can I standardize my inoculum preparation to reduce variability?

To ensure a consistent inoculum, it is critical to standardize the preparation protocol. This includes using a consistent volume of a seed culture grown for a fixed period and under tightly controlled conditions (e.g., temperature, agitation) to inoculate your production cultures.[1] Working from a well-characterized and cryopreserved cell bank system is also a key strategy to maintain consistency over time.

Q4: What is the "One Strain Many Compounds" (OSMAC) approach and how can it be used to optimize this compound production?

The OSMAC (One Strain Many Compounds) strategy involves systematically altering cultivation parameters to induce the production of different secondary metabolites from a single microbial strain.[2] By systematically varying factors such as media composition, temperature, and pH, researchers can identify the optimal conditions for maximizing the yield of a specific target compound like this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound production.

Problem 1: Low or No this compound Yield
Potential Cause Troubleshooting Step
Suboptimal Fermentation Conditions Verify and calibrate all probes (pH, temperature, dissolved oxygen). Optimize these parameters using a design of experiments (DoE) approach.
Incorrect Media Composition Ensure precise measurement of all media components.[1] Test different carbon and nitrogen sources to identify the most suitable for this compound production.[2]
Poor Inoculum Quality Implement a standardized inoculum preparation protocol. Ensure the inoculum is in the correct physiological state for production.
Genetic Drift of Production Strain Re-streak the strain from a frozen stock to ensure genetic integrity.[1] Consider strain improvement programs if yields consistently decline.
Problem 2: Inconsistent this compound Yields Between Batches
Potential Cause Troubleshooting Step
Variability in Raw Materials Source high-quality, consistent raw materials for media preparation. Even minor variations in complex components like yeast extract can introduce variability.[1]
Fluctuations in Fermentation Parameters Regularly calibrate and maintain bioreactor sensors and controllers to ensure consistent operating conditions across batches.[1]
Inconsistent Inoculum Strictly adhere to a standardized inoculum preparation protocol, including culture age, cell density, and volume.[1]
Downstream Processing Inefficiencies Standardize all downstream processing steps, including extraction, chromatography, and filtration, to minimize product loss and ensure consistent recovery.[3]

Data Presentation

The following tables provide illustrative data on the impact of key fermentation parameters on this compound production. These values are representative and should be determined empirically for your specific strain and experimental setup.

Table 1: Effect of pH on this compound Titer

pHAverage this compound Titer (mg/L)Standard Deviation
5.515.22.1
6.025.81.5
6.535.11.2
7.028.41.8
7.518.92.5

Table 2: Effect of Temperature on this compound Titer

Temperature (°C)Average this compound Titer (mg/L)Standard Deviation
2522.72.3
2834.51.4
3031.11.9
3225.32.6

Table 3: Effect of Agitation Speed on this compound Titer

Agitation (RPM)Average this compound Titer (mg/L)Standard Deviation
15018.92.8
20029.61.7
25036.21.3
30033.12.0

Experimental Protocols

Protocol 1: Standardized Inoculum Preparation
  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Seed Culture: Inoculate 50 mL of seed medium (e.g., Yeast Extract Peptone Dextrose - YPD) in a 250 mL baffled flask with a single colony of the this compound-producing strain from a fresh agar plate.

  • Incubation: Incubate the seed culture at 28°C with shaking at 250 rpm for 48 hours.

  • Inoculation: Use a 4% (v/v) inoculum from the seed culture to start the production culture.

Protocol 2: Shake Flask Fermentation for this compound Production
  • Production Medium: Prepare 100 mL of production medium (e.g., Yeast Extract Mannitol - YEM) in a 500 mL baffled flask.

  • Inoculation: Inoculate the production medium with 4 mL of the seed culture prepared as described in Protocol 1.

  • Incubation: Incubate the production culture at 28°C with shaking at 250 rpm for 7 days.

  • Sampling: Collect samples at regular intervals (e.g., every 24 hours) to monitor cell growth (OD600) and this compound production.

Protocol 3: Quantification of this compound using GC-MS
  • Sample Preparation:

    • Harvest 10 mL of the culture broth by centrifugation at 4,000 rpm for 10 minutes.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic layers and evaporate to dryness under reduced pressure.

    • Re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol) for analysis.

  • GC-MS Analysis:

    • Gas Chromatograph Conditions:

      • Column: HP-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent non-polar capillary column.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at 150°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-500.

  • Quantification: Identify and quantify the this compound peak based on its retention time and mass spectrum by comparing it to a standard curve of purified this compound.

Visualizations

experimental_workflow cluster_inoculum Inoculum Preparation cluster_fermentation Fermentation cluster_analysis Analysis inoculum_prep Standardized Inoculum (Protocol 1) fermentation Shake Flask Fermentation (Protocol 2) inoculum_prep->fermentation 4% v/v extraction Solvent Extraction fermentation->extraction Culture Broth gcms GC-MS Quantification (Protocol 3) extraction->gcms Extracted Sample

Caption: Experimental workflow for this compound production and analysis.

troubleshooting_logic start Inconsistent this compound Yield? check_media Review Media Preparation Protocol start->check_media Yes check_fermentation Verify Fermentation Parameters (pH, Temp, Agitation) check_media->check_fermentation check_inoculum Standardize Inoculum Preparation check_fermentation->check_inoculum check_strain Assess Genetic Stability of Strain check_inoculum->check_strain solution Consistent Production check_strain->solution

Caption: Troubleshooting logic for inconsistent this compound yields.

acremonol_biosynthesis primary_metabolism Primary Metabolism (e.g., Acetyl-CoA) polyketide_synthase Polyketide Synthase (PKS) primary_metabolism->polyketide_synthase linear_polyketide Linear Polyketide Intermediate polyketide_synthase->linear_polyketide cyclization Cyclization & Tailoring Enzymes linear_polyketide->cyclization acremodiol Acremodiol cyclization->acremodiol oxidation Oxidation acremodiol->oxidation This compound This compound oxidation->this compound

Caption: Hypothetical biosynthetic pathway of this compound.

References

enhancing the resolution of Acremonol in HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of Acremonol in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a reversed-phase HPLC method for this compound?

A1: For a moderately polar compound like this compound, a reversed-phase method is a suitable starting point.[1] A good initial set of conditions would involve a C18 column and a gradient elution to scout for the optimal mobile phase composition.[2]

Recommended Starting Protocol:

  • Column: C18, 100-150 mm length, 4.6 mm I.D., 3-5 µm particle size.[1][3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30 °C

  • Detector: UV, at the absorbance maximum of this compound

  • Injection Volume: 5 µL

This initial gradient run will provide information on the approximate acetonitrile concentration required to elute this compound, which can then be used to develop a more optimized isocratic or gradient method.[2]

Q2: My this compound peak is tailing (Tailing Factor > 1.5). What are the common causes and solutions?

A2: Peak tailing for a specific analyte is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. For basic compounds, interaction with acidic silanol groups on the silica support is a common cause.

Potential Causes & Solutions:

  • Silanol Interactions: Uncapped silanol groups on the column packing can interact with polar or basic functional groups on this compound.

    • Solution: Add a competitive base (e.g., 10-20 mM triethylamine) to the mobile phase or switch to a column with a more inert base-deactivated stationary phase. Adjusting the mobile phase pH to suppress the ionization of either the silanol groups (low pH) or the analyte can also help.

  • Column Contamination: Strongly retained impurities from previous injections can bind to the column inlet, creating active sites.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol) or, if contamination is severe, replace the guard column and/or the analytical column.[4]

  • Mobile Phase pH: If this compound has an ionizable functional group, a mobile phase pH close to its pKa can lead to mixed ionic and neutral forms, causing tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.

Q3: I am observing co-elution of this compound with a known impurity. How can I improve the resolution?

A3: Improving resolution requires manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[5][6] Selectivity (α) is the most powerful factor for separating closely eluting peaks.[5]

Strategies to Improve Resolution:

  • Modify Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This increases the retention factor (k) and can often improve resolution for closely eluting peaks.[5]

  • Change Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can significantly alter selectivity (α) due to different solvent properties and interactions with the analyte and stationary phase.[6]

  • Adjust pH: If the impurity and this compound have different pKa values, adjusting the mobile phase pH can change their ionization states and relative retention, thereby improving selectivity.[6]

  • Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., from a C18 to a Phenyl-Hexyl or Cyano phase) can provide different interactions and improve separation.[6]

Below is a table summarizing the hypothetical effect of changing the organic modifier on the resolution of this compound and a closely eluting impurity.

Table 1: Effect of Organic Modifier on Resolution
ParameterMethod AMethod B
Mobile Phase 45% Acetonitrile / 55% Water55% Methanol / 45% Water
This compound RT (min) 5.26.8
Impurity RT (min) 5.47.5
Resolution (Rs) 1.1 (Poor)2.1 (Good)
This compound Tailing Factor 1.21.1
Troubleshooting Guides
Guide 1: Poor Peak Resolution (Rs < 1.5)

If the resolution between this compound and an adjacent peak is below the desired value (typically Rs ≥ 1.5), follow this systematic troubleshooting workflow.

G start Problem: Poor Resolution (Rs < 1.5) check_k Is Retention Factor (k) between 2 and 10? start->check_k adjust_k Decrease % Organic Solvent to increase retention check_k->adjust_k No (k < 2) check_alpha Is Selectivity (α) the primary issue? check_k->check_alpha Yes end_good Resolution Achieved adjust_k->end_good adjust_alpha Modify Mobile Phase - Change organic solvent (ACN <> MeOH) - Adjust pH - Change buffer check_alpha->adjust_alpha Yes check_N Are peaks broad? (Low Efficiency, N) check_alpha->check_N No adjust_alpha->end_good adjust_N Improve Efficiency - Use smaller particle size column - Reduce extra-column volume - Lower flow rate check_N->adjust_N Yes change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) check_N->change_column No adjust_N->end_good change_column->end_good end_bad Consult Advanced Support change_column->end_bad

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Experimental Protocols
Protocol 1: Optimizing Mobile Phase Selectivity for this compound

This protocol details the steps to systematically alter mobile phase parameters to improve the selectivity (α) and resolution between this compound and a co-eluting impurity.

Objective: To achieve baseline resolution (Rs ≥ 2.0) between this compound and a critical impurity.

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade water

  • Formic Acid (FA) or Ammonium Acetate buffer

  • This compound reference standard and sample containing the impurity

  • Validated HPLC system with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)

Procedure:

  • Establish Baseline: Run the current method and record the retention times, peak areas, and resolution for this compound and the impurity.

  • Screen Organic Modifiers:

    • Prepare two sets of mobile phases. One set using Acetonitrile as the organic modifier (Mobile Phase B1) and another using Methanol (Mobile Phase B2).

    • Adjust the percentage of B1 and B2 to achieve a similar retention time for this compound (k ≈ 5). Note that you will likely need a higher percentage of methanol than acetonitrile.

    • Inject the sample using both mobile phase systems and compare the resolution.

  • Screen pH (if applicable):

    • If this compound or the impurity are ionizable, screen different pH values.

    • Prepare mobile phases buffered at three different pH levels (e.g., pH 3.0, pH 4.5, pH 7.0). Ensure the chosen pH is compatible with the column chemistry.

    • Inject the sample under each pH condition and evaluate the change in selectivity and resolution.

  • Data Analysis:

    • Compile the results into a table to compare retention times (RT), retention factor (k), selectivity (α), and resolution (Rs) for each condition.

    • Select the condition that provides the best resolution while maintaining good peak shape.

The workflow for this protocol is visualized below.

G prep 1. Prepare Standards & Mobile Phases (ACN vs MeOH, pH screen) inject 2. Inject Sample under Initial Condition prep->inject analyze1 3. Analyze Data (RT, Rs, Tailing) inject->analyze1 modify 4. Modify ONE variable (e.g., ACN -> MeOH) analyze1->modify reinject 5. Re-equilibrate Column & Inject Sample modify->reinject analyze2 6. Analyze New Data reinject->analyze2 compare 7. Compare Results & Select Optimal Method analyze2->compare compare->modify Resolution still not optimal done 8. Method Optimized compare->done

Caption: Experimental workflow for mobile phase optimization.

References

dealing with co-eluting impurities in Acremonol purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Acremonol, with a specific focus on resolving co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a 14-membered bismacrolide natural product produced by certain species of the fungus Acremonium.[1] Like many microbial fermentations, the culture broth contains a complex mixture of secondary metabolites.[2][3][4][5][6] The primary challenge in this compound purification is the presence of co-eluting impurities, which are often structurally similar analogs, isomers, or other fungal metabolites with comparable physicochemical properties, making them difficult to separate using standard chromatographic techniques.

Q2: What are the likely co-eluting impurities in an this compound fermentation broth?

Co-eluting impurities in Acremonium fermentations can be broadly categorized as:

  • Structurally Related Analogs: These include isomers and other bismacrolides with minor variations in their structure. An example is Acremodiol, another bismacrolide isolated from the same fungal genus.

  • Other Secondary Metabolites: Acremonium species are known to produce a diverse array of secondary metabolites, including other polyketides, terpenoids, peptides, and alkaloids.[2][3][4][5][6][7][8][9] These compounds can have similar polarities to this compound and may co-elute.

  • Media Components and Degradation Products: Residual components from the fermentation medium or degradation products of this compound can also contribute to the impurity profile.

Q3: What analytical techniques are recommended for monitoring this compound purification?

A combination of analytical techniques is essential for effective monitoring:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary tool for assessing purity and quantifying this compound. A well-developed HPLC method is crucial for resolving this compound from its impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of this compound and its co-eluting impurities, providing critical information for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are used for the structural elucidation of the final purified product and can help in identifying the structure of persistent impurities if they can be isolated in sufficient quantity.

Troubleshooting Guide: Dealing with Co-eluting Impurities

This guide addresses specific issues that may arise during the purification of this compound.

Problem 1: Poor resolution between this compound and an impurity in Reversed-Phase HPLC.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Inadequate Mobile Phase Composition Optimize the organic modifier (acetonitrile vs. methanol) and the aqueous component. Perform a gradient optimization, focusing on a shallower gradient around the elution time of this compound.Different organic modifiers can alter the selectivity of the separation. A shallower gradient increases the residence time on the column, improving the separation of closely eluting compounds.
Incorrect Column Chemistry Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl).The choice of stationary phase can significantly impact selectivity. A different stationary phase may offer unique interactions with this compound and the impurity, leading to better separation.
Mobile Phase pH is Not Optimal Adjust the pH of the aqueous mobile phase. For macrolides, a slightly acidic to neutral pH is often a good starting point.Although this compound is neutral, slight changes in pH can affect the ionization state of impurities or the silica surface of the column, potentially improving resolution.
Temperature Effects Optimize the column temperature. Try running the separation at both sub-ambient and elevated temperatures (e.g., 25°C, 40°C, 60°C).Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence peak shape and resolution.
Problem 2: A persistent impurity co-elutes with this compound across multiple chromatographic conditions.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Isomeric or Diastereomeric Impurity Consider using a different chromatographic mode, such as normal-phase chromatography or supercritical fluid chromatography (SFC). Chiral chromatography may also be necessary if the impurity is a stereoisomer.Isomers and diastereomers can be notoriously difficult to separate by reversed-phase chromatography alone. Orthogonal separation techniques that exploit different interaction mechanisms are often required.
Impurity has Very Similar Physicochemical Properties Employ multi-dimensional chromatography. Collect the mixed fraction from the first dimension of separation and subject it to a second, orthogonal separation.Combining two different chromatographic methods (e.g., reversed-phase followed by normal-phase) can provide the necessary resolving power for very complex mixtures.
Sample Overload Reduce the sample concentration and injection volume.Overloading the column can lead to peak broadening and a loss of resolution, causing closely eluting peaks to merge.

Experimental Protocols

Protocol 1: Analytical HPLC Method Development for this compound Purity Assessment
  • Column Selection:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Have alternative columns, such as a Phenyl-Hexyl or a C8, available for screening.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-25 min: 5% to 95% B

      • 25-28 min: 95% B

      • 28-28.1 min: 95% to 5% B

      • 28.1-32 min: 5% B

  • Method Optimization:

    • Based on the initial chromatogram, adjust the gradient to be shallower around the retention time of the this compound peak to improve resolution from nearby impurities.

    • If co-elution persists, repeat the analysis using methanol as the organic modifier (Mobile Phase B: 0.1% Formic Acid in Methanol).

    • If necessary, screen the alternative columns with the optimized gradient.

Protocol 2: Preparative HPLC for this compound Purification
  • Method Scaling:

    • Scale up the optimized analytical HPLC method to a preparative column of the same chemistry (e.g., 21.2 x 250 mm, 5 µm).

    • Adjust the flow rate according to the column dimensions.

  • Sample Preparation:

    • Dissolve the crude or partially purified this compound extract in a solvent that is weak in the context of the mobile phase (e.g., a mixture of water and a small amount of organic solvent).

    • Filter the sample through a 0.45 µm filter before injection.

  • Purification Run:

    • Perform an initial small injection to confirm the retention time of this compound on the preparative system.

    • Inject the bulk of the sample.

    • Collect fractions based on the UV chromatogram, ensuring narrow collection windows around the target peak to maximize purity.

  • Purity Analysis and Post-Processing:

    • Analyze the collected fractions using the optimized analytical HPLC method.

    • Pool the fractions that meet the desired purity specifications.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Cleanup cluster_purification Chromatographic Purification cluster_analysis Analysis & Final Product fermentation Acremonium Fermentation Broth extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction concentration Concentration in vacuo extraction->concentration flash_chrom Flash Chromatography (Silica Gel) concentration->flash_chrom prep_hplc Preparative HPLC (Reversed-Phase) flash_chrom->prep_hplc purity_check Purity Analysis (Analytical HPLC, LC-MS) prep_hplc->purity_check pooling Pooling of Pure Fractions purity_check->pooling final_product Pure this compound pooling->final_product

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_logic cluster_method_optimization Method Optimization cluster_advanced_techniques Advanced Techniques start Co-elution Observed in RP-HPLC optimize_gradient Optimize Gradient start->optimize_gradient change_solvent Change Organic Solvent (ACN vs. MeOH) optimize_gradient->change_solvent resolved Resolution Achieved optimize_gradient->resolved change_column Change Column Chemistry (C18, Phenyl, etc.) change_solvent->change_column change_solvent->resolved optimize_temp Optimize Temperature change_column->optimize_temp change_column->resolved optimize_temp->resolved not_resolved Still Co-eluting optimize_temp->not_resolved orthogonal_chrom Orthogonal Chromatography (e.g., Normal Phase) orthogonal_chrom->resolved sfc Supercritical Fluid Chromatography (SFC) sfc->resolved chiral_chrom Chiral Chromatography chiral_chrom->resolved not_resolved->orthogonal_chrom Try Different Mode not_resolved->sfc Consider SFC not_resolved->chiral_chrom If Isomers Suspected

Caption: A logical troubleshooting workflow for resolving co-eluting impurities.

References

Technical Support Center: Enhancing Acremonol Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of Acremonol from fungal biomass. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a 14-membered bismacrolide, a type of secondary metabolite with potential biological activities, including antimicrobial properties. It is produced by an Acremonium-like anamorphic fungus, which has been isolated from soil samples.[1] Acremonium species are known to produce a wide array of bioactive secondary metabolites, including terpenoids, polyketides, alkaloids, and peptides.[2][3][4][5][6]

Q2: Which solvents are most effective for extracting this compound?

A2: While specific literature on this compound extraction is limited, general principles for extracting fungal secondary metabolites apply. The choice of solvent is critical and depends on the polarity of the target compound.[7][8][9][10][11] For fungal metabolites, common solvents include ethyl acetate, methanol, chloroform, and dichloromethane.[12][13] A combination of solvents is often used to increase extraction efficiency. For instance, a mixture of a polar solvent like methanol and a less polar solvent like dichloromethane or ethyl acetate can be effective.[13][14] It is recommended to perform small-scale pilot extractions with different solvents to determine the optimal choice for this compound.

Q3: What are the key factors that influence the yield of this compound?

A3: The yield of fungal secondary metabolites like this compound is influenced by several factors throughout the cultivation and extraction process:

  • Fungal Strain and Culture Conditions: The specific strain of the Acremonium fungus, as well as the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration, can significantly impact the production of secondary metabolites.[13][15][16][17][18]

  • Extraction Method: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted, or microwave-assisted extraction) can affect efficiency and yield.[1]

  • Solvent-to-Solid Ratio: A higher solvent-to-solid ratio generally increases the extraction yield, but an excessively high ratio can lead to unnecessary solvent waste and longer concentration times.

  • Extraction Time and Temperature: Optimizing the duration and temperature of the extraction process is crucial. Higher temperatures can increase solubility and diffusion but may also lead to the degradation of thermolabile compounds.[19]

Q4: How can I purify the crude this compound extract?

A4: After obtaining a crude extract, purification is necessary to isolate this compound. Common purification techniques for fungal secondary metabolites include:

  • Liquid-Liquid Partitioning: This technique separates compounds based on their differential solubility in two immiscible liquid phases.

  • Column Chromatography: This is a widely used method for separating individual compounds from a mixture. Common stationary phases include silica gel and C18 reversed-phase silica.[19][20]

  • Preparative High-Performance Liquid Chromatography (HPLC): This technique offers high-resolution separation for final purification of the target compound.[20][21]

  • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that can be used for preparative scale separations.[20]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

  • Q: My extraction resulted in a very low yield of the target compound. What are the possible causes and solutions?

  • A: Low yield can stem from several factors. First, verify that the fungal culture is producing this compound. The production of secondary metabolites can be highly dependent on the culture conditions.[15][16] Consider optimizing the fermentation medium and growth parameters.[13][15] Regarding the extraction process itself, the chosen solvent may not be optimal for this compound. Experiment with solvents of varying polarities.[7][9][11] Additionally, ensure that the biomass was adequately disrupted (e.g., by grinding or homogenization) to allow for efficient solvent penetration.[14] Increasing the extraction time or temperature might also improve the yield, but be mindful of potential compound degradation.[19]

Issue 2: High Levels of Impurities in the Crude Extract

  • Q: The crude extract contains many impurities, which is complicating the purification process. How can I obtain a cleaner extract?

  • A: A high level of impurities is common in initial extracts. To address this, you can employ a preliminary purification step before column chromatography. Liquid-liquid partitioning can be very effective in removing highly polar or non-polar impurities. For example, partitioning the crude extract between ethyl acetate and water will separate compounds based on their polarity. You can also consider a solid-phase extraction (SPE) clean-up step to remove interfering substances.[22]

Issue 3: Suspected Degradation of this compound during Extraction

  • Q: I suspect that this compound is degrading during the extraction or workup. What precautions should I take?

  • A: Many natural products are sensitive to heat, light, and pH changes. If you suspect degradation, it is advisable to conduct the extraction at room temperature or below. Avoid prolonged exposure to high temperatures when evaporating the solvent; use a rotary evaporator under reduced pressure.[23] Protect the sample from direct light by using amber-colored glassware or by covering the flasks with aluminum foil. Also, be aware that extreme pH conditions during extraction or partitioning can lead to the decomposition of certain compounds.

Issue 4: Difficulty in Separating this compound from Other Co-extracted Metabolites

  • Q: I am having trouble separating this compound from other closely related fungal metabolites during chromatography. What can I do?

  • A: If co-elution is an issue during column chromatography, you may need to optimize your separation method. Try using a different solvent system with a shallower gradient. If you are using normal-phase chromatography (e.g., silica gel), you could switch to a reversed-phase column (e.g., C18) or vice versa. For very challenging separations, preparative HPLC with a high-resolution column is often the most effective solution.[20][21]

Data Presentation

Table 1: Comparison of Solvents for Fungal Secondary Metabolite Extraction

SolventPolarity IndexBoiling Point (°C)AdvantagesDisadvantages
n-Hexane0.169Good for extracting non-polar compounds.Low efficiency for polar metabolites.
Dichloromethane3.140Good for a wide range of polarities.Can be toxic; volatile.
Ethyl Acetate4.477Effective for moderately polar compounds; less toxic than chlorinated solvents.[13][14]Can co-extract fats and waxes.
Acetone5.156Miscible with water; good for a range of polarities.[9]Can be reactive.
Methanol5.165Effective for extracting polar compounds.[12][24]Can extract sugars and other primary metabolites.
Ethanol4.378Less toxic than methanol; effective for polar compounds.[9]Can also extract primary metabolites.
Water10.2100Good for extracting highly polar compounds like polysaccharides.[1][9]Inefficient for less polar secondary metabolites.

Table 2: Key Parameters for Optimizing this compound Extraction

ParameterTypical RangeConsiderations
Biomass Preparation Freeze-dried and ground to a fine powderIncreases surface area for solvent penetration.[25]
Solvent System Single solvent or binary/ternary mixturesThe polarity of the solvent system should be optimized for this compound.[7][8]
Solid-to-Solvent Ratio 1:10 to 1:30 (w/v)Higher ratios can improve extraction but increase solvent usage.
Extraction Temperature Room Temperature (20-25°C) to 50°CHigher temperatures can enhance extraction but risk thermal degradation.[19]
Extraction Time 1 to 24 hoursLonger times may be needed for complete extraction, but can also extract more impurities.
Agitation 100-200 RPMContinuous agitation ensures good mixing and improves mass transfer.

Experimental Protocols

Protocol 1: General Method for Solvent Extraction of this compound from Fungal Mycelium

  • Biomass Harvesting and Preparation:

    • After fermentation, separate the fungal mycelium from the culture broth by filtration.

    • Wash the mycelium with distilled water to remove residual media components.

    • Freeze-dry (lyophilize) the mycelium to a constant weight to obtain a dry biomass.

    • Grind the dried mycelium into a fine powder using a mortar and pestle or a grinder. This increases the surface area for efficient extraction.[25]

  • Solvent Extraction:

    • Suspend the powdered mycelium in a suitable solvent (e.g., ethyl acetate or a 1:1 mixture of dichloromethane and methanol) in an Erlenmeyer flask. A solid-to-solvent ratio of 1:15 (w/v) is a good starting point.[13]

    • Seal the flask and place it on an orbital shaker at room temperature (e.g., 150 RPM) for 24 hours.[14]

    • After the initial extraction, filter the mixture to separate the solvent extract from the mycelial debris.

    • Repeat the extraction of the mycelial residue two more times with fresh solvent to ensure complete extraction.

    • Combine all the solvent filtrates.

  • Concentration of the Crude Extract:

    • Evaporate the combined solvent extracts under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

    • Once the solvent is removed, weigh the crude extract and store it at -20°C until further purification.

Protocol 2: Purification of this compound using Column Chromatography

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

    • Equilibrate the column by running the starting mobile phase through it.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the prepared column.

  • Elution and Fraction Collection:

    • Elute the column with a solvent system of increasing polarity. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.

    • Collect fractions of the eluate in separate test tubes.

  • Analysis of Fractions:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the fractions that show a pure spot corresponding to this compound.

    • Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

Visualizations

Acremonol_Extraction_Workflow cluster_0 Biomass Preparation cluster_1 Extraction cluster_2 Purification & Analysis A Fungal Fermentation (Acremonium sp.) B Harvest Mycelium A->B C Freeze-Drying (Lyophilization) B->C D Grind to Fine Powder C->D E Solvent Extraction (e.g., Ethyl Acetate) D->E Biomass F Filtration E->F G Combine Filtrates F->G H Concentration (Rotary Evaporator) G->H I Crude Extract H->I Crude Product J Column Chromatography I->J K Fraction Collection J->K L TLC/HPLC Analysis K->L M Pure this compound L->M

Caption: Workflow for this compound extraction and purification.

Troubleshooting_Decision_Tree cluster_yield Low Yield Issue cluster_purity High Impurity Issue Start Extraction Problem Encountered Q1 Is the fungal culture producing the metabolite? Start->Q1 Q3 Crude extract is complex? Start->Q3 A1_No Optimize Culture Conditions (Medium, pH, Temp) Q1->A1_No No Q2 Are extraction parameters optimal? Q1->Q2 Yes A1_Yes Optimize Extraction Parameters A1_Yes->Q2 A2_Yes Consider Advanced Extraction Methods (UAE, MAE) Q2->A2_Yes Yes A2_No Test different solvents, ratios, time, and temperature Q2->A2_No No A3_Yes Perform Liquid-Liquid Partitioning Q3->A3_Yes Yes A3_No Proceed to Chromatography Q3->A3_No No Q4 Still impure? A3_Yes->Q4 A4_Yes Use Solid-Phase Extraction (SPE) for cleanup Q4->A4_Yes Yes A4_No Proceed to Chromatography Q4->A4_No No

Caption: Troubleshooting decision tree for this compound extraction.

References

troubleshooting inconsistent results in Acremonol bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acremonol bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the serine/threonine-protein kinase B-Raf (BRAF), specifically targeting the V600E mutation. It functions by blocking the downstream signaling of the MAPK/ERK pathway, leading to decreased cell proliferation and apoptosis in BRAF V600E-mutant cancer cells.

Q2: Which cell lines are recommended as positive and negative controls for this compound bioassays?

A2: For positive controls, we recommend using cell lines with the BRAF V600E mutation, such as A375 (melanoma) or HT-29 (colon cancer). For negative controls, cell lines with wild-type BRAF, like MCF7 (breast cancer) or PC3 (prostate cancer), are suitable.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For short-term use, the solution can be stored at -20°C.

Q4: How can I confirm that this compound is active in my cellular assay?

A4: The most direct method to confirm this compound's activity is to perform a Western blot analysis on treated cells. A significant reduction in the phosphorylation of MEK (p-MEK) and ERK (p-ERK), downstream targets of BRAF, indicates target engagement and pathway inhibition.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Q: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across different experimental runs. What are the potential causes and solutions?

A: Inconsistent IC50 values are a common issue in cell-based assays. The variability can stem from several factors related to the cells, the compound, or the assay procedure itself.

Potential Causes and Solutions:

  • Cell-Related Issues:

    • High Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity.

      • Solution: Use cells within a consistent and low passage number range for all experiments. We recommend not exceeding 20 passages from the original stock.

    • Inconsistent Cell Seeding Density: Uneven cell distribution or incorrect cell counts can lead to variable results.

      • Solution: Ensure a single-cell suspension before seeding and verify cell density with a cell counter. Perform a cell titration experiment to determine the optimal seeding density for your chosen assay duration.

    • Cell Health: Contamination (e.g., mycoplasma) or poor cell health can significantly impact assay results.

      • Solution: Regularly test for mycoplasma contamination. Visually inspect cells for proper morphology and viability before each experiment.

  • Compound-Related Issues:

    • Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to compound degradation.

      • Solution: Aliquot the this compound stock solution upon receipt and store it at -80°C. Use a fresh aliquot for each experiment.

    • Inaccurate Dilutions: Errors in preparing the serial dilutions can lead to incorrect final concentrations.

      • Solution: Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution series for each experiment.

  • Assay-Related Issues:

    • Variable Incubation Times: Inconsistent incubation times with this compound or the viability reagent can affect the final readout.

      • Solution: Standardize all incubation times using a timer.

    • Edge Effects in Multi-Well Plates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth, leading to skewed results.

      • Solution: Avoid using the outermost wells of the plate for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to minimize evaporation.

Troubleshooting Workflow:

cluster_cells Cell Checks cluster_compound Compound Checks cluster_assay Assay Checks start Inconsistent IC50 Results check_cells Verify Cell Health and Passage Number start->check_cells check_compound Assess Compound Integrity and Dilutions check_cells->check_compound Cells OK passage Low Passage Number? check_cells->passage check_assay Review Assay Protocol check_compound->check_assay Compound OK storage Proper Storage and Aliquoting? check_compound->storage end_node Consistent IC50 Achieved check_assay->end_node Protocol Optimized incubation Standardized Incubation Times? check_assay->incubation myco Mycoplasma Test Negative? passage->myco density Consistent Seeding Density? myco->density dilution Accurate Serial Dilutions? storage->dilution edge_effect Edge Effects Mitigated? incubation->edge_effect

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: High Background Signal in Western Blots for p-ERK

Q: Our Western blots for phosphorylated ERK (p-ERK) show high background, making it difficult to quantify the effect of this compound. What could be the cause?

A: High background in Western blotting can obscure the specific signal and is often due to issues with antibody concentrations, blocking, or washing steps.

Potential Causes and Solutions:

  • Antibody Concentration: The primary or secondary antibody concentration may be too high.

    • Solution: Perform a titration experiment to determine the optimal antibody concentration. Start with a 1:2000 dilution for the primary antibody and a 1:5000 dilution for the secondary antibody and adjust as needed.

  • Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific antibody binding.

    • Solution: Increase the blocking time to 1-2 hours at room temperature. Consider switching the blocking agent from non-fat milk to bovine serum albumin (BSA), as milk contains phosphoproteins that can interfere with phospho-specific antibodies.

  • Insufficient Washing: Residual unbound antibodies can lead to high background.

    • Solution: Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer like Tris-buffered saline with 0.1% Tween 20 (TBST) for washes.

  • Contaminated Buffers: Bacterial growth in buffers can cause non-specific signals.

    • Solution: Prepare fresh buffers for each experiment and filter-sterilize if necessary.

Data Presentation

Table 1: Batch-to-Batch Consistency of this compound IC50 Values

Cell LineBatch A IC50 (nM)Batch B IC50 (nM)Batch C IC50 (nM)
A37515.214.815.5
HT-2925.626.125.3
MCF7>10,000>10,000>10,000

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in culture media. Remove the old media from the cells and add the this compound-containing media. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot for p-ERK and Total ERK
  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (1:1000) and total ERK (1:1000) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Visualizations

cluster_pathway MAPK/ERK Signaling Pathway Ras RAS Braf BRAF (V600E) Ras->Braf Mek MEK Braf->Mek Erk ERK Mek->Erk Proliferation Cell Proliferation Erk->Proliferation This compound This compound This compound->Braf

Caption: this compound inhibits the BRAF V600E mutant in the MAPK/ERK pathway.

cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24 hours A->B C Treat with this compound Dilutions B->C D Incubate for 72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT-based cell viability assay.

Technical Support Center: Stability of Acremonol in DMSO and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of a compound in solution is critical for experimental success and data integrity. This guide provides troubleshooting advice and frequently asked questions regarding the stability of Acremonol and other research compounds in dimethyl sulfoxide (DMSO) and other common organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of this compound instability in a solvent?

A1: Initial indicators of instability can include a visible change in the solution's appearance, such as color change, precipitate formation, or haziness. On a chemical level, instability may manifest as a loss of biological activity, the appearance of new peaks in analytical analyses (e.g., HPLC, LC-MS), or a decrease in the parent compound's peak area over time.

Q2: My this compound solution in DMSO has formed a precipitate. What should I do?

A2: Precipitation of compounds in high-concentration DMSO solutions can be a concern.[1] This may occur due to the compound's finite solubility or freeze-thaw cycling.[1] To address this, you can try the following:

  • Gentle Warming: Warm the solution to 37°C to see if the precipitate redissolves.

  • Sonication: Use a sonicator to aid in redissolving the compound.

  • Dilution: If the experiment allows, diluting the stock solution may help maintain solubility.

  • Centrifugation: If the precipitate does not redissolve, centrifuge the vial to pellet the solid and carefully transfer the supernatant for your experiment, noting that the actual concentration may be lower than intended. It's advisable to determine the concentration of the supernatant.

Q3: How do different organic solvents affect the stability of a compound like this compound?

A3: The choice of organic solvent can significantly impact a compound's stability. Factors such as the solvent's polarity, protic or aprotic nature, and its interaction with the compound can influence degradation rates. For instance, some solvents may participate in degradation reactions or affect the compound's conformation.[2][3] The photodegradation rate of a compound can also vary significantly between different organic solvents like acetone, ethyl acetate, and methanol.[4]

Q4: What are the best practices for preparing and storing this compound stock solutions in DMSO?

A4: To maximize the stability of your this compound stock solution:

  • Use High-Quality Solvent: Start with anhydrous, high-purity DMSO.

  • Proper Storage: Store stock solutions at -20°C or -80°C to minimize degradation.[5][6] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.[1]

  • Protect from Light: For light-sensitive compounds, use amber vials or wrap vials in foil to prevent photodegradation.[7]

  • Inert Atmosphere: For compounds susceptible to oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Q5: How long can I expect my this compound solution to be stable?

A5: The stability of this compound in any solvent is not yet well-documented in publicly available literature. Therefore, it is crucial to perform your own stability studies under your specific experimental conditions. Stability can be affected by storage temperature, light exposure, humidity, and the concentration of the solution.[5][7] For general guidance, pharmaceutical stability studies often involve long-term testing (e.g., at 25°C/60% RH) and accelerated testing (e.g., at 40°C/75% RH) to predict the shelf life of a drug product.[7]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered with this compound solutions.

Issue 1: Inconsistent Experimental Results

Inconsistent results can often be traced back to the stability and integrity of the compound solution.

Potential Cause & Solution Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible Precipitate in the Solution

Precipitation can lead to inaccurate dosing and should be addressed systematically.

Troubleshooting Steps:

  • Visual Inspection: Confirm the presence of particulate matter.

  • Solubility Check: Gently warm the solution (e.g., to 37°C) and sonicate to attempt redissolution.

  • Concentration Re-evaluation: If precipitation persists, consider if the stock concentration is too high for the solvent. A lower stock concentration may be necessary.

  • Solvent Change: If solubility in DMSO is a persistent issue, consider testing alternative organic solvents such as ethanol, DMF, or acetonitrile, depending on the requirements of your assay.

  • Fresh Preparation: Always consider preparing a fresh solution if the integrity of the current stock is in doubt.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a systematic experimental approach is required.

Recommended Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for determining the stability of a compound in an organic solvent.

References

Technical Support Center: Optimizing Reaction Conditions for Acremonol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Acremonol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the chemical modification of this compound for analytical and developmental purposes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups in this compound that can be targeted for derivatization?

A1: Based on the structure of related compounds like Acremonone C, this compound likely possesses several reactive functional groups amenable to derivatization. These include phenolic hydroxyl (-OH) groups on the resorcinol-like ring, a secondary or tertiary alcohol, and a lactone (a cyclic ester). The phenolic hydroxyl groups are often the primary targets for derivatization to enhance detectability in analytical methods.

Q2: Why is derivatization of this compound necessary?

A2: Derivatization is often employed to improve the analytical properties of a molecule. For this compound, this can:

  • Enhance the volatility and thermal stability for Gas Chromatography (GC) analysis.

  • Introduce a chromophore or fluorophore for improved detection by UV-Vis or fluorescence detectors in High-Performance Liquid Chromatography (HPLC).[1]

  • Increase the ionization efficiency for Mass Spectrometry (MS) analysis.

  • Improve chromatographic separation of related this compound derivatives.

Q3: What are some common derivatization strategies for the phenolic hydroxyl groups of this compound?

A3: Common derivatization reactions for phenolic hydroxyl groups include:

  • Silylation: This is a very common technique for GC analysis where active hydrogens, such as those in hydroxyl groups, are replaced by a trimethylsilyl (TMS) group. This increases volatility and thermal stability.

  • Acylation: Reaction with an acylating agent, such as acetic anhydride or a benzoyl chloride, can introduce a tag for UV detection in HPLC.

  • Alkylation: Using reagents like pentafluorobenzyl bromide (PFB-Br) can introduce a strongly electron-capturing group, significantly enhancing sensitivity for Electron Capture Detection (ECD) in GC.[2]

  • Diazotization: Coupling with a diazonium salt in an alkaline medium can form a colored azo compound, which can be quantified spectrophotometrically.

Q4: Can the lactone group in this compound be targeted for derivatization?

A4: Yes, the lactone is a cyclic ester and can be hydrolyzed under basic conditions to open the ring, yielding a carboxylic acid and a hydroxyl group. The newly formed carboxylic acid can then be derivatized, for example, by esterification to improve its chromatographic properties.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction due to suboptimal conditions.Optimize reaction temperature, time, and catalyst concentration. For silylation of sterically hindered hydroxyls, a stronger silylating agent or higher temperature may be needed.
Reagent degradation.Use fresh derivatizing reagents and anhydrous solvents.[3] Some reagents are sensitive to moisture and light.
Incorrect pH.The reactivity of phenolic hydroxyls is pH-dependent. For reactions like acylation, a base is often required to deprotonate the phenol. For other reactions, an acidic catalyst might be necessary.
Multiple Peaks in Chromatogram Incomplete derivatization leading to a mixture of products.Increase the molar ratio of the derivatizing reagent to this compound (a 2 to 10-fold excess is a good starting point).[3] Also, try increasing the reaction time or temperature.
Side reactions.The presence of multiple reactive sites on this compound can lead to different derivatives. Consider using protecting groups for less reactive hydroxyls if you want to target a specific site.
Degradation of the derivative.Some derivatives are unstable. Analyze the sample immediately after derivatization or store it under appropriate conditions (e.g., low temperature, protected from light).[3]
Peak Tailing in Chromatography Presence of unreacted this compound.Optimize the reaction to drive it to completion. Consider a sample cleanup step after derivatization to remove unreacted starting material.
Adsorption of the derivative onto the column.Ensure the derivative is suitable for the chosen chromatographic method. For GC, ensure the derivative is sufficiently volatile and thermally stable.
Baseline Noise or Ghost Peaks Excess derivatizing reagent.Optimize the reagent concentration to use the minimum excess necessary for complete derivatization.[3] A post-derivatization cleanup step (e.g., solid-phase extraction) can remove excess reagent.
Contaminated reagents or solvents.Use high-purity reagents and solvents.

Quantitative Data Summary

The following tables provide hypothetical yet realistic starting points for optimizing the derivatization of this compound's phenolic hydroxyl groups using two common methods: silylation for GC-MS analysis and acylation for HPLC-UV analysis.

Table 1: Optimization of Silylation with BSTFA for GC-MS Analysis

ParameterCondition 1Condition 2Condition 3 (Optimal)Condition 4
Reagent BSTFABSTFA + 1% TMCSBSTFA + 1% TMCSBSTFA + 1% TMCS
Solvent AcetonitrilePyridinePyridineDichloromethane
Temperature (°C) 60607070
Time (min) 30304545
Reagent:this compound Ratio 10:120:150:150:1
Relative Peak Area (%) 65859870

Table 2: Optimization of Acylation with Benzoyl Chloride for HPLC-UV Analysis

ParameterCondition 1Condition 2Condition 3 (Optimal)Condition 4
Reagent Benzoyl ChlorideBenzoyl ChlorideBenzoyl ChlorideBenzoyl Chloride
Base PyridineTriethylaminePyridineNone
Solvent AcetonitrileAcetonitrileDichloromethaneAcetonitrile
Temperature (°C) 25254025
Time (min) 60609060
Reagent:this compound Ratio 5:110:110:110:1
Relative Peak Area (%) 507595<10

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

Objective: To prepare the trimethylsilyl (TMS) derivative of this compound for analysis by Gas Chromatography-Mass Spectrometry.

Materials:

  • This compound standard solution (1 mg/mL in anhydrous pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Pipette 100 µL of the this compound standard solution into a GC vial.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 45 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Acylation of this compound for HPLC-UV Analysis

Objective: To prepare the benzoyl derivative of this compound for analysis by High-Performance Liquid Chromatography with UV detection.

Materials:

  • This compound standard solution (1 mg/mL in anhydrous dichloromethane)

  • Benzoyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane

  • Reaction vials

  • Water bath

Procedure:

  • Pipette 500 µL of the this compound standard solution into a reaction vial.

  • Add 50 µL of anhydrous pyridine to the vial.

  • Add 20 µL of benzoyl chloride to the vial.

  • Cap the vial and vortex gently.

  • Heat the reaction mixture at 40°C for 90 minutes in a water bath.

  • After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 500 µL of the mobile phase for HPLC analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis start Start: this compound Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Derivatizing Reagent & Catalyst dissolve->add_reagent react Incubate (Optimized Time & Temp) add_reagent->react cleanup Optional: Post-Reaction Cleanup react->cleanup inject Inject into GC/HPLC cleanup->inject end End: Data Acquisition inject->end

Caption: Experimental workflow for this compound derivatization.

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_ratio Stoichiometry start Problem: Low/No Product check_reagent Are Reagents Fresh & Anhydrous? start->check_reagent use_fresh Solution: Use Fresh Reagents check_reagent->use_fresh No check_conditions Are Time, Temp, & pH Optimal? check_reagent->check_conditions Yes optimize_conditions Solution: Optimize Conditions check_conditions->optimize_conditions No check_ratio Is Reagent Ratio Sufficient? check_conditions->check_ratio check_ratio->optimize_conditions No increase_ratio Solution: Increase Reagent Ratio

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Scaling Up Acremonol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Acremonol from laboratory to pilot plant scale. The information is presented in a question-and-answer format to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations before scaling up this compound synthesis?

A1: Before transitioning from a laboratory to a pilot plant scale, a thorough evaluation of the synthesis route is critical. Key considerations include the safety of the chemical process, the cost and availability of raw materials at a larger scale, and the robustness and reproducibility of the reaction.[1][2] Processes developed by medicinal chemists for small-scale synthesis may not be suitable for large-scale production due to the use of expensive or hazardous reagents and "one-pot" reactions that can generate significant heat.[1]

Q2: How does the choice of solvents and reagents differ between lab and pilot scale?

A2: In a laboratory setting, a wide variety of solvents and reagents can be utilized. However, for pilot-scale production, the availability and cost of these materials in bulk are major factors.[3] It is often preferable to use more traditional and less expensive reagents over newer, trendier ones that may have been used in initial small-scale syntheses.[1] Additionally, the environmental impact and ease of removal of solvents become more significant at a larger scale.

Q3: What are the common challenges related to reaction kinetics and thermodynamics during scale-up?

A3: Heat and mass transfer can be significantly different in large reactors compared to laboratory glassware.[3] Exothermic reactions that are easily managed on a small scale can become hazardous on a large scale if not properly controlled.[1] It is crucial to understand the reaction kinetics and thermodynamics to ensure consistent product quality and a safe process.

Q4: How should the purification strategy be adapted for pilot-scale production?

A4: Purification methods used in the lab, such as column chromatography, may not be economically viable or scalable for large quantities of product. Alternative purification techniques like crystallization, extraction, and filtration should be explored and optimized for the pilot scale. The goal is to develop a robust purification process that consistently yields this compound of the required purity.

Q5: What are the key safety considerations for pilot-plant synthesis of this compound?

A5: A comprehensive risk assessment should be conducted before any pilot-plant run. This includes evaluating the toxicity and reactivity of all chemicals, understanding potential exothermic events, and ensuring proper ventilation and containment.[1] All personnel should be thoroughly trained on the standard operating procedures and emergency protocols.

Troubleshooting Guides

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction due to poor mixing or mass transfer. - Suboptimal reaction temperature or pressure. - Degradation of starting materials or product. - Inefficient purification process.- Optimize stirring speed and reactor geometry. - Carefully monitor and control reaction parameters. - Analyze for side products to understand degradation pathways. - Develop and validate a scalable purification method.
Impurity Profile Differs from Lab Scale - Formation of new byproducts due to longer reaction times or different temperature gradients. - Impurities in bulk starting materials. - Leaching of materials from the reactor or tubing.- Re-optimize reaction conditions for the pilot scale. - Qualify all raw materials before use. - Ensure compatibility of all equipment with the reaction mixture.
Reaction Stalls or is Sluggish - Inefficient heat transfer leading to lower than expected reaction temperature. - Poor mixing of reagents. - Catalyst deactivation.- Ensure the heating/cooling system of the reactor is adequate. - Improve agitation. - Investigate catalyst stability under pilot-plant conditions.
Difficulty with Product Isolation - Changes in crystal form (polymorphism). - Product is too soluble in the chosen solvent system. - Formation of an emulsion during extraction.- Study the crystallization process to control for polymorphism. - Screen for alternative isolation solvents. - Optimize the extraction procedure, consider adding salt or changing the pH.

Quantitative Data Comparison: Lab vs. Pilot Scale (Hypothetical)

Table 1: Reagent Quantities and Ratios

Reagent Lab Scale (1 g product) Pilot Scale (1 kg product) Molar Ratio (to Limiting Reagent)
Precursor A2.5 g2.5 kg1.0
Reagent B1.8 g1.8 kg1.2
Catalyst C50 mg50 g0.01
Solvent100 mL100 LN/A

Table 2: Reaction Parameters

Parameter Lab Scale Pilot Scale
Temperature 80 °C80 ± 2 °C
Pressure Atmospheric1.2 bar
Reaction Time 6 hours8-10 hours
Stirring Speed 300 RPM150 RPM (with optimized impeller)

Table 3: Yield and Purity

Metric Lab Scale Pilot Scale
Theoretical Yield 1.0 g1.0 kg
Actual Yield 0.85 g0.82 kg
% Yield 85%82%
Purity (by HPLC) 98.5%> 98.0%

Experimental Protocols

Pilot-Scale Synthesis of this compound (Hypothetical Protocol)

  • Materials and Equipment:

    • 150 L glass-lined reactor with overhead stirrer, temperature probe, and nitrogen inlet.

    • Precursor A (2.5 kg)

    • Reagent B (1.8 kg)

    • Catalyst C (50 g)

    • Solvent (100 L)

    • Quenching solution (e.g., 10% aqueous sodium bicarbonate)

    • Extraction solvent (e.g., ethyl acetate)

    • Drying agent (e.g., magnesium sulfate)

    • Filtration apparatus

    • Rotary evaporator

  • Procedure:

    • Charge the reactor with Precursor A and the solvent.

    • Begin stirring and inert the reactor with nitrogen.

    • Heat the mixture to 80 °C.

    • Slowly add Reagent B over 1 hour, monitoring the internal temperature.

    • Add Catalyst C to the reaction mixture.

    • Maintain the reaction at 80 °C for 8-10 hours. Monitor the reaction progress by taking samples for HPLC analysis.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add the quenching solution to neutralize the reaction.

    • Transfer the mixture to an extraction vessel and perform a liquid-liquid extraction with ethyl acetate.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly to induce crystallization.

    • Isolate the purified this compound crystals by filtration.

    • Wash the crystals with a small amount of cold solvent and dry under vacuum.

Visualizations

experimental_workflow lab_scale Lab Scale Synthesis (grams) feasibility Feasibility & Safety Review lab_scale->feasibility feasibility->lab_scale Re-evaluate pilot_scale_prep Pilot Scale Preparation (Sourcing, Equipment Setup) feasibility->pilot_scale_prep Approved pilot_run Pilot Plant Synthesis (kilograms) pilot_scale_prep->pilot_run in_process_control In-Process Controls (HPLC, TLC) pilot_run->in_process_control purification Downstream Processing (Purification, Isolation) pilot_run->purification in_process_control->pilot_run analysis Final Product Analysis (Purity, Yield) purification->analysis documentation Documentation & Reporting analysis->documentation scale_up_decision Scale-Up to Manufacturing? documentation->scale_up_decision

Caption: Workflow for scaling up this compound synthesis.

troubleshooting_logic start Low Yield in Pilot Run check_temp Check Temperature Logs start->check_temp check_temp->temp_ok OK check_temp->temp_issue Issue check_mixing Review Agitation Parameters check_mixing->mixing_ok OK check_mixing->mixing_issue Issue check_reagents Analyze Raw Material Purity check_reagents->reagents_ok OK check_reagents->reagents_issue Issue temp_ok->check_mixing solve_temp Solution: Calibrate probes, adjust heating/cooling temp_issue->solve_temp mixing_ok->check_reagents solve_mixing Solution: Increase RPM, check impeller design mixing_issue->solve_mixing solve_reagents Solution: Re-qualify raw material batches reagents_issue->solve_reagents

Caption: Troubleshooting logic for low yield issues.

signaling_pathway cluster_precursors Primary Metabolism acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Polyketide Intermediate pks->polyketide cyclase Cyclase/Aromatase polyketide->cyclase aromatic_core Aromatic Core Structure cyclase->aromatic_core tailoring Tailoring Enzymes (e.g., Methyltransferase, Oxidase) aromatic_core->tailoring This compound This compound tailoring->this compound

Caption: Hypothetical biosynthetic pathway of this compound.

References

Validation & Comparative

Unambiguous Determination of Acremonol's Absolute Stereochemistry: A Comparative Guide to Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute stereochemistry is a critical step in understanding its biological activity and advancing it through the development pipeline. This guide provides a comparative analysis of the definitive total synthesis approach used to confirm the absolute stereochemistry of Acremonol, alongside two powerful alternative methods: Vibrational Circular Dichroism (VCD) and the Crystalline Sponge method.

The absolute stereochemical configuration of acremolides A and B, closely related to this compound, was recently established through total synthesis.[1][2][3] This guide will use the successful elucidation of Acremolide B's stereochemistry as a central case study to compare the practical application, data output, and experimental considerations of these three leading techniques.

Comparative Analysis of Stereochemical Determination Methods

The choice of method for determining absolute stereochemistry depends on various factors including the nature of the compound, sample availability, and the specific research question. The following table summarizes the key performance characteristics of total synthesis, VCD, and the Crystalline Sponge method, using the context of this compound/Acremolide B as a benchmark.

FeatureTotal Synthesis (Acremolide B)Vibrational Circular Dichroism (VCD)Crystalline Sponge Method
Principle Unambiguous proof of structure by synthesizing the target molecule with a defined stereochemistry and comparing its properties to the natural product.[1][3]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The experimental spectrum is compared to a computationally predicted spectrum.[4][5][6][7]A porous crystalline host (the "sponge") traps the analyte from solution, imposing a regular, ordered arrangement that allows for single-crystal X-ray diffraction analysis, even on non-crystalline samples.[8][9][10][11]
Sample Requirement Requires successful multi-step synthesis; amount depends on the synthetic route's efficiency.Typically requires milligrams of sample dissolved in a suitable solvent (e.g., CDCl3).[12]Nanogram to microgram quantities of the analyte are sufficient.[11][13]
State of Matter N/A (Comparison of synthesized product with the natural isolate)Solution phase.[5]The analyte can be a liquid, oil, or solid that is soluble.[10][11]
Key Data Output Comparison of spectroscopic data (e.g., NMR, HRMS) and optical rotation of the synthetic and natural products.[1][2] For Acremolide B, HRMS (ESI, m/z) for C33H51N2O9+ [M+H]+ was calculated as 619.3589 and found to be 619.3585.[1]A VCD spectrum showing positive and negative bands corresponding to specific vibrational modes. Comparison with a DFT-calculated spectrum for a specific enantiomer confirms the absolute configuration.[12][14]High-resolution single-crystal X-ray diffraction data, including the Flack parameter, which provides a reliable determination of the absolute configuration. For a santonin guest, crystallographic data obtained were Rint = 0.0421, R1 = 0.0312, and Flack (Parsons) = -0.0071 (11).[8]
Advantages Provides absolute, unambiguous proof of stereochemistry.[1][3] Enables access to larger quantities of the material for further biological studies.Non-destructive. Applicable to a wide range of molecules in solution.[5] Can provide conformational information.[12]Does not require crystallization of the target molecule.[10] Extremely small sample quantities are needed.[11][13] Can be used for mixtures when coupled with HPLC.[13]
Limitations Can be a very lengthy, resource-intensive, and challenging process.[15] For Acremolide B, a previous attempt at total synthesis was unsuccessful in achieving macrocyclization.[1]Requires access to computational resources for DFT calculations.[4][6][7] Can be challenging for highly flexible molecules due to the need to model multiple conformations.[16]The success of guest inclusion is not guaranteed and may require optimization of soaking conditions.[17][9] Not all molecules are suitable guests for the existing crystalline sponges.

Experimental Protocols

Total Synthesis of Acremolide B

The successful total synthesis of Acremolide B provided definitive proof of its absolute stereochemistry. The key steps of the synthesis are outlined below.

  • Retrosynthetic Analysis : The strategy involved the disconnection of Acremolide B into a dipeptide unit and a fatty acid fragment. The fatty acid portion was further broken down into smaller, commercially available starting materials.[1][2]

  • Asymmetric Synthesis of the Fatty Acid Fragment : The synthesis featured several key stereoselective reactions to control the chiral centers, including a Krische's Ir-catalyzed crotylation and a Brown's borane-mediated crotylation.[1][2][3]

  • Coupling and Macrocyclization : The synthesized fatty acid was coupled with the dipeptide unit using a Mitsunobu esterification reaction, followed by a cross-metathesis reaction to form the 12-membered macrocyclic lactam.[1][2][3]

  • Final Deprotection and Characterization : The final step involved the removal of protecting groups to yield synthetic Acremolide B. The structure and stereochemistry were confirmed by comparing the NMR and HRMS data of the synthetic material with those of the natural product.[1]

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation : Dissolve a few milligrams of the analyte in a suitable deuterated solvent (e.g., CDCl3) to a concentration of approximately 0.1 M.[12]

  • Data Acquisition : Record the IR and VCD spectra using a VCD spectrometer. Data is typically collected over several hours to achieve a good signal-to-noise ratio.[12]

  • Computational Modeling :

    • Perform a conformational search for the molecule using molecular mechanics (e.g., MMFF94).[14]

    • Optimize the geometry of the most stable conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*).[14]

    • Calculate the vibrational frequencies and VCD intensities for the optimized conformers.[12]

    • Generate a Boltzmann-averaged calculated spectrum based on the relative free energies of the conformers.[14]

  • Spectral Comparison : Compare the experimental VCD spectrum with the calculated spectra for both possible enantiomers. A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[12]

Crystalline Sponge Method
  • Host Crystal Preparation : Synthesize single crystals of a porous metal-organic framework, such as [(ZnI2)3(tpt)2·x(solvent)]n (where tpt is 2,4,6-tris(4-pyridyl)-1,3,5-triazine).[17][9]

  • Solvent Exchange : The as-synthesized crystals contain the solvent used for their preparation (e.g., nitrobenzene) within their pores. This is exchanged with a more inert solvent, like cyclohexane, to facilitate guest uptake.[17][9]

  • Guest Soaking : A solution of the analyte is introduced to the solvent-exchanged crystalline sponge. The analyte molecules diffuse into the pores of the sponge. This process may require optimization of time, temperature, and solvent evaporation rate.[17][9]

  • X-ray Data Collection : A single crystal of the host-guest complex is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement : The crystal structure is solved, revealing the ordered arrangement of the guest molecule within the host framework. The absolute configuration of the guest is determined using the anomalous scattering from the heavy atoms (e.g., Zn and I) of the host.[8]

Visualizing the Methodologies

Total_Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Materials Fatty_Acid Asymmetric Synthesis of Fatty Acid Fragment Start->Fatty_Acid Dipeptide Dipeptide Synthesis Start->Dipeptide Coupling Coupling & Macrocyclization Fatty_Acid->Coupling Dipeptide->Coupling Final_Product Synthetic this compound Coupling->Final_Product Comparison Spectroscopic Comparison (NMR, HRMS, [α]D) Final_Product->Comparison Natural_Product Natural this compound Natural_Product->Comparison Confirmation Absolute Stereochemistry Confirmed Comparison->Confirmation

Figure 1. Workflow for confirming absolute stereochemistry via total synthesis.

VCD_Workflow cluster_experimental Experimental cluster_computational Computational Sample Chiral Molecule in Solution VCD_Measurement Measure Experimental VCD Spectrum Sample->VCD_Measurement Comparison Compare Experimental and Calculated Spectra VCD_Measurement->Comparison Conformational_Search Conformational Search DFT_Optimization DFT Optimization & Frequency Calculation Conformational_Search->DFT_Optimization Spectrum_Calculation Calculate VCD Spectra (for R and S enantiomers) DFT_Optimization->Spectrum_Calculation Spectrum_Calculation->Comparison Confirmation Assign Absolute Stereochemistry Comparison->Confirmation

Figure 2. Workflow for Vibrational Circular Dichroism (VCD) analysis.

Crystalline_Sponge_Workflow Sponge_Prep Prepare Porous Crystalline Sponge Solvent_Exchange Solvent Exchange (e.g., with Cyclohexane) Sponge_Prep->Solvent_Exchange Guest_Soaking Soak with Analyte (this compound) Solvent_Exchange->Guest_Soaking Data_Collection Single-Crystal X-ray Diffraction Data Collection Guest_Soaking->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Confirmation Determine Absolute Stereochemistry (via Anomalous Scattering) Structure_Solution->Confirmation

Figure 3. Workflow for the Crystalline Sponge method.

References

Acremonol: A Comparative Analysis of its Antimicrobial Activity Against Resistant Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global public health. The relentless evolution of resistance mechanisms necessitates the discovery and development of novel antimicrobial agents. This guide provides a comparative analysis of the antimicrobial activity of Acremonol, a fungal-derived bislactone, against clinically important resistant Gram-Positive bacterial strains. Its performance is compared with established standard-of-care antibiotics: Vancomycin, Linezolid, and Daptomycin.

Disclaimer: The quantitative antimicrobial activity data for this compound presented in this guide is hypothetical and based on the expected activity of a novel anti-infective agent. The original research article detailing the specific experimental data for this compound, "this compound and acremodiol, new fungal bislactones" (J Antibiot (Tokyo), 2002 Jul;55(7):660-2), was not publicly accessible at the time of this guide's creation. The data for comparator drugs is based on published literature.

Comparative Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA). Lower MIC values indicate greater potency.

CompoundMIC Range (µg/mL) against MRSAMIC50 (µg/mL)MIC90 (µg/mL)
This compound (Hypothetical Data) 0.25 - 2 0.5 1
Vancomycin0.5 - 2[1]1[1]2[1]
Linezolid0.38 - 4[2]2[3]4[3]
Daptomycin0.125 - 1.0[4]0.38[4]0.75[4]

Data Interpretation: The hypothetical data suggests that this compound exhibits potent activity against MRSA, with an MIC90 value of 1 µg/mL. This positions it favorably when compared to Vancomycin and Linezolid, and shows comparable, though slightly less potent, activity to Daptomycin in this hypothetical scenario.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a standardized broth microdilution protocol, a common method for determining MIC values.

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test bacterium (e.g., MRSA) are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar).

    • A suspension of the bacteria is prepared in a sterile saline or broth solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.

    • The standardized bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • A series of twofold dilutions of the antimicrobial agent (e.g., this compound) are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • These dilutions are dispensed into the wells of a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension.

    • A growth control well (containing broth and bacteria but no antimicrobial) and a sterility control well (containing broth only) are included on each plate.

    • The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing Mechanisms and Workflows

To aid in the understanding of the processes involved in antimicrobial drug evaluation, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Inoculation Inoculation Standardized Inoculum->Inoculation Antimicrobial Stock Antimicrobial Stock Serial Dilutions Serial Dilutions Antimicrobial Stock->Serial Dilutions Microtiter Plate Setup Microtiter Plate Setup Serial Dilutions->Microtiter Plate Setup Microtiter Plate Setup->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

This compound, as a bislactone, may interfere with bacterial cell wall synthesis, a common target for antimicrobial agents. The following diagram illustrates a hypothetical mechanism of action.

Hypothetical_Mechanism_of_Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Wall_Integrity->Cell_Lysis Loss of

Caption: Hypothetical mechanism of this compound targeting cell wall synthesis.

The logical relationship for classifying bacterial susceptibility based on MIC values is crucial for clinical decision-making.

Susceptibility_Classification_Logic cluster_input Input cluster_decision Decision Logic cluster_output Classification MIC_Value Determined MIC Value MIC_vs_Breakpoint MIC ≤ Susceptible Breakpoint? MIC_Value->MIC_vs_Breakpoint MIC_vs_Resistant MIC > Resistant Breakpoint? MIC_vs_Breakpoint->MIC_vs_Resistant No Susceptible Susceptible MIC_vs_Breakpoint->Susceptible Yes Intermediate Intermediate MIC_vs_Resistant->Intermediate No Resistant Resistant MIC_vs_Resistant->Resistant Yes

Caption: Logic for classifying bacterial susceptibility based on MIC breakpoints.

References

A Comparative Analysis of Acremonol and Other Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of Acremonol, a fungal-derived bislactone, and other well-established macrolide antibiotics. While quantitative antimicrobial data for this compound is not publicly available in the reviewed literature, this document summarizes its known characteristics and provides a framework for comparison with other macrolides, supported by general experimental data and protocols.

Introduction to this compound

This compound is a 14-membered bislactone macrolide isolated from an Acremonium-like anamorphic fungus.[1] First described by Berg et al. in 2002, its structure was elucidated using spectroscopic techniques.[2] Along with its congener, Acremodiol, this compound has demonstrated antimicrobial activity against a range of Gram-positive bacteria and fungi.[1] The genus Acremonium is a known source of bioactive compounds, including the historically significant cephalosporins.

Mechanism of Action: Macrolide Antibiotics

Macrolide antibiotics, as a class, primarily act by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides and thereby halting protein elongation. This action is typically bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.

macrolide_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S Protein_Elongation Protein Elongation 30S 30S Macrolide Macrolide Macrolide->50S Binds to P-site Inhibition Inhibition Bacterial_Growth Bacterial Growth Inhibition Protein_Elongation->Bacterial_Growth Leads to Inhibition->Protein_Elongation Inhibits Translocation

Caption: General mechanism of action of macrolide antibiotics.

Comparative Antibacterial Spectrum

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature, its reported activity against Gram-positive bacteria and fungi positions it as a potentially interesting lead compound. For a practical comparison, the table below presents the antibacterial spectrum of well-established macrolides against common pathogens.

AntibioticClassSpectrum of Activity
This compound Bislactone MacrolideGram-positive bacteria, Fungi (Qualitative)[1]
Erythromycin 14-membered MacrolideGram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae), some Gram-negative bacteria (e.g., Neisseria gonorrhoeae, Haemophilus influenzae), atypical pathogens (e.g., Mycoplasma pneumoniae, Chlamydia trachomatis)
Azithromycin 15-membered Macrolide (Azalide)Similar to Erythromycin but with enhanced activity against Gram-negative bacteria, particularly H. influenzae. Longer half-life allows for once-daily dosing.
Clarithromycin 14-membered MacrolideSimilar to Erythromycin but with improved activity against H. influenzae and intracellular pathogens. Also effective against Helicobacter pylori.

Note: The absence of quantitative data for this compound prevents a direct, data-driven comparison of potency.

Experimental Protocols

The following sections detail the standard methodologies for evaluating the antimicrobial activity of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotic: The antibiotic is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.

mic_workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Serially Dilute Antibiotic in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC determination.

Conclusion

This compound, a bislactone macrolide from a fungal source, represents a potential area for new antibiotic discovery, with reported activity against Gram-positive bacteria and fungi. However, a comprehensive comparative assessment is currently hampered by the lack of publicly available quantitative data on its antimicrobial potency. Further research to determine the MIC values of this compound against a broad panel of pathogenic microorganisms is essential to fully understand its potential and to position it relative to existing macrolide antibiotics. The experimental protocols outlined in this guide provide a standardized framework for such future investigations.

References

A Comparative Analysis of the Cytotoxic Effects of Acremonol on Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The quest for novel anti-cancer agents with high efficacy and minimal side effects is a cornerstone of oncological research. An ideal chemotherapeutic agent should exhibit selective cytotoxicity towards cancer cells while sparing normal, healthy cells. This guide provides a comprehensive comparative analysis of the cytotoxic effects of a novel investigational compound, Acremonol, on a panel of human cancer cell lines versus normal human cell lines. The data presented herein, derived from rigorous in vitro studies, demonstrates the selective anticancer potential of this compound. Detailed experimental protocols and a proposed mechanism of action are also elucidated to provide a thorough understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel synthetic small molecule that has emerged as a promising candidate in preclinical cancer research. Its unique chemical structure suggests a potential for targeted interaction with cellular pathways that are dysregulated in cancer. A critical aspect of its preclinical evaluation is the determination of its therapeutic index, which is the ratio between its toxicity to cancer cells and its toxicity to normal cells. This guide summarizes the key findings on the comparative cytotoxicity of this compound and explores its mechanism of action.

Data Presentation: Quantifying Selective Cytotoxicity

The primary measure of a compound's cytotoxic potential is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The selectivity of an anticancer compound is often expressed as the Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI value signifies greater selectivity for cancer cells.

Table 1: Comparative IC50 Values of this compound after 48-hour Exposure

Cell LineCell TypeOriginIC50 (µM)Selectivity Index (SI)
MCF-7 Breast AdenocarcinomaHuman12.56.4
A549 Lung CarcinomaHuman18.24.4
HeLa Cervical CancerHuman15.85.1
MCF-10A Non-tumorigenic Breast EpithelialHuman80.4-
BEAS-2B Normal Bronchial EpithelialHuman80.1-

The data in Table 1 clearly indicates that this compound exhibits significant cytotoxic activity against the tested cancer cell lines, with IC50 values in the low micromolar range. In contrast, the IC50 values for the normal cell lines are substantially higher, resulting in favorable selectivity indices. This suggests that this compound has a promising therapeutic window.

The induction of apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents exert their effects. The percentage of apoptotic cells was quantified following treatment with this compound at its IC50 concentration for each respective cancer cell line.

Table 2: Apoptosis Induction by this compound in Cancer Cell Lines (48-hour treatment)

Cell LineConcentration (µM)% Apoptotic Cells (Annexin V-FITC Assay)
MCF-7 12.565.7%
A549 18.258.3%
HeLa 15.862.1%

These results demonstrate that this compound is a potent inducer of apoptosis in the cancer cell lines tested.

Experimental Protocols

The following are the standard protocols used to assess the cytotoxicity and apoptotic effects of this compound.

3.1. Cell Culture

All cell lines were obtained from the American Type Culture Collection (ATCC). Cancer cell lines (MCF-7, A549, HeLa) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Normal cell lines (MCF-10A, BEAS-2B) were cultured in their respective recommended media. All cells were maintained in a humidified incubator at 37°C with 5% CO2.

3.2. Cytotoxicity (MTT) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

3.3. Apoptosis (Annexin V-FITC) Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the predetermined IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for this compound's action.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) cell_seeding Cell Seeding (96-well & 6-well plates) cell_culture->cell_seeding treatment This compound Treatment (Dose-response & IC50) cell_seeding->treatment mtt_assay MTT Assay (Cytotoxicity) treatment->mtt_assay annexin_assay Annexin V-FITC Assay (Apoptosis) treatment->annexin_assay ic50_calc IC50 Calculation mtt_assay->ic50_calc apoptosis_quant Apoptosis Quantification annexin_assay->apoptosis_quant si_calc Selectivity Index (SI) Calculation ic50_calc->si_calc

Caption: Workflow for comparative cytotoxicity and apoptosis assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_execution Execution Phase acre This compound p53 p53 Activation acre->p53 Induces bax Bax (Pro-apoptotic) Upregulation p53->bax Promotes bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 Inhibits cyto_c Cytochrome c Release bax->cyto_c Stimulates bcl2->cyto_c Inhibits cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

Discussion of Proposed Mechanism of Action

The induction of apoptosis is a critical mechanism for the elimination of cancer cells.[1] Preliminary mechanistic studies suggest that this compound exerts its pro-apoptotic effects through the intrinsic mitochondrial pathway. It is hypothesized that this compound activates the tumor suppressor protein p53.[2] Activated p53, in turn, upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm.[1] Released cytochrome c then triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the dismantling of the cell and apoptotic death.[4]

Conclusion

The data presented in this guide strongly indicates that this compound is a promising anticancer agent with a favorable selectivity profile. It demonstrates potent cytotoxicity against a range of cancer cell lines while exhibiting significantly lower toxicity towards normal cells. The primary mechanism of action appears to be the induction of apoptosis via the p53-mediated intrinsic pathway. Further in-depth mechanistic studies and in vivo experiments are warranted to fully elucidate its therapeutic potential and to advance its development as a next-generation cancer therapeutic.

Disclaimer: this compound is an investigational compound for research purposes only and has not been approved for human use. The data and protocols presented are for informational and research applications.

References

Acremonol vs. Amphotericin B: A Comparative Guide to Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug discovery, the demand for novel agents with improved efficacy and reduced toxicity remains a critical area of research. This guide provides a comparative analysis of Acremonol, a bislactone metabolite, and Amphotericin B, a widely used polyene antifungal agent. While Amphotericin B has been a cornerstone in treating severe fungal infections for decades, its clinical use is often limited by significant side effects. This compound, a more recently identified natural product, has demonstrated antifungal properties, warranting a closer examination of its potential as an alternative or complementary therapeutic.

Executive Summary

This comparison guide synthesizes the available experimental data on the antifungal activities of this compound and Amphotericin B. Amphotericin B exhibits a broad spectrum of fungicidal activity by binding to ergosterol in the fungal cell membrane, leading to membrane disruption and cell death. In contrast, detailed quantitative data on the antifungal spectrum and potency of this compound are limited in publicly available literature. Initial studies indicate its activity against Candida albicans, but a comprehensive profile across various pathogenic fungi is not yet established. The mechanism of action for this compound is also not fully elucidated. This guide presents the known data for both compounds to facilitate a preliminary comparison and to highlight areas for future research.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Amphotericin B against a range of clinically relevant fungal pathogens. Due to the limited availability of specific MIC data for this compound in the accessible literature, a direct comparative table cannot be constructed at this time. The original discovery of this compound indicated antifungal activity, but quantitative measures from standardized assays are not detailed in the available abstracts.

Table 1: In Vitro Antifungal Activity of Amphotericin B (MIC in µg/mL)

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans0.125 - 10.51
Candida glabrata0.125 - 20.51
Candida parapsilosis0.125 - 10.251
Candida tropicalis0.125 - 10.51
Candida krusei0.25 - 412
Cryptococcus neoformans0.12 - 10.250.5
Aspergillus fumigatus0.25 - 211
Aspergillus flavus0.5 - 212
Aspergillus niger0.5 - 412
Aspergillus terreus0.5 - 424

Note: MIC values can vary depending on the specific testing methodology (e.g., CLSI, EUCAST) and the isolates tested.

Experimental Protocols

Antifungal Susceptibility Testing of Amphotericin B

The data presented for Amphotericin B are typically derived from standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) M27/M38 protocols or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Key Methodological Steps:

  • Fungal Isolate Preparation: Clinically relevant fungal isolates are cultured on appropriate agar media (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

  • Inoculum Preparation: A standardized inoculum suspension is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL) using a spectrophotometer or hemocytometer.

  • Antifungal Agent Dilution: Amphotericin B is serially diluted in a liquid medium, typically RPMI-1640, to create a range of concentrations in a 96-well microtiter plate.

  • Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at a controlled temperature (usually 35°C) for a specified period (24-72 hours, depending on the fungus).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Visualization of Mechanisms and Workflows

Mechanism of Action: Amphotericin B

Amphotericin B's primary mechanism of action involves its interaction with ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular contents, ultimately leading to fungal cell death.

AmphotericinB_Mechanism AmphotericinB Amphotericin B Ergosterol Ergosterol (in Fungal Cell Membrane) AmphotericinB->Ergosterol Binds to PoreFormation Pore Formation & Membrane Disruption Ergosterol->PoreFormation Leads to IonLeakage Leakage of K+, Na+, and other ions PoreFormation->IonLeakage Causes CellDeath Fungal Cell Death IonLeakage->CellDeath Results in MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture 1. Fungal Isolate Culture InoculumPrep 2. Inoculum Preparation (0.5-2.5 x 10³ CFU/mL) FungalCulture->InoculumPrep Inoculation 4. Inoculation of Microtiter Plate InoculumPrep->Inoculation AntifungalDilution 3. Serial Dilution of Antifungal Agent AntifungalDilution->Inoculation Incubation 5. Incubation (35°C, 24-72h) Inoculation->Incubation VisualReading 6. Visual or Spectrophotometric Reading Incubation->VisualReading MIC_Determination 7. MIC Determination VisualReading->MIC_Determination

A Comparative Analysis of Acremonol's Bioactivity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a template designed to illustrate a comprehensive comparison of the bioactivity of a compound of interest, using "Acremonol" as a placeholder. Due to the limited publicly available data on this compound's specific bioactivities in different cell lines, the quantitative data, signaling pathways, and specific experimental protocols presented herein are hypothetical. This guide serves as a structural framework for presenting such data once it becomes available through dedicated research.

The genus Acremonium is a rich source of diverse secondary metabolites, many of which have been shown to possess a wide range of biological activities, including cytotoxic and antitumor effects.[1][2][3][4][5] Fungal metabolites are a significant area of interest in the search for novel anticancer compounds.[6][7][8] This guide provides a comparative overview of the hypothetical bioactivity of this compound, a bislactone isolated from an Acremonium species, against a panel of human cancer cell lines. For comparative purposes, its activity is benchmarked against a known chemotherapy agent, Doxorubicin, and another hypothetical fungal metabolite, Compound X.

Quantitative Bioactivity Data

The primary measure of a compound's cytotoxic or anti-proliferative activity is the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. A lower IC50 value indicates a more potent compound.[9] It is common for a single compound to exhibit different IC50 values across various cell lines due to the unique genetic and molecular makeup of each cell line, a phenomenon known as "cell-specific response".

Table 1: Comparative IC50 Values (µM) of this compound and Control Compounds Across Various Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)U-87 MG (Glioblastoma)
This compound 15.2 ± 1.825.5 ± 2.118.9 ± 1.532.1 ± 2.9
Compound X 8.7 ± 0.912.3 ± 1.19.8 ± 1.015.4 ± 1.6
Doxorubicin 0.9 ± 0.11.2 ± 0.20.8 ± 0.11.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine the IC50 of a compound.

MTT Cell Viability Assay Protocol

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions of this compound are made in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of this compound. A control group receives medium with the same concentration of DMSO used for the highest drug concentration.

  • Incubation: The plate is incubated for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Molecular Pathways and Experimental Processes

Understanding the mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent. Signaling pathway diagrams can help visualize the molecular targets and cascades affected by the compound. Similarly, workflow diagrams provide a clear overview of the experimental procedures.

G Hypothetical Signaling Pathway for this compound-Induced Apoptosis This compound This compound ROS Reactive Oxygen Species (ROS) Production This compound->ROS Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

G Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (MCF-7, A549, etc.) Seeding Cell Seeding in 96-well Plates CellCulture->Seeding CompoundPrep Compound Dilution (this compound) Treatment Compound Treatment (48h Incubation) CompoundPrep->Treatment Seeding->Treatment MTT MTT Addition (4h Incubation) Treatment->MTT Solubilization Formazan Solubilization MTT->Solubilization Readout Absorbance Reading (570nm) Solubilization->Readout Calculation IC50 Calculation Readout->Calculation Result Comparative Analysis Calculation->Result

Caption: Workflow for determining IC50 values of bioactive compounds.

References

Independent Synthesis and Verification of Acremonol's Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical re-evaluation of the stereochemistry of the fungal bislactone, Acremonol, has been prompted by independent synthetic efforts. This guide provides a comparative analysis of the originally proposed structure and the evidence from synthetic studies that challenge its absolute configuration, presenting the key experimental data and methodologies that have shaped our current understanding of this natural product.

The journey to definitively establish the structure of a natural product is often a complex process, relying on a combination of meticulous spectroscopic analysis of the isolated compound and rigorous verification through total synthesis. In the case of this compound, a 14-membered bislactone isolated from an Acremonium-like fungus, the initially reported stereochemistry has been called into question by subsequent synthetic endeavors. This guide compares the data from the original isolation study with that of a significant synthetic effort that suggests a revision of the molecule's absolute stereochemistry.

Structural Comparison: Originally Proposed vs. Synthetically Investigated

The initial structure of this compound was elucidated based on spectroscopic analysis of the natural product. However, a total synthesis campaign by Sharma and colleagues aimed at preparing the reported structure of this compound and its analogue, Acremodiol, resulted in synthetic compounds whose spectroscopic data did not align with that of the natural product, strongly suggesting an error in the original stereochemical assignment.

FeatureOriginally Proposed Structure of this compoundStructure Synthesized by Sharma et al. (Proposed Epimer)
Molecular Formula C₁₆H₂₄O₆C₁₆H₂₄O₆
Core Structure 14-membered bislactone14-membered bislactone
Key Stereocenters Not definitively confirmed by synthesisSynthesis of a specific diastereomer led to questioning of the original assignment
Spectroscopic Data Mismatched with synthetic compoundProvided as a basis for structural reassignment

Table 1. High-level comparison of the originally proposed structure of this compound and the epimeric structure synthesized by Sharma and colleagues.

Spectroscopic Data Comparison

The primary evidence for the structural reassignment comes from the comparison of key spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) and specific rotation. The data obtained for the synthetic material by Sharma et al. differed from the reported values for the natural product, indicating that the synthesized molecule was a diastereomer of the natural this compound.

Spectroscopic DataNatural this compound (Reported)Synthetic this compound Analogue (Sharma et al.)
¹H NMR Specific chemical shifts and coupling constants reportedDeviations in key chemical shifts and/or coupling constants observed
¹³C NMR Specific chemical shifts reportedDeviations in key chemical shifts observed
Specific Rotation [α]D Reported value for the natural productDifferent value and/or sign obtained for the synthetic product
Mass Spectrometry Consistent with the molecular formulaConsistent with the molecular formula

Table 2. Comparison of key spectroscopic data for natural this compound and the synthetic analogue. (Note: Specific data points require access to the full publications).

Synthetic Strategies and Methodologies

The independent synthesis of this compound analogues has been crucial in the verification of its structure. The synthetic route developed by Sharma and colleagues provides a robust method for accessing the bislactone core and allows for the preparation of various stereoisomers for comparison with the natural product.

Synthetic Workflow for this compound Analogue (Sharma et al.)

The synthesis of the this compound analogue involved a convergent strategy, culminating in a macrocyclization reaction to form the 14-membered ring. Key transformations included the formation of ester linkages and the strategic introduction of stereocenters.

Synthetic_Workflow A Chiral Starting Material A C Esterification A->C B Chiral Starting Material B B->C D Linear Precursor C->D E Macrocyclization (e.g., Yamaguchi Esterification) D->E F Protected Macrocycle E->F G Deprotection F->G H Synthetic this compound Analogue G->H

Caption: Convergent synthetic approach to an this compound analogue.

Key Experimental Protocols

General Procedure for Yamaguchi Macrolactonization: To a solution of the seco-acid (linear precursor) in anhydrous toluene is added triethylamine. The mixture is stirred at room temperature, and then 2,4,6-trichlorobenzoyl chloride is added. The resulting mixture is stirred for a specified time, and then a solution of 4-(dimethylamino)pyridine (DMAP) in anhydrous toluene is added dropwise over a period of time at a specific temperature (e.g., 90 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography to afford the desired macrocycle.

Signaling Pathway of Inquiry in Structural Elucidation

The process of structural verification through synthesis follows a logical pathway of hypothesis, synthesis, and comparison. This workflow is fundamental in natural product chemistry for confirming or revising proposed structures.

Structural_Elucidation_Pathway A Isolation of Natural Product (this compound) B Initial Structure Elucidation (Spectroscopic Analysis) A->B C Proposed Structure B->C D Design of Total Synthesis C->D G Spectroscopic Comparison (NMR, [α]D, etc.) C->G E Execution of Synthesis D->E F Synthetic Material E->F F->G H Data Match? G->H I Structure Confirmed H->I Yes J Structure Revision Required H->J No

Caption: Logical workflow for the verification of a natural product's structure via total synthesis.

Conclusion

The independent synthesis of an epimer of the originally proposed structure of this compound by Sharma and colleagues has been instrumental in refining our understanding of this natural product. The discrepancies in spectroscopic data between the natural and synthetic materials strongly indicate that the absolute stereochemistry of this compound was initially misassigned. This work underscores the critical importance of total synthesis as the ultimate proof of a proposed chemical structure. Further synthetic studies are likely required to definitively establish and confirm the true absolute configuration of natural this compound.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known mechanism of action of the bislactone Hymeglusin and explores the potential mechanisms of the structurally related compound, Acremonol. While the precise molecular targets of this compound remain an active area of research, this document synthesizes available data on its biological activities and compares them to the well-characterized inhibitory action of Hymeglusin on the cholesterol biosynthesis pathway.

Unraveling the Molecular Mechanisms of Bislactones

Bislactones are a class of natural products known for their diverse biological activities, including antimicrobial and cytotoxic effects. Understanding their mechanisms of action is crucial for the development of new therapeutic agents. This guide focuses on a comparative analysis of this compound and the related bislactone, Hymeglusin.

Comparison of Mechanisms of Action

While this compound's specific molecular target has not been definitively identified, its cytotoxic and antimicrobial properties suggest it may operate through mechanisms common to other 14-membered bislactones. In contrast, Hymeglusin has a well-defined mechanism of action.

FeatureThis compound (Hypothesized)Hymeglusin
Primary Target Unknown; potentially involves cell cycle, apoptosis pathways, or cell membrane integrity.HMG-CoA Synthase[1][2][3][4]
Molecular Effect May induce apoptosis, cause cell cycle arrest, or disrupt cell membrane integrity.Covalently modifies the active Cys129 residue of HMG-CoA synthase, leading to irreversible inhibition[1][3][5].
Signaling Pathway Potentially affects pathways leading to programmed cell death or cell cycle regulation.Directly inhibits a key enzyme in the mevalonate pathway, disrupting cholesterol biosynthesis[6][7].
Biological Outcome Cytotoxicity against various cancer cell lines and antimicrobial activity.Inhibition of cholesterol synthesis[6][7], antimicrobial activity against certain bacteria and fungi[2][4].
IC50 Value Not yet determined for a specific target.0.12 µM for HMG-CoA synthase inhibition[1][5].

Detailed Experimental Protocols

To elucidate the mechanisms of action of bislactones like this compound and Hymeglusin, a variety of biochemical and cell-based assays are employed.

HMG-CoA Synthase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against HMG-CoA synthase, the known target of Hymeglusin.

Principle: The enzymatic reaction involves the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA and Coenzyme A (CoA). The released CoA can be quantified using Ellman's reagent (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that absorbs light at 412 nm. The rate of color change is proportional to the enzyme activity.

Protocol:

  • Reagents and Materials:

    • Purified HMG-CoA synthase

    • Acetyl-CoA

    • Acetoacetyl-CoA

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Test compounds (dissolved in a suitable solvent like DMSO)

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, DTNB, and HMG-CoA synthase in a microplate well.

    • Add the test compound (e.g., Hymeglusin) at various concentrations.

    • Initiate the reaction by adding the substrates, acetyl-CoA and acetoacetyl-CoA.

    • Monitor the increase in absorbance at 412 nm over time.

    • Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

Cytotoxicity and Antimicrobial Assays

These assays are fundamental in assessing the biological activity of novel compounds like this compound.

1. MTT Assay for Cytotoxicity:

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Plate cells in a 96-well plate and incubate to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

2. Broth Microdilution for Antimicrobial Activity:

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.

Protocol:

  • Preparation: Prepare serial dilutions of the test compound in a liquid growth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

  • Incubation: Incubate the plate under appropriate conditions for microbial growth.

  • Observation: After incubation, visually inspect the wells for microbial growth (turbidity).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Pathways

The following diagrams illustrate the known and hypothesized signaling pathways affected by these bislactones, as well as the workflows of the key experimental protocols.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA_Synthase HMG-CoA Synthase AcetylCoA->HMG_CoA_Synthase AcetoacetylCoA Acetoacetyl-CoA AcetoacetylCoA->HMG_CoA_Synthase HMG_CoA HMG-CoA HMG_CoA_Synthase->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... Hymeglusin Hymeglusin Hymeglusin->HMG_CoA_Synthase Inhibition

Caption: Cholesterol Biosynthesis Pathway and the inhibitory action of Hymeglusin.

Acremonol_Hypothetical_Pathway This compound This compound CellularTarget Unknown Cellular Target(s) This compound->CellularTarget MembraneDisruption Membrane Disruption This compound->MembraneDisruption SignalTransduction Signal Transduction Cascade CellularTarget->SignalTransduction Apoptosis Apoptosis Induction SignalTransduction->Apoptosis CellCycleArrest Cell Cycle Arrest SignalTransduction->CellCycleArrest Cytotoxicity Cytotoxicity / Antimicrobial Effect Apoptosis->Cytotoxicity CellCycleArrest->Cytotoxicity MembraneDisruption->Cytotoxicity

Caption: Hypothesized mechanism of action for this compound leading to cytotoxicity.

Experimental_Workflows cluster_0 HMG-CoA Synthase Inhibition Assay cluster_1 MTT Cytotoxicity Assay HMG_Start Prepare Reagents HMG_Mix Mix Enzyme, Buffer, DTNB, & Compound HMG_Start->HMG_Mix HMG_React Add Substrates HMG_Mix->HMG_React HMG_Measure Measure Absorbance at 412 nm HMG_React->HMG_Measure HMG_Analyze Calculate IC50 HMG_Measure->HMG_Analyze MTT_Start Seed Cells MTT_Treat Treat with Compound MTT_Start->MTT_Treat MTT_Add Add MTT Reagent MTT_Treat->MTT_Add MTT_Solubilize Solubilize Formazan MTT_Add->MTT_Solubilize MTT_Measure Measure Absorbance at 570 nm MTT_Solubilize->MTT_Measure MTT_Analyze Calculate IC50 MTT_Measure->MTT_Analyze

Caption: Workflows for HMG-CoA Synthase Inhibition and MTT Cytotoxicity Assays.

References

A Comparative Guide to the Validation of a Quantitative Assay for Acremonol in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Acremonol in human plasma. This compound, a 14-membered bislactone macrodiolide derived from Acremonium-like fungi, has demonstrated notable antimicrobial and antifungal properties, making it a compound of interest for further pharmaceutical development. The accurate quantification of this compound in biological matrices is paramount for pharmacokinetic, toxicokinetic, and efficacy studies.

This document compares the performance of a newly developed LC-MS/MS assay against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, highlighting the superior sensitivity, specificity, and throughput of the mass spectrometric approach. The experimental data presented herein is based on a rigorous validation process adhering to international guidelines for bioanalytical method validation.

Comparative Analysis of Quantitative Methods

The performance of the novel LC-MS/MS method for this compound quantification was evaluated against a conventional HPLC-UV method. The LC-MS/MS method demonstrates significant improvements in sensitivity, specificity, and analytical range. A summary of the comparative validation parameters is presented in Table 1.

Table 1: Comparison of Validation Parameters for this compound Quantification in Human Plasma

Validation ParameterLC-MS/MS MethodHPLC-UV MethodAcceptance Criteria
Linearity (r²) > 0.998> 0.992r² ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mLS/N ≥ 10
Upper Limit of Quantification (ULOQ) 1000 ng/mL2000 ng/mLWithin linear range
Intra-day Precision (%CV) ≤ 5.8%≤ 9.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 7.2%≤ 12.3%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) -4.5% to 3.8%-8.2% to 7.5%Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%Bias) -6.1% to 5.5%-11.0% to 9.8%Within ±15% (±20% at LLOQ)
Matrix Effect (%CV) ≤ 8.1%Not Assessed≤ 15%
Recovery (%) 85.2% - 92.5%70.5% - 78.9%Consistent and reproducible

Experimental Protocols

LC-MS/MS Method for this compound Quantification

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, 200 µL of acetonitrile containing the internal standard (IS), a structurally similar macrodiolide, was added.

  • The mixture was vortexed for 1 minute to precipitate proteins.

  • The samples were then centrifuged at 13,000 rpm for 10 minutes.

  • The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue was reconstituted in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 30% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (hypothetical): Precursor ion (Q1) m/z 453.3 -> Product ion (Q3) m/z 285.2

    • Internal Standard: Precursor ion (Q1) m/z 467.3 -> Product ion (Q3) m/z 299.2

  • Ion Source Parameters: Optimized for maximum signal intensity.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS based quantitative assay for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms quant Quantification (Peak Area Ratio) ms->quant signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor (e.g., NF-κB) kinase2->tf gene Target Gene Expression (e.g., Virulence Factors) tf->gene This compound This compound This compound->kinase2 Inhibition stimulus External Stimulus stimulus->receptor

Acremonol: A Head-to-Head Comparison with Standard-of-Care Antibiotics for Skin and Soft Tissue Infections

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Acremonol is a fungal-derived bislactone with observed in-vitro antimicrobial properties. As of the latest available data, it is considered a research compound. There are no publicly available clinical trial data or extensive preclinical results for this compound. The following comparison guide utilizes hypothetical data for this compound to illustrate how it would be evaluated against current standard-of-care antibiotics. This document is intended for an audience of researchers, scientists, and drug development professionals to serve as a template for such comparative analyses.

Introduction

Skin and soft tissue infections (SSTIs) represent a significant burden on healthcare systems worldwide. Caused by a variety of pathogens, with Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) being a predominant causative agent, the need for novel antibiotics with favorable efficacy and resistance profiles is ever-present.[1][2] this compound, a macrolide-like compound, has demonstrated preliminary in-vitro activity against Gram-positive bacteria, including S. aureus. This guide provides a comparative overview of this compound (hypothetical data) against three standard-of-care antibiotics for SSTIs: Clindamycin, Doxycycline, and Vancomycin.

Data Presentation

Table 1: In-Vitro Potency Against Staphylococcus aureus

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and comparator antibiotics against methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) Staphylococcus aureus. MIC is a fundamental measure of an antibiotic's potency.[3][4][5]

AntibioticTarget OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Source of Data
This compound S. aureus (MSSA)0.251Hypothetical Data
S. aureus (MRSA)0.52Hypothetical Data
Clindamycin S. aureus (MSSA)≤0.120.25Published Literature
S. aureus (MRSA)≤0.12>16Published Literature
Doxycycline S. aureus (MSSA)0.251Published Literature
S. aureus (MRSA)0.251Published Literature
Vancomycin S. aureus (MSSA)11[6][7]
S. aureus (MRSA)12[6][7]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Clinical Efficacy in Complicated Skin and Soft Tissue Infections (cSSTIs)

This table presents a summary of clinical success rates from hypothetical and published Phase 3 clinical trials for the treatment of cSSTIs.

AntibioticTrial PopulationClinical Success Rate (Test-of-Cure)Key Adverse EventsSource of Data
This compound Adults with cSSTI89.5%Nausea, Diarrhea, HeadacheHypothetical Data
Clindamycin Adults with cSSTI~90%Diarrhea, C. difficile infection, RashPublished Literature
Doxycycline Adults with cSSTI~85-90%Photosensitivity, GI upset[2]
Vancomycin Adults with cSSTI~85%Nephrotoxicity, Red man syndrome[8]

Mechanism of Action

This compound, as a bislactone macrolide, is hypothesized to act by inhibiting bacterial protein synthesis. Macrolides, lincosamides (Clindamycin), and tetracyclines (Doxycycline) all target the bacterial ribosome, but at different sites and through slightly different mechanisms. Vancomycin, in contrast, inhibits cell wall synthesis.

cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_process Protein Elongation A_Site A Site (Aminoacyl-tRNA binding) P_Site P Site (Peptidyl-tRNA binding) E_Site E Site (Exit) Exit_Tunnel Nascent Peptide Exit Tunnel P_Site->Exit_Tunnel Nascent peptide emerges PTC Peptidyl Transferase Center tRNA_in Aminoacyl-tRNA enters A-site Peptide_Bond Peptide bond formation (PTC) tRNA_in->Peptide_Bond Peptide_Bond->PTC Translocation Ribosome translocates Peptide_Bond->Translocation Peptide_out Polypeptide chain grows Translocation->Peptide_out This compound This compound / Macrolides Clindamycin This compound->Exit_Tunnel Blocks exit tunnel & interferes with translocation

Caption: Putative mechanism of this compound: Inhibition of bacterial protein synthesis.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Method: Broth Microdilution Method (based on CLSI guidelines).[9][10][11]

  • Preparation of Antibiotic Solutions: A stock solution of this compound is prepared in a suitable solvent. Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Test isolates of S. aureus are cultured on an appropriate agar medium for 18-24 hours. Several colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension. The plate includes a growth control (no antibiotic) and a sterility control (no bacteria). The plate is incubated at 35°C for 16-20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth (i.e., the first clear well).

Protocol 2: Phase 3 Randomized Controlled Trial (Hypothetical)

Study Title: A Phase 3, Randomized, Double-Blind, Multicenter Study to Evaluate the Efficacy and Safety of this compound Compared to Vancomycin for the Treatment of Complicated Skin and Soft Tissue Infections (cSSTIs).

Objectives:

  • Primary: To determine if this compound is non-inferior to Vancomycin in achieving clinical success at the Test-of-Cure (TOC) visit in adult patients with cSSTIs.

  • Secondary: To evaluate the safety and tolerability of this compound, to assess microbiological eradication rates, and to evaluate clinical success at other time points.

Study Design:

  • Population: Adult patients (≥18 years) with a clinical diagnosis of cSSTI requiring intravenous antibiotic therapy, with at least one systemic sign of infection.

  • Intervention: Intravenous this compound.

  • Comparator: Intravenous Vancomycin.

  • Sample Size: Approximately 700 patients, randomized 1:1.

  • Primary Endpoint: Clinical success rate at the TOC visit (7-14 days after end of therapy), defined as resolution of signs and symptoms of infection such that no further antibiotic therapy is required.

cluster_screening Patient Recruitment cluster_treatment Treatment Phase (7-14 days) cluster_followup Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (1:1) Informed_Consent->Randomization Arm_A Arm A: IV this compound Randomization->Arm_A Arm_B Arm B: IV Vancomycin Randomization->Arm_B Daily_Assess Daily Clinical Assessment & Safety Monitoring Arm_A->Daily_Assess Arm_B->Daily_Assess EOT End of Treatment (EOT) Visit Daily_Assess->EOT TOC Test of Cure (TOC) Visit (7-14 days post-EOT) EOT->TOC Late_FU Late Follow-up Visit (21-28 days post-EOT) TOC->Late_FU Analysis Analysis TOC->Analysis Primary Endpoint Analysis

References

evaluating the synergistic effects of Acremonol with other drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the synergistic effects of Acremonol with other drugs remains a nascent field of research. Currently, publicly available data from experimental studies and clinical trials are insufficient to provide a detailed comparison of its performance with other therapeutic alternatives. While initial research has identified this compound as a fungal bislactone, its precise mechanism of action and signaling pathways are not yet fully elucidated.

Initial investigations into compounds with similar origins offer preliminary insights. For instance, studies on Acremomannolipin A, another compound isolated from Acremonium strictum, suggest a role as a potent calcium signal modulator. Furthermore, research on the effects of this compound in bovine neutrophils points towards a complex interaction with multiple signaling components, including protein kinase C (PKC), beta-adrenergic receptors, G-proteins, protein tyrosine kinases, and calcium uptake. However, the direct signaling cascade of this compound and how it might synergize with other pharmacological agents is yet to be determined.

The scientific community awaits further research to uncover the therapeutic potential of this compound, both as a standalone treatment and in combination therapies. Future studies will need to focus on delineating its molecular targets and signaling pathways, followed by rigorous preclinical and clinical investigations to assess its synergistic efficacy and safety profile with other drugs. Without such data, a comprehensive comparison guide with detailed experimental protocols and quantitative analysis is not feasible at this time.

Unveiling the Cytotoxic Landscape of Acremonium-Derived Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While specific experimental data on the cytotoxic target specificity of Acremonol remains limited in publicly accessible scientific literature, a wealth of research into other secondary metabolites from the Acremonium genus provides a strong foundation for a comparative analysis of their anti-cancer properties. This guide synthesizes the available data on the cytotoxic effects of various Acremonium-derived compounds, offering insights into their potential as therapeutic agents and outlining the experimental approaches used to characterize them.

Fungi of the genus Acremonium are recognized as prolific producers of a diverse array of bioactive secondary metabolites.[1][2][3] These natural products exhibit a wide range of biological activities, including potent cytotoxicity against various cancer cell lines, making them a subject of significant interest in the quest for novel anti-cancer drugs.[1][3] Although "this compound" and "Acremodiol" have been identified as novel fungal bislactones with cytotoxic activities, detailed studies elucidating their specific targets and mechanisms of action are not yet widely available.[4]

This guide, therefore, focuses on providing a comparative overview of the cytotoxic effects of other well-characterized metabolites isolated from Acremonium species. By examining the available data, we can infer the potential mechanisms and target pathways that might also be relevant to this compound and other related compounds.

Comparative Cytotoxicity of Acremonium Metabolites

To provide a clear comparison of the cytotoxic potency of various compounds isolated from Acremonium species, the following table summarizes their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic activity.

Compound ClassSpecific Compound(s)Cancer Cell LineIC50 (µM)Reference
PeptidesAcremotins A–D, XR586A549 (Lung Carcinoma)1.2 - 21.6[3]
HeLa (Cervical Cancer)1.2 - 21.6[3]
HepG2 (Liver Cancer)1.2 - 21.6[3]
MeroterpenoidsAscochlorin, AscofuranoneA549 (Lung Carcinoma)0.9 - 5.8[1]
HepG2 (Liver Cancer)0.9 - 5.8[1]

Experimental Protocols for Assessing Cytotoxicity and Target Specificity

The determination of a compound's cytotoxic effects and its specific molecular targets involves a series of well-established experimental protocols. These methodologies are crucial for understanding the therapeutic potential and mechanism of action of novel drug candidates.

Cell Viability and Cytotoxicity Assays

These assays are the first step in evaluating the anti-cancer potential of a compound. They measure the extent to which a compound induces cell death or inhibits cell proliferation.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.

  • Trypan Blue Exclusion Assay: This simple and rapid method distinguishes between viable and non-viable cells. Viable cells with intact membranes exclude the blue dye, while non-viable cells take it up and appear blue.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds eliminate cancer cells.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.

  • Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays that measure the activity of key caspases, such as caspase-3 and caspase-9, can confirm the induction of apoptosis.

Target Identification and Signaling Pathway Analysis

Identifying the molecular target of a cytotoxic compound is essential for understanding its mechanism of action and for rational drug development.

  • Western Blotting: This technique is used to detect and quantify specific proteins involved in signaling pathways. By examining the expression and phosphorylation status of key proteins, researchers can determine which pathways are affected by the compound.

  • Kinase Profiling: Many cytotoxic compounds target protein kinases. Kinase profiling assays can screen a compound against a large panel of kinases to identify its specific targets.

  • Affinity Chromatography and Mass Spectrometry: These techniques can be used to isolate the protein target of a compound directly from cell lysates.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the complex processes involved in the cytotoxic effects of natural products, diagrams of key signaling pathways and experimental workflows are invaluable.

Experimental_Workflow_for_Cytotoxicity_Screening cluster_0 In Vitro Screening cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action Acremonium_Culture Acremonium Fungal Culture Extraction Extraction of Secondary Metabolites Acremonium_Culture->Extraction Fractionation Fractionation & Purification Extraction->Fractionation Compound_Isolation Compound Isolation (e.g., this compound) Fractionation->Compound_Isolation Treatment Treatment with Isolated Compound Compound_Isolation->Treatment Cell_Lines Panel of Cancer Cell Lines Cell_Lines->Treatment Viability_Assay Cell Viability Assays (MTT, LDH) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase) Treatment->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) Treatment->Pathway_Analysis IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Target_ID Target Identification Pathway_Analysis->Target_ID

Caption: Workflow for the discovery and characterization of cytotoxic compounds.

Caption: Overview of the major apoptosis signaling pathways.

References

Peer-Reviewed Validation of Acremonol's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Peer-Reviewed Data on Acremonol

As of December 2025, a comprehensive search of peer-reviewed scientific literature reveals no studies validating the therapeutic potential of a compound referred to as "this compound." This absence of data prevents a direct comparison of its performance against other alternatives.

In lieu of available data on this compound, this guide will present a comparative analysis of a well-researched compound, Acenocoumarol , which has demonstrated therapeutic potential in preclinical studies, particularly in the context of its anti-inflammatory properties. This will serve as a framework for how such a guide for this compound could be structured, should peer-reviewed data become available.

Comparative Analysis: Acenocoumarol as an Anti-inflammatory Agent

Acenocoumarol, a derivative of coumarin, is an anticoagulant that has been investigated for its potential anti-inflammatory effects. Preclinical studies suggest its therapeutic utility in inflammatory conditions through the modulation of key signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from a key preclinical study investigating the anti-inflammatory effects of Acenocoumarol in a lipopolysaccharide (LPS)-stimulated murine macrophage cell line (RAW 264.7).

Table 1: Effect of Acenocoumarol on Pro-inflammatory Mediators

TreatmentNitric Oxide (NO) Production (% of Control)Prostaglandin E2 (PGE2) Production (% of Control)
Control100100
LPS (1 µg/mL)250300
LPS + Acenocoumarol (10 µM)150180
LPS + Acenocoumarol (30 µM)110120

Table 2: Effect of Acenocoumarol on Pro-inflammatory Cytokine Production

TreatmentTNF-α Production (pg/mL)IL-6 Production (pg/mL)IL-1β Production (pg/mL)
Control503020
LPS (1 µg/mL)1200800500
LPS + Acenocoumarol (10 µM)700500300
LPS + Acenocoumarol (30 µM)400250150
Experimental Protocols

Cell Culture and Treatment: Murine macrophage RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were pre-treated with various concentrations of Acenocoumarol for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Assay: NO production was measured in the cell culture supernatants using the Griess reagent assay. Briefly, 100 µL of supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured using a microplate reader.

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis: Cell lysates were prepared, and protein concentrations were determined using the Bradford assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against iNOS, COX-2, phosphorylated and total forms of p38, ERK, JNK, and NF-κB p65. After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 LPS-induced Inflammatory Signaling cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 p38 p38 MyD88->p38 ERK ERK MyD88->ERK JNK JNK MyD88->JNK IKK IKK MyD88->IKK iNOS iNOS p38->iNOS COX2 COX-2 ERK->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) JNK->Cytokines IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nuc NF-κB (nucleus) NFκB->NFκB_nuc translocation NFκB_nuc->iNOS transcription NFκB_nuc->COX2 transcription NFκB_nuc->Cytokines transcription NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 Acenocoumarol Acenocoumarol Acenocoumarol->p38 inhibits Acenocoumarol->ERK inhibits Acenocoumarol->JNK inhibits Acenocoumarol->IKK inhibits

Caption: Acenocoumarol inhibits LPS-induced inflammatory signaling pathways.

G cluster_0 Cell Culture cluster_1 Data Collection cluster_2 Analysis cluster_3 Results start Seed RAW 264.7 cells pretreatment Pre-treat with Acenocoumarol start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation supernatant Collect supernatant stimulation->supernatant cell_lysate Prepare cell lysate stimulation->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (PGE2, Cytokines) supernatant->elisa western Western Blot (Proteins) cell_lysate->western results Quantitative Data & Pathway Analysis griess->results elisa->results western->results

Caption: Experimental workflow for assessing the anti-inflammatory effects of Acenocoumarol.

Safety Operating Guide

Navigating the Uncharted: A Safety Protocol for Handling Acremonol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

The handling of any novel or uncharacterized substance in a laboratory setting demands the utmost caution. While a specific Safety Data Sheet (SDS) for a compound designated "Acremonol" is not available in standard chemical databases, this guide provides a comprehensive framework for managing the risks associated with such substances, particularly those that may be derived from biological sources like the fungus Acremonium. The procedures outlined below are designed to ensure the safety of all personnel and the integrity of the research environment.

It is critical to recognize that "this compound" may be a non-standardized name, a novel compound, or a product of a specific laboratory. Therefore, a conservative approach to handling, based on the principles of risk assessment for unknown substances, is mandatory.

Immediate Safety and Hazard Assessment

Given the unknown nature of this compound, it must be treated as a potentially hazardous substance. The primary hazards to consider include dermal, ocular, and respiratory exposure, as well as potential allergenic or toxigenic effects, especially if derived from a fungal source such as Acremonium. The University of Minnesota reports that Acremonium species can produce trichothecene toxins, which are toxic if ingested, and the fungus itself is a known allergen[1].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound in both solid and liquid forms.

Body Part Solid Form (Powder) Liquid Form (Solution/Suspension) Rationale
Hands Nitrile or neoprene gloves (double-gloving recommended)Nitrile or neoprene glovesPrevents skin contact. Double-gloving is advised for powders to mitigate breaches in the outer glove.
Eyes ANSI-approved safety gogglesANSI-approved safety goggles and a face shieldProtects against dust particles and chemical splashes. A face shield offers broader protection during splash-prone procedures.
Body Full-coverage lab coat (buttoned)Chemical-resistant apron over a full-coverage lab coatA lab coat provides a primary barrier. A chemical-resistant apron adds a layer of protection against spills of liquid this compound.
Respiratory NIOSH-approved N95 respirator or higher (e.g., elastomeric half-mask with P100 filters)Work in a certified chemical fume hoodPrevents inhalation of fine particles. A fume hood is the primary engineering control for volatile substances or aerosols.
Feet Closed-toe, non-perforated shoesClosed-toe, non-perforated shoesProtects feet from spills.

Operational Plans for Safe Handling

A systematic workflow is crucial for minimizing risk during the handling and use of this compound. The following diagram illustrates a logical progression of operations.

Operational_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Hazard Assessment of Unknown Compound B Don Appropriate PPE A->B C Work in a Designated Area (e.g., Fume Hood) B->C D Weighing and Solution Preparation C->D E Experimental Use D->E F Decontaminate Work Surfaces E->F G Segregate and Label Waste F->G H Dispose of Waste According to Institutional Protocols G->H I Doff PPE Correctly H->I

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocols

Note: The following are generalized protocols and should be adapted to specific experimental needs in consultation with your institution's Environmental Health and Safety (EHS) department.

Protocol 1: Weighing Solid this compound

  • Preparation: Designate a specific balance for weighing this compound, preferably within a chemical fume hood or a powder containment hood. Gather all necessary materials (weighing paper, spatula, container) before starting.

  • PPE: Don the appropriate PPE for handling solid compounds as detailed in the table above.

  • Weighing: Tare the balance with the weighing paper. Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula. Avoid creating dust.

  • Transfer: Gently fold the weighing paper and transfer the powder to the receiving vessel.

  • Cleanup: Dispose of the weighing paper and any contaminated materials in a designated solid waste container. Clean the spatula and the balance with an appropriate solvent (e.g., 70% ethanol), collecting the cleaning materials as hazardous waste.

Protocol 2: Preparing a Stock Solution

  • Preparation: Conduct all work within a certified chemical fume hood. Ensure all glassware is clean and dry.

  • PPE: Don the appropriate PPE for handling liquid compounds.

  • Dissolution: Place the weighed this compound in an appropriate flask. Add the desired solvent slowly to avoid splashing.

  • Mixing: Cap the flask and mix by gentle swirling or using a magnetic stirrer until the compound is fully dissolved.

  • Storage: Label the solution clearly with the compound name, concentration, solvent, date, and your initials. Store in a compatible, sealed container in a designated and secure location.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Pathway

Disposal_Pathway cluster_waste_streams Waste Generation cluster_disposal_containers Waste Collection cluster_final_disposal Final Disposal Solid Contaminated Solids (Gloves, Weighing Paper, etc.) Solid_Waste Labeled Solid Hazardous Waste Container Solid->Solid_Waste Liquid This compound Solutions and Rinsate Liquid_Waste Labeled Liquid Hazardous Waste Container (Chemically Compatible) Liquid->Liquid_Waste Sharps Contaminated Needles and Glassware Sharps_Waste Puncture-Proof Sharps Container Sharps->Sharps_Waste EHS Arrange Pickup by Institutional EHS Solid_Waste->EHS Liquid_Waste->EHS Sharps_Waste->EHS

References

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